Product packaging for Fgfr4-IN-1(Cat. No.:)

Fgfr4-IN-1

Cat. No.: B607445
M. Wt: 493.5 g/mol
InChI Key: ZTYSXMGILYNNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FGFR-IN-1 is an inhibitor of FGF receptor 4 (FGFR4;  IC50 = 1.3 nM). It is selective for FGFR4 over FGFR1 and a panel of 36 kinases (IC50s = >10 µM for all). It inhibits proliferation of Hep3B and Huh7 hepatic cancer cells with IC50 values of 1.1 and 2.5 nM, respectively. FGFR-IN-1 reduces tumor growth by 62.7 and 70.8% in a Huh7 mouse xenograft model when administered at doses of 30 and 100 mg/kg per day, respectively.>FGFR4-IN-1 is a potent and selective FGFR4 inhibitor. FGFR4 may be a novel therapeutic target for gastric cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N7O5 B607445 Fgfr4-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fgfr4-IN-1: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document provides a comprehensive overview of its biochemical and cellular activity, binding mode, and effects on downstream signaling pathways, supported by quantitative data and detailed experimental methodologies.

Introduction to FGFR4 and its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for regulating cell proliferation, differentiation, and metabolism.[1][2]

Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[3][4] Overexpression of FGF19 or amplification of the FGFR4 gene can lead to constitutive activation of the receptor, driving tumor growth and survival.[2][3] Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy for these malignancies.[1] The key advantage of a selective FGFR4 inhibitor is the potential to avoid toxicities associated with the inhibition of other FGFR family members (FGFR1-3), such as hyperphosphatemia.[3][4]

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of FGFR4. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The potency of this compound and related selective FGFR4 inhibitors is summarized in the tables below. These compounds demonstrate strong inhibition of FGFR4 with significant selectivity over other FGFR family members.

Compound Target IC50 (nM) Assay Type
This compoundFGFR40.7Biochemical Assay
This compoundHuH-7 Cells7.8Cell Proliferation
ABSK-011FGFR4< 10Biochemical Caliper
ABSK-011HCC Cells< 50Cell Proliferation
Compound 1 pFGFR49Cellular Assay

Table 1: Potency of this compound and related selective FGFR4 inhibitors.

Compound Selectivity vs. FGFR1-3 Assay Type
ABSK-011> 50-foldBiochemical/Cellular
Compound 1 > 100-foldCellular

Table 2: Selectivity profile of selective FGFR4 inhibitors.

Mechanism of Action: Covalent Inhibition

The high selectivity of this compound and similar inhibitors for FGFR4 over other FGFR isoforms is attributed to a unique feature in the FGFR4 kinase domain.

Binding Mode

Unlike FGFR1, FGFR2, and FGFR3, FGFR4 possesses a cysteine residue (Cys552) within the ATP-binding pocket.[4] this compound is designed to act as a covalent inhibitor, forming an irreversible bond with the thiol group of this Cys552 residue.[4] This covalent interaction permanently blocks the ATP-binding site, thus inhibiting the kinase activity of FGFR4. The absence of this cysteine in other FGFR family members is the primary reason for the remarkable selectivity of this compound.[4]

cluster_FGFR4 FGFR4 Kinase Domain cluster_Result Result ATP_Pocket ATP Binding Pocket Cys552 Cys552 Other_Residues Other Residues Fgfr4_IN_1 This compound ATP_Pocket->Fgfr4_IN_1 Forms Covalent Bond with Cys552 Fgfr4_IN_1->ATP_Pocket Enters Pocket Inhibition Irreversible Inhibition of Kinase Activity

This compound Covalent Binding Mechanism.

Downstream Signaling Inhibition

By inhibiting the kinase activity of FGFR4, this compound effectively blocks the initiation of downstream signaling cascades. This leads to the suppression of pro-proliferative and anti-apoptotic signals within cancer cells.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 triggers the recruitment and phosphorylation of adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2).[2] Phosphorylated FRS2 then serves as a docking site for GRB2 (Growth factor Receptor-Bound protein 2), which in turn activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways.[2] These pathways ultimately promote cell proliferation, survival, and differentiation.[1][2]

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits RAS RAS GRB2->RAS Activates PI3K PI3K GRB2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified FGFR4 Downstream Signaling Pathway.

Effect of this compound on Downstream Pathways

This compound blocks the autophosphorylation of FGFR4, thereby preventing the recruitment and activation of FRS2 and subsequent downstream signaling.[4] This leads to a dose-dependent inhibition of ERK and AKT phosphorylation, ultimately resulting in the suppression of tumor cell growth and induction of apoptosis in FGFR4-dependent cancer cells.[4]

Fgfr4_IN_1 This compound FGFR4 FGFR4 Fgfr4_IN_1->FGFR4 Inhibits (Covalent Binding) FRS2 FRS2 (Phosphorylation) FGFR4->FRS2 Blocked Downstream Downstream Signaling (pERK, pAKT) FRS2->Downstream Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibited

Inhibitory Effect of this compound on Signaling.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Caliper Assay)

Objective: To determine the in vitro inhibitory activity of this compound against the purified FGFR4 kinase domain.

Methodology:

  • Recombinant human FGFR4 kinase is incubated with a peptide substrate and ATP in a reaction buffer.

  • This compound is added at varying concentrations to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the levels of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

  • The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Hepatocellular carcinoma cells (e.g., HuH-7), which have an autocrine FGF19-FGFR4 signaling loop, are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Luminescence is measured using a plate reader.

  • The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

KinomeScan™ Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • This compound is tested at a fixed concentration against a large number of purified human kinases.

  • The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • The amount of kinase bound to the solid support is quantified.

  • The results are reported as the percentage of the kinase that is inhibited by this compound, providing a comprehensive profile of its selectivity across the human kinome.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of FGFR4 signaling in cells treated with this compound.

Methodology:

  • FGFR4-dependent cancer cells are treated with varying concentrations of this compound for a defined period.

  • The cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated forms of FGFR4, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

  • The bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the levels of phosphorylated proteins in the presence of this compound indicates the inhibition of the signaling pathway.

cluster_CellCulture Cell Culture cluster_Lysis Cell Lysis & Protein Quantification cluster_WesternBlot Western Blot Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment Lysis Lyse Cells Treatment->Lysis Quantification Quantify Protein Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probing Probe with Antibodies (pFGFR4, pERK, pAKT) Transfer->Probing Detection Detect & Analyze Probing->Detection

Western Blot Experimental Workflow.

Conclusion

This compound is a potent and highly selective inhibitor of FGFR4 that functions through a covalent binding mechanism to a unique cysteine residue in the kinase domain. This targeted inhibition effectively blocks the autophosphorylation of FGFR4 and abrogates downstream signaling through the MAPK and PI3K-AKT pathways. The preclinical data strongly support the therapeutic potential of this compound and related compounds in cancers driven by aberrant FGF19-FGFR4 signaling, such as hepatocellular carcinoma. The detailed methodologies provided herein offer a framework for the continued investigation and development of this promising class of targeted cancer therapeutics.

References

Unraveling the Structure of Fgfr4-IN-1: A Technical Guide to its Elucidation and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, synthesis, and biological activity of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Through a comprehensive review of available data, this document details the molecular interactions governing its inhibitory function, outlines key experimental methodologies, and presents quantitative data in a clear, comparative format.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. It has demonstrated high potency and selectivity for FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). Understanding the precise structural basis of its interaction with FGFR4 is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its analogs.

Parameter Value Assay Conditions Reference
IC50 vs. FGFR4 0.7 nMIn vitro kinase assay[1]
IC50 vs. HuH-7 cells 7.8 nMCell proliferation assay[1]
IC50 vs. Hep3B cells 1.1 nMCell proliferation assay
IC50 vs. FGFR1 >10 µMIn vitro kinase assay
Selectivity >14,000-fold for FGFR4 over FGFR1Comparison of IC50 values

Table 1: In Vitro and Cellular Activity of this compound

Structural Elucidation: Co-crystal Structure Analysis

The definitive understanding of this compound's mechanism of action comes from the co-crystal structure of a closely related analog (referred to as compound 1 in the literature) in complex with the FGFR4 kinase domain.[2] This structural data, available under PDB ID 6V9C, reveals the key molecular interactions that underpin its potent and selective inhibition.

Key Binding Interactions:

  • Covalent Bonding: The inhibitor possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of Cysteine 552 (Cys552) in the hinge region of the FGFR4 ATP-binding pocket.[2] This irreversible interaction is a cornerstone of its high potency.

  • Hydrogen Bonding: The pyrido[2,3-d]pyrimidin-7(8H)-one core forms crucial hydrogen bonds with the backbone of Alanine 553 (Ala553) in the hinge region.[2]

  • Hydrophobic Interactions: The dimethoxyphenyl group of the inhibitor is nestled within a hydrophobic pocket, further stabilizing the binding.[2]

Table 2: Key Interacting Residues of FGFR4 with this compound Analog

FGFR4 Residue Interaction Type Inhibitor Moiety
Cysteine 552 Covalent Bond Acrylamide
Alanine 553 Hydrogen Bond Pyrido[2,3-d]pyrimidin-7(8H)-one

| Aspartic Acid 630 | Hydrogen Bond | Dimethoxyphenyl |

Below is a logical diagram illustrating the key structural features of the this compound analog's binding to the FGFR4 kinase domain.

cluster_inhibitor This compound Analog cluster_fgfr4 FGFR4 Kinase Domain acrylamide Acrylamide Warhead cys552 Cys552 (Hinge Region) acrylamide->cys552 Covalent Bond core Pyrido[2,3-d]pyrimidin-7(8H)-one Core ala553 Ala553 (Hinge Region) core->ala553 Hydrogen Bonds phenyl Dimethoxyphenyl Group hydrophobic_pocket Hydrophobic Pocket phenyl->hydrophobic_pocket Hydrophobic Interactions

This compound Analog Binding Mode

Synthesis of this compound Analogs

While the exact synthesis protocol for this compound is proprietary, the general synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is well-documented.[2][3][4][5][6] A representative synthetic scheme is outlined below. The core structure is typically assembled through a multi-step process involving the formation of a pyrimidine ring followed by annulation to form the fused pyridine ring.

start Starting Materials (e.g., 2-aminonicotinic acid, urea) step1 Pyrimidine Ring Formation start->step1 intermediate1 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 2,4-dichloropyrido[2,3-d]pyrimidine step2->intermediate2 step3 Nucleophilic Substitution & Functionalization intermediate2->step3 final_product This compound Analog step3->final_product

General Synthesis Workflow

Experimental Protocols

FGFR4 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is a standard method for measuring kinase activity and inhibition.[7][8][9][10]

  • Reaction Setup: Prepare a reaction mixture containing FGFR4 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).

  • Inhibitor Addition: Add serial dilutions of this compound or a DMSO control to the reaction wells.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of approximately 250 µM.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HuH-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on the proliferation of the hepatocellular carcinoma cell line HuH-7.[11][12][13]

  • Cell Seeding: Seed HuH-7 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium (e.g., DMEM with 10% FBS). Allow the cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a DMSO control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

FGFR4 Signaling Pathway

FGFR4 activation by its ligand, FGF19, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound acts by blocking the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds P_FGFR4 Phosphorylated FGFR4 FGFR4->P_FGFR4 Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 Activates Fgfr4_IN_1 This compound Fgfr4_IN_1->P_FGFR4 Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FGFR4 Signaling Pathway and Inhibition

Conclusion

The structural elucidation of this compound's interaction with its target provides a clear rationale for its high potency and selectivity. The covalent modification of Cys552, a residue unique to FGFR4 among the FGFR family, is a key determinant of its selectivity profile. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and the development of novel therapeutic agents targeting the FGFR4 signaling pathway.

References

An In-Depth Technical Guide on the Downstream Signaling Pathways of Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-1 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, most notably hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to understand its mechanism of action and to facilitate further investigation into its therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the affected signaling cascades.

Introduction to this compound and its Target

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the FGFR family of receptor tyrosine kinases.[1] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in the presence of the co-receptor β-klotho (KLB), triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. This signaling axis is crucial in various physiological processes and its aberrant activation is a known driver in several cancers.

This compound, also referred to as "compound 1" in seminal literature, is a highly selective, covalent inhibitor of FGFR4. It achieves its specificity by targeting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members. This covalent interaction leads to potent and sustained inhibition of FGFR4 kinase activity.

Quantitative Inhibition Profile of this compound

The potency of this compound has been characterized through various in vitro assays. A key publication by Hagel et al. (2018) provides critical data on a compound, designated as "compound 1", which is understood to be this compound.

Parameter Value Assay Type Reference
IC50 (pFGFR4 inhibition in cells) 9 nMCellular Assay
Selectivity over FGFR1-3 >100-foldCellular Assay

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the key inhibitory concentrations of this compound against its primary target.

Downstream Signaling Pathways Modulated by this compound

FGFR4 activation initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. The primary downstream pathways affected by FGFR4 signaling are the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Signal Transducer and Activator of Transcription (STAT) pathways. By inhibiting the initial phosphorylation of FGFR4, this compound effectively blocks the activation of these critical downstream cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Upon FGFR4 activation, the adaptor protein FRS2 is recruited and phosphorylated, leading to the assembly of a signaling complex that includes GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. Inhibition of FGFR4 by this compound is expected to lead to a significant reduction in the phosphorylation of ERK (p-ERK).

PI3K/AKT Pathway

The PI3K/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activated FGFR4 can also lead to the recruitment of the p85 subunit of PI3K, either directly or through adaptor proteins like FRS2 and GAB1. This activates PI3K, which in turn phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival. Treatment with this compound is anticipated to decrease the levels of phosphorylated AKT (p-AKT).

STAT Pathway

The STAT pathway is involved in cell proliferation, differentiation, and survival. FGFR4 activation can lead to the direct phosphorylation and activation of STAT proteins, particularly STAT3. Activated STATs then dimerize and translocate to the nucleus to act as transcription factors for genes involved in cell growth and survival. This compound is expected to reduce the phosphorylation of STAT3 (p-STAT3).

Fgfr4_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 p-FGFR4 p-FGFR4 FGFR4->p-FGFR4 Autophosphorylation β-klotho β-klotho β-klotho->FGFR4 This compound This compound This compound->p-FGFR4 Inhibition FRS2 FRS2 p-FGFR4->FRS2 STAT3 STAT3 p-FGFR4->STAT3 p-FRS2 p-FRS2 FRS2->p-FRS2 GRB2/SOS GRB2/SOS p-FRS2->GRB2/SOS PI3K PI3K p-FRS2->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Survival Survival p-AKT->Survival p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Proliferation p-STAT3->Survival

This compound Downstream Signaling Pathways. This diagram illustrates the inhibition of FGFR4 by this compound and the subsequent blockade of the MAPK/ERK, PI3K/AKT, and STAT3 signaling pathways.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of FGFR4 inhibitors like this compound. These protocols are based on the supplementary information provided in the foundational paper by Hagel et al. (2018).

Cell Viability Assay

This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat Allow cells to adhere incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure Incubate for 10 min analyze Calculate IC50 values measure->analyze

Cell Viability Assay Workflow. A flowchart outlining the key steps in determining the IC50 value of this compound.

Protocol:

  • Cell Seeding: Plate cells (e.g., HuH-7, a human HCC cell line with FGF19 amplification) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the levels of phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT3) upon treatment with this compound.

Western_Blot_Workflow start Seed cells and treat with this compound lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze

Western Blotting Workflow. A flowchart detailing the procedure for analyzing protein phosphorylation levels.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT, anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and selective inhibitor of FGFR4 that effectively abrogates downstream signaling through the MAPK/ERK, PI3K/AKT, and STAT pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of its mechanism of action. The continued investigation into the nuanced effects of this compound on these and other potential signaling cascades will be crucial for its development as a targeted cancer therapeutic. The visualization tools and detailed methodologies presented herein are intended to support and streamline these research efforts.

References

Fgfr4-IN-1 Target Validation in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a comprehensive technical overview of the target validation process for FGFR4 inhibitors, with a focus on the preclinical evaluation of compounds like Fgfr4-IN-1. We delve into the core methodologies, present quantitative data for key selective FGFR4 inhibitors, and provide detailed experimental protocols and visual workflows to aid researchers in this field.

Introduction: The Rationale for Targeting FGFR4 in Cancer

The FGF/FGFR signaling network plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is a known driver in various malignancies.[1] FGFR4, specifically, is activated by its ligand, FGF19, and this signaling axis is implicated in the development and progression of several cancers.[2][3][4] Amplification of the FGF19 gene, leading to its overexpression, is a key oncogenic driver in a subset of HCC, making the FGF19-FGFR4 axis a highly attractive target for therapeutic intervention.[2][5]

Selective inhibitors of FGFR4, such as this compound and others like BLU-9931 and FGF401, have been developed to specifically target this oncogenic signaling pathway while sparing other FGFR isoforms, thereby potentially reducing off-target toxicities like hyperphosphatemia, which is associated with FGFR1/2/3 inhibition.[5][6][7] The validation of these inhibitors involves a rigorous preclinical assessment of their potency, selectivity, and efficacy in relevant cancer models.

Quantitative Preclinical Data for Selective FGFR4 Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized selective FGFR4 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (FGFR1/FGFR4)Selectivity (FGFR2/FGFR4)Selectivity (FGFR3/FGFR4)
This compound (example) Data not publicly availableData not publicly availableData not publicly availableData not publicly availableN/AN/AN/A
BLU-554 (Fisogatinib) 5624>20002203~125-fold>400-fold~440-fold
FGF401 (Roblitinib) 1.9>10000>10000>10000>5263-fold>5263-fold>5263-fold
INCB062079 <10>2500>2500>2500>250-fold>250-fold>250-fold
ABSK-011 <10>500>500>500>50-fold>50-fold>50-fold

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Cellular Activity (EC50/IC50)

CompoundCell LineAssay TypeEC50/IC50 (nM)
INCB062079 FGF19-amplified HCC cellsGrowth Inhibition< 200
INCB062079 HCC cells without FGF19-FGFR4 dependenceGrowth Inhibition> 5000
ABSK-011 FGF19-overexpressing HCC cellsGrowth Inhibition< 50
ABSK-011 FGFR1-dependent cancer cellsGrowth Inhibition> 2000
BLU9931 A498 (ccRCC)Cell Viability4600
BLU9931 A704 (ccRCC)Cell Viability3800
BLU9931 769-P (ccRCC)Cell Viability2700

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosingTumor Growth Inhibition (TGI) / Regression
INCB062079 Subcutaneous xenograft (FGFR4-dependent)10-30 mg/kg BID, oralSignificant tumor regression
ABSK-011 HCC xenograft modelsOral administrationStrong tumor growth inhibition and regression
FGF401 (Roblitinib) RH30 xenograftSingle oral doseDose-dependent inhibition of pFGFR4
H3B-6527 Hep3B xenograft (HCC)300 mg/kg BIDTumor regression
LD1 (anti-FGFR4 antibody) Liver cancer preclinical modelN/AInhibition of tumor growth

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the target validation of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathways, a typical experimental workflow, and the logical progression of target validation.

FGF19-FGFR4 Signaling Pathway

FGF19_FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade and point of inhibition.

Experimental Workflow for this compound Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_conclusion Decision Point Kinase_Assay Biochemical Kinase Assay (IC50 vs FGFR family) Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) (EC50 in cancer cell lines) Kinase_Assay->Cell_Viability Potency & Selectivity Western_Blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) Cell_Viability->Western_Blot Cellular Activity PK_Study Pharmacokinetic (PK) Studies (Mouse, Rat) Western_Blot->PK_Study Mechanism of Action Efficacy_Study Xenograft Efficacy Study (e.g., HCC model) PK_Study->Efficacy_Study Dose Selection PD_Study Pharmacodynamic (PD) Study (Tumor p-FGFR4 modulation) Efficacy_Study->PD_Study In Vivo Efficacy Go_NoGo Go/No-Go for Clinical Development PD_Study->Go_NoGo Target Engagement

Caption: A typical preclinical validation workflow for an FGFR4 inhibitor.

Logical Framework for FGFR4 Target Validation

Target_Validation_Logic Hypothesis Hypothesis: FGFR4 drives a subset of cancers Genetic_Evidence Genetic Evidence: FGF19 amplification in HCC Hypothesis->Genetic_Evidence Preclinical_Models Preclinical Models: FGF19-driven tumor models Hypothesis->Preclinical_Models Tool_Compound Tool Compound: Selective FGFR4 inhibitor (e.g., this compound) Genetic_Evidence->Tool_Compound Preclinical_Models->Tool_Compound In_Vitro_Validation In Vitro Validation: Inhibition of proliferation in FGF19-amplified cells Tool_Compound->In_Vitro_Validation In_Vivo_Validation In Vivo Validation: Tumor regression in xenograft models In_Vitro_Validation->In_Vivo_Validation Clinical_Hypothesis Clinical Hypothesis: FGFR4 inhibition will be effective in FGF19-high patients In_Vivo_Validation->Clinical_Hypothesis

Caption: Logical progression of FGFR4 target validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of FGFR4 inhibitors.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[8]

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • This compound (or other test inhibitor) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add 1 µl of the inhibitor dilution or DMSO (for control).[8]

  • Add 2 µl of a solution containing the FGFR4 enzyme to each well.[8]

  • Add 2 µl of a solution containing the substrate and ATP to initiate the reaction.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

  • Incubate at room temperature for 30 minutes.[8]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is based on the Promega CellTiter-Glo® assay.[2][3][4]

Objective: To determine the effect of this compound on the viability of cancer cell lines (e.g., FGF19-amplified HCC cells vs. control cells).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test inhibitor)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µl for a 96-well plate).

  • Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µl for a 96-well plate).[3]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Record the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 or IC50 value.

Western Blotting for FGFR4 Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of FGFR4 and downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).

  • If applicable, stimulate the cells with FGF19 to induce FGFR4 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of an FGFR4 inhibitor in a subcutaneous HCC xenograft model.[1][9] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo cancer model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • HCC cell line with FGF19-FGFR4 pathway activation (e.g., Hep3B)

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of HCC cells (e.g., 5-10 million cells in Matrigel) subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., once or twice daily by oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).[1]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot).

  • Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Conclusion

The validation of this compound as a potential cancer therapeutic requires a multi-faceted approach encompassing in vitro biochemical and cellular assays, as well as in vivo efficacy and pharmacokinetic/pharmacodynamic studies. The methodologies and data presented in this guide provide a framework for the rigorous preclinical evaluation of selective FGFR4 inhibitors. The strong rationale for targeting the FGF19-FGFR4 axis, coupled with the promising preclinical data for selective inhibitors, underscores the potential of this therapeutic strategy for patients with cancers driven by this pathway. Further clinical investigation is warranted to translate these preclinical findings into patient benefit.

References

Introduction to FGFR4 and Its Role in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Studies of Fgfr4-IN-1

This guide provides a comprehensive overview of the preclinical data for this compound, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FGFR4 in oncology.

The Fibroblast Growth Factor Receptors (FGFRs) are a family of four transmembrane receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes, including proliferation, survival, migration, and differentiation.[1][2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers.[2][3][4]

FGFR4, in particular, has emerged as a significant therapeutic target, especially in hepatocellular carcinoma (HCC).[2][3] Its primary ligand, FGF19, is often overexpressed in HCC.[2] The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation.[1][5] This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive tumor cell growth and survival.[2][5] Given its specific role in certain cancers and its distinctness from other FGFR family members, FGFR4 represents an attractive target for selective inhibitor development.[2]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4.[6] Preclinical studies indicate that it functions as an ATP-competitive inhibitor. A structurally related compound was shown to achieve its selectivity and potency by covalently modifying a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[1] This covalent modification irreversibly blocks the kinase activity, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound and related selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50 (nM)Cell LineCell-Based IC50 (nM)Selectivity (Fold vs FGFR1-3)Reference
This compound FGFR4Kinase Assay0.7HuH-7 (HCC)7.8Not Specified[6]
Compound 1 pFGFR4Cellular Assay9Not SpecifiedNot Specified>100[1]
Table 2: In Vivo Pharmacokinetics of a Selective FGFR4 Inhibitor (Compound 1)
SpeciesCmax (µM)Clearance (mL/min/kg)Oral Bioavailability (%)Reference
MouseHighLow20[1]
RatHighLow12[1]
Cynomolgus MonkeyHighLow27[1]

Key Experimental Protocols

Detailed methodologies for the core preclinical experiments are outlined below.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of the FGFR4 kinase domain.

  • Methodology:

    • Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • This compound is added at various concentrations to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the growth of cancer cell lines that are dependent on FGFR4 signaling.

  • Methodology:

    • HuH-7 hepatocellular carcinoma cells, known to express FGFR4, are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).

    • After a 72-hour incubation period, cell viability is assessed. A common method involves using a reagent like resazurin or CellTiter-Glo, which measures metabolic activity.

    • Alternatively, for direct cell count, cells are washed with water and then lysed with 3% HCl. The optical density is measured at 650 nm.[6]

    • The IC50 value is determined by plotting the percentage of proliferation inhibition against the compound concentration.[6]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

    • Tumor Implantation: Human hepatocellular carcinoma cells (e.g., HuH-7) are injected subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment groups (vehicle control and this compound at various doses).

    • Dosing: this compound is administered orally once or twice daily for a specified period (e.g., 21-28 days).

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for pFGFR4).

    • Efficacy Calculation: The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Visualizations: Pathways and Workflows

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action FGF19 FGF19 FGFR4 FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4 Binds KLB β-klotho (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits ATP Binding

Caption: The FGFR4 signaling cascade initiated by FGF19 and KLB.

In Vivo Xenograft Study Workflow

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Select HCC Cell Line (e.g., HuH-7) B Implant Cells Subcutaneously in Immunocompromised Mice A->B C Monitor Tumor Growth (to 100-200 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer this compound (Oral, Daily) D->E F Administer Vehicle Control D->F G Measure Tumor Volume and Body Weight (2-3x/week) E->G F->G H End of Study (e.g., Day 28) G->H I Excise and Weigh Tumors H->I J Calculate Tumor Growth Inhibition (TGI) I->J K Pharmacodynamic Analysis (e.g., pFGFR4 levels) I->K

Caption: Workflow for a preclinical in vivo tumor xenograft study.

Preclinical Development Logic

Preclinical_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion A Potent Kinase Inhibition (IC50 = 0.7 nM) C Inhibition of Cell Proliferation (IC50 = 7.8 nM in HuH-7) A->C B Selective over FGFR1-3 (>100-fold) B->C D Favorable Pharmacokinetics (e.g., Oral Bioavailability) C->D Proceed to In Vivo E Target Engagement (pFGFR4 Inhibition in Tumors) D->E F Tumor Growth Inhibition in HCC Xenograft Models E->F G Candidate for Clinical Development F->G Demonstrates Potential

References

Fgfr4-IN-1: A Comprehensive Technical Guide to Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical target in oncology, particularly in hepatocellular carcinoma where the FGF19-FGFR4 signaling axis is often dysregulated.[1][2] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth analysis of the binding kinetics and affinity of this compound, offering a valuable resource for researchers engaged in the development of FGFR4-targeted therapies.

Binding Affinity and Potency of this compound

The affinity and potency of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

ParameterValueAssay TypeCell LineReference
IC50 0.7 nMBiochemical Kinase Assay-MedChemExpress
IC50 7.8 nMCell Proliferation AssayHuH-7MedChemExpress

Table 1: Biochemical and Cellular Potency of this compound

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound is essential for reproducing and building upon existing data. Below are detailed protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • This compound

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR4 enzyme and the substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Methylene Blue Staining)

This assay assesses the effect of this compound on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

  • HuH-7 hepatocellular carcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Methylene blue solution

  • 3% HCl

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with methylene blue solution for 30 minutes.

    • Wash the plates with water to remove excess stain.

  • Elution and Measurement:

    • Elute the stain by adding 3% HCl to each well.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (this compound) and an analyte (FGFR4 protein), allowing for the determination of k_on_ and k_off_.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human FGFR4 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Covalently immobilize the recombinant FGFR4 protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • Switch to running buffer to monitor the dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface using a pulse of regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • The association rate (k_on_) is determined from the slope of the plot of ln(dR/dt) versus time during the association phase.

    • The dissociation rate (k_off_) is determined from the slope of the plot of ln(R₀/R) versus time during the dissociation phase.

    • The equilibrium dissociation constant (K_d_) is calculated as k_off_/k_on_.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCg FGFR4->PLCg Phosphorylates STAT STAT FGFR4->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Differentiation Differentiation STAT->Differentiation SPR_Workflow cluster_preparation Preparation cluster_execution SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize FGFR4 on Sensor Chip Association Inject this compound (Association) Immobilize->Association Prepare_Inhibitor Prepare this compound Concentration Series Prepare_Inhibitor->Association Dissociation Inject Running Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Calculate_Rates Calculate kon and koff Dissociation->Calculate_Rates Regeneration->Association Next Concentration Calculate_Kd Calculate Kd (koff/kon) Calculate_Rates->Calculate_Kd MoA_Logic Fgfr4_IN_1 Fgfr4_IN_1 FGFR4_Kinase FGFR4_Kinase Fgfr4_IN_1->FGFR4_Kinase Binds to Inhibition FGFR4_Kinase->Inhibition Inhibits ATP_Binding ATP Binding to Kinase Domain Autophosphorylation FGFR4 Autophosphorylation ATP_Binding->Autophosphorylation Downstream_Signaling Activation of Downstream Signaling Pathways Autophosphorylation->Downstream_Signaling Cellular_Effects Tumor Cell Proliferation and Survival Downstream_Signaling->Cellular_Effects Inhibition->ATP_Binding

References

Understanding the covalent inhibition of FGFR4 by Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Covalent Inhibition of FGFR4 by Fgfr4-IN-1

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, along with its primary ligand Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid homeostasis, metabolism, and tissue repair.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably in a subset of hepatocellular carcinoma (HCC) where FGF19 is frequently amplified.[3][4] This pathological signaling promotes tumor cell proliferation, survival, and migration.[1][5]

The development of selective inhibitors for FGFR4 presents a promising therapeutic strategy. However, achieving selectivity over other highly homologous FGFR family members (FGFR1-3) is a significant challenge. Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and hypocalcemia.[3] A key structural difference between FGFR4 and its family members is the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket, whereas FGFRs 1-3 possess a tyrosine at the equivalent position.[3][6] This distinction allows for the rational design of covalent inhibitors that specifically target Cys552, leading to highly potent and selective inhibition. This compound is a potent, selective, and covalent inhibitor designed to exploit this unique feature.[7][8] This guide provides a detailed overview of the mechanism, quantitative profile, and experimental validation of this compound.

FGFR4 Signaling Pathway

The canonical activation of FGFR4 is initiated by the binding of its ligand, FGF19, a process that requires the co-receptor β-klotho (KLB).[3] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[9][10][11] These newly phosphorylated sites serve as docking platforms for adaptor proteins, primarily FGFR substrate 2 (FRS2).[4] The recruitment of FRS2 leads to the assembly of signaling complexes that activate major downstream oncogenic pathways, including the Ras-Raf-MAPK (ERK1/2) and the PI3K-Akt cascades, which are pivotal in driving cell proliferation and survival.[4][5][9]

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane ligand FGF19 receptor Extracellular Transmembrane Kinase Domain ligand->receptor:f0 coreceptor β-klotho coreceptor->receptor:f0 receptor_dimer Extracellular Transmembrane P-Kinase-P receptor->receptor_dimer Dimerization adaptor FRS2 receptor_dimer:f2->adaptor Phosphorylation complex GRB2/SOS adaptor->complex pi3k PI3K adaptor->pi3k ras Ras complex->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk outcome Cell Proliferation, Survival, Migration erk->outcome akt Akt pi3k->akt akt->outcome

Caption: Canonical FGF19-FGFR4 Signaling Pathway.

Mechanism of Covalent Inhibition

This compound achieves its high potency and selectivity through a covalent, irreversible binding mechanism. The inhibitor contains an electrophilic "warhead," typically an acrylamide group, which is designed to react with the nucleophilic thiol side chain of the Cys552 residue located in the hinge region of the FGFR4 ATP-binding site.[3] This targeted covalent bond formation permanently blocks the ATP-binding pocket, thus preventing receptor autophosphorylation and halting all downstream signaling. Because FGFRs 1, 2, and 3 have a bulkier, non-nucleophilic tyrosine residue at the analogous position, they are not susceptible to this covalent modification, which is the structural basis for the inhibitor's remarkable selectivity.[3][6]

Covalent_Inhibition_Mechanism fgfr4 FGFR4 ATP Pocket (Hinge Region) cys552 Cys552 (Thiol Group) fgfr4->cys552 contains binding Reversible Binding cys552->binding inhibitor This compound (Acrylamide Warhead) inhibitor->binding reaction Covalent Bond Formation binding->reaction Proximity & Correct Orientation inactive Irreversibly Inhibited FGFR4 reaction->inactive Blocks ATP Binding

Caption: Mechanism of Covalent Inhibition of FGFR4 by this compound.

Quantitative Data Presentation

The efficacy of this compound and other selective covalent inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibitory (GI50) or effective concentration (EC50) in cell-based assays. The data consistently demonstrate low nanomolar potency against FGFR4 and significant selectivity over other kinases.

CompoundTargetAssay TypeIC50 / GI50 / EC50SelectivityReference
This compound FGFR4Biochemical0.7 nMPotent and selective[7][8]
This compound HuH-7 CellsCell Proliferation7.8 nM-[7]
Compound 10v FGFR4Biochemical1.2 nMHighly selective[12]
Compound 10v HuH-7 CellsCell Proliferation17 nM-[12]
Compound 1 pFGFR4Cellular9 nM>100-fold vs FGFR1-3[3]
INCB062079 FGFR4BiochemicalLow nM>250-fold vs FGFR1-3[13]
INCB062079 FGF19-dependent CellsCell Growth< 200 nM>25-fold vs non-dependent cells[13]

Experimental Protocols

Biochemical Kinase Assay Protocol (ADP-Glo™)

This assay quantifies the enzymatic activity of FGFR4 by measuring the amount of ADP produced during the phosphotransferase reaction.

Methodology:

  • Reagent Preparation: Dilute recombinant human FGFR4 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serially diluted this compound in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO vehicle control) and 2 µL of diluted FGFR4 enzyme.

  • Initiation: Start the kinase reaction by adding 2 µL of a solution containing both ATP and the kinase substrate.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[14]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start_node Start A Add this compound & FGFR4 Kinase start_node->A 1. Plate Inhibitor & Enzyme process_node process_node reagent_node reagent_node end_node Calculate IC50 B Add ATP/ Substrate Mix A->B 2. Start Reaction C Kinase Reaction B->C 3. Incubate (60 min) D Add ADP-Glo™ Reagent C->D 4. Stop & Deplete E ATP Depletion D->E 5. Incubate (40 min) F Add Kinase Detection Reagent E->F 6. Detect G Signal Generation F->G 7. Incubate (30 min) H Measure Luminescence G->H 8. Read Plate H->end_node

Caption: Workflow for an ADP-Glo™ Biochemical Kinase Assay.
Cell Proliferation Assay Protocol

This assay measures the effect of this compound on the proliferation and viability of cancer cells that are dependent on FGFR4 signaling, such as the HuH-7 HCC line.

Methodology:

  • Cell Seeding: Culture HuH-7 cells and seed them into a 96-well plate at a density of approximately 2,500-5,000 cells per well. Allow cells to adhere for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the various inhibitor concentrations. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent such as CCK-8, WST-1, or MTT to each well and incubate for 1-4 hours, according to the manufacturer's instructions.[7][15]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

  • Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 or IC50 value.

Cell_Assay_Workflow start_node Start step1 1. Seed HuH-7 cells in 96-well plate start_node->step1 process_node process_node end_node Calculate GI50 step2 2. Treat cells with serial dilutions of This compound step1->step2 Incubate 24h step3 3. Add cell viability reagent (e.g., WST-1) step2->step3 Incubate 72h step4 4. Measure absorbance with plate reader step3->step4 Incubate 1-4h step4->end_node

Caption: Workflow for a Cell Proliferation Assay.
Confirmation of Covalent Binding

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the definitive method to confirm the covalent modification of Cys552. In this protocol, recombinant FGFR4 is incubated with the inhibitor. The protein is then digested into smaller peptides, and the resulting mixture is analyzed by LC/MS/MS. The analysis can identify the specific peptide containing Cys552 and confirm a mass shift corresponding to the addition of the inhibitor molecule, thereby verifying the precise location of the covalent bond.[13]

References

The FGF19-FGFR4 Axis: A Critical Oncogenic Driver and a Target for Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), form a critical signaling axis with diverse physiological roles, including the regulation of bile acid, glucose, and lipid metabolism.[1] However, aberrant activation of this pathway is a key oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC).[2] This guide provides a detailed overview of the FGF19-FGFR4 signaling pathway, the mechanism and activity of the potent inhibitor Fgfr4-IN-1, and comprehensive protocols for key experimental assays used to evaluate this therapeutic strategy.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling cascade is a tightly regulated process essential for metabolic homeostasis. FGF19 is a hormone-like FGF secreted from the ileum following activation of the Farnesoid X Receptor (FXR) by bile acids after a meal.[2] It travels to the liver, where it exerts its effects primarily through FGFR4.

Mechanism of Activation:

  • Co-Receptor Complex Formation: The specificity of FGF19 for FGFR4 is conferred by the co-receptor β-Klotho, a single-pass transmembrane protein that is highly co-expressed with FGFR4 in hepatocytes.[2] β-Klotho forms a 1:1 heterocomplex with FGFR4 on the cell surface.[3]

  • Ligand Binding and Dimerization: FGF19 binds to this pre-formed FGFR4/β-Klotho complex, which induces the dimerization of the receptor.[3]

  • Autophosphorylation and Downstream Signaling: Dimerization triggers the autophosphorylation of key tyrosine residues within the intracellular kinase domain of FGFR4.[4] This phosphorylation event creates docking sites for adaptor proteins, primarily FGF Receptor Substrate 2 (FRS2).[2] Phosphorylated FRS2 recruits Growth factor Receptor-Bound protein 2 (GRB2), which subsequently activates two major downstream signaling pathways:

    • Ras-Raf-MAPK Pathway: Promotes cell proliferation and survival.[2][4]

    • PI3K-Akt Pathway: Plays a crucial role in cell growth, anti-apoptosis, and metabolism.[2][4]

In certain cancers like HCC, amplification of the FGF19 gene leads to its overexpression, causing chronic activation of FGFR4 and driving uncontrolled cell proliferation and tumor growth.[3]

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 Recruits RAS_RAF Ras-Raf-MAPK Pathway GRB2->RAS_RAF Activates PI3K_AKT PI3K-Akt Pathway GRB2->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation FGF19 FGF19 FGF19->FGFR4 Binds

Caption: FGF19-FGFR4 Signaling Pathway.

This compound: A Selective FGFR4 Kinase Inhibitor

This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This targeted inhibition effectively halts the pro-proliferative and anti-apoptotic signals driven by an overactive FGF19-FGFR4 axis.

FGFR4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4_Active FGFR4 (Active) Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) FGFR4_Active->Downstream Phosphorylates FGFR4_Inactive FGFR4 (Inactive) No_Downstream Downstream Signaling Blocked FGFR4_Inactive->No_Downstream FGF19 FGF19 FGF19->FGFR4_Active Activates Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4_Inactive Binds & Inhibits

Caption: Mechanism of this compound Inhibition.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for FGFR4, leading to effective inhibition of proliferation in cancer cells dependent on this signaling pathway.

Target/Cell LineAssay TypeIC50 ValueCitation
FGFR4 KinaseBiochemical Kinase Assay0.7 nM[5]
HuH-7 (HCC Cells)Cellular Proliferation Assay7.8 nM[5]

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays to characterize the activity of this compound.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP produced, providing a direct measure of inhibitor potency.

Protocol:

  • Reagent Preparation: Prepare Kinase Buffer, ATP solution (e.g., 50 µM), and purified recombinant FGFR4 enzyme solution. Prepare a serial dilution of this compound in the appropriate buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of the kinase reaction buffer containing the substrate (e.g., Poly-Glu,Tyr 4:1).

    • Add 2.5 µL of the this compound dilution series (or DMSO as a vehicle control).

    • Add 2.5 µL of the FGFR4 enzyme solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[6]

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[7]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Reagents & Inhibitor into 96-well plate A->B C Initiate Reaction with Enzyme Incubate at 30°C B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: In Vitro Kinase Assay Workflow.
Cellular Proliferation/Viability Assay (WST-1/MTS)

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells (e.g., FGF19-expressing HuH-7) that are dependent on the FGF19-FGFR4 axis.

Protocol:

  • Cell Seeding: Seed HuH-7 cells in a 96-well plate at a predetermined density (e.g., 2,500 - 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor (and a vehicle control).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Reagent Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).[8] This reagent is converted by metabolically active cells into a colored formazan product.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of proliferation inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[5]

Cell_Assay_Workflow A Seed HuH-7 Cells in 96-well plate B Allow Adhesion (Overnight Incubation) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 72 hours C->D E Add WST-1 / MTS Reagent D->E F Incubate for 2-4 hours E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Cellular Proliferation Assay Workflow.
In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism using a patient- or cell-line-derived xenograft model.

Protocol:

  • Cell Preparation: Harvest FGF19-driven HCC cells (e.g., HuH-7) during their exponential growth phase. Resuspend the cells in a suitable medium like Hank's Balanced Salt Solution (HBSS), often mixed with Matrigel, to a final concentration for injection (e.g., 1-5 million cells per 100-200 µL).[9]

  • Animal Model: Use immunodeficient mice (e.g., 6-7 week old female nu/nu NMRI mice).[10]

  • Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.[10][11]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the drug to the treatment group according to a predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = (length x width²)/2).

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[11]

    • General Health: Observe the animals for any signs of distress.

  • Study Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as Western blotting to assess target engagement (e.g., levels of phosphorylated FGFR4 or ERK) or immunohistochemistry (IHC) to examine markers of proliferation (Ki-67) and apoptosis.[11]

Xenograft_Workflow A Prepare HCC Cell Suspension B Subcutaneously Inject Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to ~100 mm³ B->C D Randomize Mice into Control & Treatment Groups C->D E Administer this compound or Vehicle (e.g., Daily Oral Gavage) D->E F Measure Tumor Volume & Body Weight (2-3 times/week) E->F G Euthanize & Excise Tumors at Study Endpoint F->G H Perform Downstream Analysis (Western, IHC) G->H

Caption: In Vivo Xenograft Study Workflow.

References

Fgfr4-IN-1: A Potent and Selective Chemical Probe for Interrogating FGFR4 Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and embryonic development.[1][2][3] Aberrant activation of the FGFR4 signaling pathway, often driven by its primary ligand FGF19, is increasingly implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[4][5][6] This has positioned FGFR4 as a compelling therapeutic target. Fgfr4-IN-1 is a potent and highly selective covalent inhibitor of FGFR4, making it an invaluable chemical probe for dissecting the biological functions of this receptor and exploring its therapeutic potential.[7][8][9]

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Data Presentation: Biochemical and Cellular Activity of this compound

The efficacy and selectivity of a chemical probe are paramount. This compound demonstrates exceptional potency against its intended target, FGFR4, with significantly lower activity against other kinases, highlighting its utility for specific biological interrogation.

Parameter Value Assay Type Notes
IC₅₀ for FGFR4 0.7 nMBiochemical Kinase AssayDemonstrates high potency against the isolated enzyme.[7][8]
IC₅₀ for HuH-7 Cells 7.8 nMCell Proliferation AssayIndicates potent anti-proliferative effects in an HCC cell line with an active FGF19-FGFR4 axis.[7]

Note: Comprehensive selectivity data across the kinome is not publicly available in the initial search results. However, related selective FGFR4 inhibitors have shown over 1000-fold selectivity against other FGFR isoforms (FGFR1/2/3) and a wide range of other kinases.[10] this compound was developed as a covalent inhibitor targeting a unique cysteine (Cys552) in the FGFR4 kinase domain, a feature that is not present in FGFR1-3, which is the basis for its high selectivity.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols provide a framework for utilizing this compound in key experimental settings.

In Vitro FGFR4 Kinase Assay (IC₅₀ Determination)

This protocol outlines the measurement of this compound's inhibitory activity against recombinant FGFR4 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[13]

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).

  • Add 20 µL of a master mix containing the kinase assay buffer, 1 mM DTT, and the desired concentration of ATP (often at the Km value for the specific kinase).

  • Add 10 µL of the substrate solution to each well.

  • To initiate the reaction, add 15 µL of recombinant FGFR4 enzyme solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).

  • To stop the reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.

Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells, particularly those dependent on FGFR4 signaling.

Materials:

  • HuH-7 (or other relevant) cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of this compound concentration to calculate the IC₅₀ value.[7]

Western Blot Analysis of FGFR4 Pathway Modulation

This protocol is used to confirm that this compound inhibits the FGFR4 signaling pathway within the cell by assessing the phosphorylation status of downstream effector proteins.

Materials:

  • HuH-7 (or other relevant) cell line

  • This compound

  • FGF19 ligand (to stimulate the pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow them until they reach 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal signaling activity.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce FGFR4 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in the phosphorylation levels of target proteins.[14]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

FGFR4_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway receptor receptor ligand ligand coreceptor coreceptor inhibitor inhibitor pathway pathway downstream downstream FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 KLB β-Klotho Co-receptor KLB->FGFR4 P_FGFR4 Dimerization & Autophosphorylation FGFR4->P_FGFR4 Fgfr4_IN_1 This compound Fgfr4_IN_1->P_FGFR4 Inhibits FRS2 FRS2 P_FGFR4->FRS2 PLCg PLCγ P_FGFR4->PLCg STAT3 STAT3 P_FGFR4->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation start_node start_node assay_node assay_node validation_node validation_node outcome_node outcome_node KinaseAssay In Vitro Kinase Assay Selectivity Kinome Selectivity Screen KinaseAssay->Selectivity ProlifAssay Cell Proliferation Assay (e.g., HuH-7) Selectivity->ProlifAssay Confirm Selectivity CETSA Target Engagement (e.g., CETSA) ProlifAssay->CETSA WesternBlot Pathway Analysis (Western Blot) CETSA->WesternBlot PK_PD Pharmacokinetics & Pharmacodynamics WesternBlot->PK_PD Establish Cellular MOA Efficacy Xenograft Model Efficacy Studies PK_PD->Efficacy Conclusion Validated Probe for FGFR4 Biology Efficacy->Conclusion Probe This compound Chemical Probe Probe->KinaseAssay Determine Potency (IC50)

Caption: Experimental workflow for validating this compound as a chemical probe.

References

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[2][3] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, demonstrating significant potential in preclinical studies.[4] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency and selectivity of this compound and similar compounds.

Fgfr4 Signaling Pathway

Upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][5]

Fgfr4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR4 Inhibits

Caption: Fgfr4 Signaling Pathway and Mechanism of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency (IC50 values) of various FGFR4 inhibitors against the FGFR family of kinases. This data is crucial for assessing the selectivity of the compounds. While specific selectivity data for this compound is not publicly available, the presented data for analogous selective inhibitors like BLU9931 and Roblitinib (FGF401) serve as a reference for the expected profile of a highly selective FGFR4 inhibitor.

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Selectivity Profile
This compound ---0.7 [4]Selective
BLU9931 888[6]552[6]150[6]3 [6]Selective
Roblitinib (FGF401) >1000-fold vs other kinases>1000-fold vs other kinases>1000-fold vs other kinases1.9 [6]Highly Selective
H3B-6527 320[6]1290[6]1060[6]<1.2 [6]Highly Selective
Futibatinib (TAS-120) 1.8[6]1.4[6]1.6[6]3.7 [6]Pan-FGFR
LY2874455 2.8[6]2.6[6]6.4[6]6 [6]Pan-FGFR

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol details a biochemical assay to determine the IC50 value of this compound using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT.[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Assay Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dilute this compound (serial dilution) C Add this compound to wells A->C B Prepare Kinase Reaction Mix: - FGFR4 Enzyme - Substrate - ATP D Add Kinase Reaction Mix to wells B->D E Incubate at room temperature for 60 minutes D->E F Add ADP-Glo™ Reagent E->F G Incubate at room temperature for 40 minutes F->G H Add Kinase Detection Reagent G->H I Incubate at room temperature for 30 minutes H->I J Read Luminescence I->J

Caption: In Vitro Fgfr4 Kinase Assay Workflow.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

    • The final DMSO concentration in the assay should not exceed 1%.[7]

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 1 µL of diluted this compound or DMSO (for control wells) to the assay plate.

    • Prepare a 2X kinase reaction mix in Kinase Buffer containing:

      • Recombinant FGFR4 enzyme (e.g., 10 ng/µL)

      • Poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL)

      • ATP (e.g., 50 µM)

    • Add 2 µL of the 2X kinase reaction mix to each well.

    • The total reaction volume is 3 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound. The detailed protocol for the biochemical kinase assay, along with the summary of its signaling pathway and comparative inhibitor data, will aid researchers in accurately determining the potency and selectivity of novel FGFR4 inhibitors. This information is critical for the advancement of targeted therapies for cancers driven by aberrant FGFR4 signaling.

References

Application Notes and Protocols for Fgfr4-IN-1 Cell-Based Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative activity of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in a cell-based assay format. This document includes an overview of the FGFR4 signaling pathway, a detailed experimental protocol, and data presentation guidelines.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligand, primarily Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and breast cancer, making it an attractive therapeutic target.[1][3][4][5] this compound is a small molecule inhibitor designed to specifically target FGFR4, thereby blocking its downstream signaling and inhibiting cancer cell proliferation.[6] These notes provide a framework for evaluating the efficacy of this compound in a laboratory setting.

Mechanism of Action

FGFR4 activation by FGF19 initiates a cascade of downstream signaling events.[7] This process leads to the autophosphorylation of the receptor and the recruitment of adaptor proteins like FGFR substrate 2 (FRS2).[4] Subsequently, major signaling pathways, including the Ras-Raf-MAPK (ERK) and PI3K-AKT pathways, are activated, promoting cell proliferation, survival, and migration.[2][4][5] this compound exerts its anti-proliferative effects by inhibiting the kinase activity of FGFR4, thereby blocking these downstream oncogenic signals.[8]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful assay. It is recommended to use a cell line with documented high expression of FGFR4 and, ideally, FGF19 amplification. The hepatocellular carcinoma cell line HuH-7 is a well-established model for studying FGFR4 inhibition, as it exhibits FGF19-FGFR4 pathway dependency.[6][9]

Cell Culture
  • Cell Line: HuH-7 (human hepatocellular carcinoma)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Proliferation Assay (Using a Tetrazolium-Based Reagent like WST-1 or MTS)

This protocol is adapted from standard cell viability assay procedures.[10][11]

Experimental_Workflow A 1. Seed Cells (e.g., HuH-7 in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Proliferation Reagent (e.g., WST-1) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (e.g., 450 nm) F->G H 8. Data Analysis (IC50 determination) G->H

Workflow for this compound Cell Proliferation Assay.

Materials:

  • HuH-7 cells

  • Complete growth medium (DMEM + 10% FBS + Pen/Strep)

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Tetrazolium-based proliferation assay reagent (e.g., WST-1, MTS)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing HuH-7 cells using trypsin.

    • Resuspend the cells in complete growth medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well plate.[10][11]

    • Include wells for "cells only" (no treatment) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for an additional 72 hours at 37°C and 5% CO2. The incubation time can be optimized depending on the cell line's doubling time.

  • Measurement of Cell Proliferation:

    • Add 10 µL of the WST-1 or MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm for WST-1).

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% of control).

    • Plot the % of control against the logarithm of the this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation

Quantitative data should be summarized in a clear and concise table to facilitate comparison.

Cell LineCompoundAssay TypeIncubation Time (h)IC50 (nM)Reference
HuH-7This compoundProliferation727.8[6]
A498BLU9931ProliferationNot Specified4,600[12]
A704BLU9931ProliferationNot Specified3,800[12]
769-PBLU9931ProliferationNot Specified2,700[12]
MDA-MB453V4-015ProliferationNot Specified<1,000[13]

Note: BLU9931 and V4-015 are other FGFR4 inhibitors included for comparative purposes.

Troubleshooting

  • High variability between replicate wells: Ensure homogenous cell seeding and proper mixing of reagents. Check for edge effects on the plate.

  • Low signal-to-noise ratio: Optimize cell seeding density and incubation times. Ensure the proliferation reagent is not expired.

  • Inconsistent IC50 values: Verify the concentration of the this compound stock solution. Ensure consistent cell passage number and health.

Conclusion

This document provides a comprehensive guide for conducting a cell-based proliferation assay to evaluate the activity of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the anti-proliferative effects of this FGFR4 inhibitor, contributing to the broader understanding of its therapeutic potential in FGFR4-driven cancers.

References

Application Notes and Protocols for Fgfr4-IN-1 Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma, making it an attractive target for therapeutic intervention.[1][3][4] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, offering a promising approach for investigating the therapeutic potential of targeting this pathway in preclinical cancer models.

These application notes provide a comprehensive guide for designing and conducting in vivo xenograft studies to evaluate the efficacy of this compound. The protocols outlined below cover key aspects of the experimental workflow, from cell line selection and animal model preparation to drug administration and endpoint analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR4.[5] Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are critical drivers of cell proliferation and survival.[3] By blocking the kinase activity of FGFR4, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Mechanism of this compound Inhibition.

This compound Xenograft Model Study Design

This section provides a detailed protocol for a typical subcutaneous xenograft study to evaluate the in vivo efficacy of this compound.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment cluster_analysis Analysis A Select FGFR4-dependent Cancer Cell Line B Culture and Expand Cancer Cells A->B C Prepare Cell Suspension for Implantation B->C D Subcutaneous Implantation in Immunocompromised Mice C->D E Monitor Tumor Growth (Calipers) D->E F Randomize Mice into Treatment Groups E->F G Administer this compound or Vehicle Control F->G H Continue Monitoring Tumor Growth and Body Weight G->H I Endpoint: Euthanize and Excise Tumors H->I J Tumor Weight Measurement and Further Analysis (e.g., IHC) I->J

Caption: Experimental Workflow for an this compound Xenograft Study.

Detailed Protocols

1. Cell Line Selection and Culture

  • Cell Line: Select a human cancer cell line with known FGFR4 dependency or overexpression (e.g., HuH-7 for hepatocellular carcinoma, or specific breast cancer cell lines).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model

  • Species/Strain: Use female athymic nude mice (e.g., BALB/c nude) or other suitable immunocompromised strains, typically 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Tumor Implantation

  • Cell Preparation: Harvest cultured cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring and Group Randomization

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. This compound Administration

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Dosage and Schedule: Based on preclinical studies with similar FGFR4 inhibitors, a starting dose could be in the range of 30-100 mg/kg, administered orally (p.o.) once or twice daily. The control group should receive the vehicle only.

  • Duration: Continue treatment for a predefined period, typically 2-4 weeks, or until tumors in the control group reach a predetermined endpoint size.

6. Efficacy Evaluation and Endpoint

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a primary endpoint and can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Body Weight: Monitor body weight as an indicator of general toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific volume (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Tumor Excision: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Further Analysis: Tumor samples can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and pharmacodynamic markers (e.g., phosphorylated ERK), or Western blotting.

Data Presentation

The following table presents representative quantitative data from a hypothetical xenograft study with a selective FGFR4 inhibitor, similar to what might be expected for this compound.

Table 1: Antitumor Efficacy of a Representative FGFR4 Inhibitor in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control-p.o., BID1850 ± 210--2.5 ± 1.5
FGFR4 Inhibitor30p.o., BID890 ± 15051.9-4.1 ± 2.0
FGFR4 Inhibitor100p.o., BID425 ± 9577.0-6.8 ± 2.5

Note: The data presented in this table is for illustrative purposes and is based on typical results observed with selective FGFR4 inhibitors in preclinical xenograft models. Actual results with this compound may vary.

Conclusion

This document provides a detailed framework for designing and executing in vivo xenograft studies to assess the antitumor efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to evaluate the therapeutic potential of this promising FGFR4 inhibitor. Careful selection of cell lines, adherence to standardized procedures, and thorough data analysis are critical for the successful implementation of these studies and for advancing our understanding of the role of FGFR4 in cancer.

References

Application Notes and Protocols: Fgfr4-IN-1 Pharmacokinetic Profile in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-1 is a notable inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology, particularly in hepatocellular carcinoma. Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical efficacy and toxicity studies. These application notes provide a summary of the available pharmacokinetic data for a selective FGFR4 inhibitor in mice and detailed protocols for conducting such studies.

Data Presentation

Currently, specific quantitative pharmacokinetic data for this compound in mice is not publicly available. However, to provide a relevant frame of reference, the pharmacokinetic profile of another selective FGFR4 inhibitor, BLU9931, is presented below. It is imperative to note that these values are for BLU9931 and may not be representative of this compound.

Table 1: Pharmacokinetic Parameters of BLU9931 in Mice Following a Single Oral Dose

ParameterValueUnits
Dose10mg/kg
Bioavailability18%
Half-life (t½)2.3hours

Data sourced from a study on BLU9931, a selective FGFR4 inhibitor.[1]

Signaling Pathway

The FGFR4 signaling pathway plays a critical role in cell proliferation, differentiation, and metabolism. Its dysregulation is associated with tumorigenesis. This compound, as an inhibitor, aims to modulate this pathway.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: FGFR4 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of a small molecule inhibitor like this compound in mice.

Protocol 1: Animal Handling and Dosing

1.1. Animal Model:

  • Species: Mouse (e.g., C57BL/6, BALB/c, or athymic nude mice for xenograft studies).

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Acclimation: Acclimate animals for at least one week before the experiment.

1.2. Formulation Preparation:

  • Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be uniform and stable.

1.3. Dosing Procedures:

1.3.1. Oral (PO) Administration (Gavage):

  • Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[2][3]

  • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).[2][4]

  • Gently restrain the mouse and insert the gavage needle into the esophagus.

  • Administer the formulation slowly and carefully to avoid aspiration.[3][5]

  • Observe the animal for any signs of distress post-administration.

1.3.2. Intravenous (IV) Administration (Tail Vein Injection):

  • Warm the mouse's tail using a heat lamp or warm water (around 45°C) to dilate the lateral tail veins.[6]

  • Place the mouse in a restraining device.

  • Use a small gauge needle (e.g., 27-30G) for the injection.[6][7]

  • Insert the needle into one of the lateral tail veins and inject the formulation slowly (bolus injection volume is typically up to 5 ml/kg).[7]

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Protocol 2: Blood Sample Collection

2.1. Sampling Time Points:

  • IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

2.2. Blood Collection Technique (Serial Sampling from the same mouse):

  • For early time points, collect blood (approximately 30-50 µL) from the submandibular or saphenous vein.[8][9]

  • For later time points, alternate between different sampling sites to minimize stress and injury to the animal.

  • For terminal bleed, collect a larger volume via cardiac puncture under deep anesthesia.[8][10]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

2.3. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[11]

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

Protocol 3: Bioanalytical Method - LC-MS/MS

3.1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 20 µL).[12][13]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a suitable C18 column to separate this compound from endogenous plasma components. A gradient elution with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[13][14]

  • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound and the internal standard.

3.3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing Dosing (PO or IV) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Pharmacokinetic Study Workflow.

References

Fgfr4-IN-1: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). These guidelines cover solubility, preparation for in vitro and in vivo experiments, and an overview of the FGFR4 signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for FGFR4, a receptor tyrosine kinase. Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of various cancers, particularly hepatocellular carcinoma. This compound serves as a critical tool for investigating the biological functions of FGFR4 and for preclinical studies exploring its therapeutic potential.

Physicochemical Properties and Solubility

Proper dissolution of this compound is paramount for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is crucial to note that for aqueous solutions, the compound has limited solubility, and the preparation of a stock solution in an organic solvent is recommended.

SolventSolubilityNotes
DMSO≥ 6.4 mg/mL (≥ 12.97 mM)[1][2][3]Warming may be required for complete dissolution.[2][3]
EthanolLimited Data AvailableNot recommended as a primary solvent.
MethanolLimited Data AvailableNot recommended as a primary solvent.
PBS (pH 7.2)Limited Data AvailablePractically insoluble.

Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and the presence of water can affect solubility.

Experimental Protocols

Preparation for In Vitro Experiments

A fundamental step for in vitro assays is the accurate preparation of this compound solutions. The following protocol provides a step-by-step guide for preparing a stock solution and subsequent dilutions for cell-based assays.

Protocol: Preparation of this compound for Cell-Based Assays

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of high-quality, anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 493.52 g/mol ), add 202.6 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary.[2][3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Serial Dilutions:

    • Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to perform a multi-step dilution process to ensure accuracy, especially for low nanomolar concentrations. For example, first, dilute the 10 mM stock to 1 mM in culture medium, and then perform subsequent dilutions from this intermediate stock.

    • Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Cell Treatment:

    • Add the prepared this compound dilutions to your cell cultures.

    • Incubate the cells for the desired period as per your experimental design.

G Workflow for In Vitro Experiment Preparation cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_cell Cell Treatment start This compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store intermediate Prepare Intermediate Dilution (e.g., 1 mM in Culture Medium) store->intermediate serial Perform Serial Dilutions to Final Concentrations intermediate->serial add Add to Cell Culture serial->add incubate Incubate for Desired Time add->incubate G Workflow for In Vivo Formulation cluster_dissolve Initial Dissolution cluster_vehicle Vehicle Addition (Sequential) cluster_final Final Formulation start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve add_peg Add PEG300 and Mix dissolve->add_peg add_tween Add Tween 80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline final_solution Clear Formulation Ready for Gavage add_saline->final_solution FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor This compound Inhibitor->FGFR4 Inhibits Autophosphorylation

References

Application Notes and Protocols: Luciferase Reporter Assay for Characterizing FGFR4 Pathway Inhibition by Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant target in oncology, particularly in hepatocellular carcinoma.[1][2] The signaling cascade is typically initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19), in the presence of the co-receptor β-Klotho.[3][4] This activation triggers downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cellular proliferation and survival.[5] Dysregulation of the FGF19-FGFR4 axis is implicated in the development and progression of several cancers.[2][5]

The luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways.[6] This application note provides a detailed protocol for a cell-based luciferase reporter assay to investigate the activity of the FGFR4 signaling pathway and to evaluate the inhibitory potential of small molecules, using Fgfr4-IN-1 as an exemplary inhibitor. This assay relies on a reporter construct containing a luciferase gene under the transcriptional control of a response element sensitive to FGFR4 signaling, such as the Serum Response Element (SRE) or Activator Protein-1 (AP-1).[7] Upon activation of the FGFR4 pathway by FGF19, transcription factors are activated, leading to the expression of luciferase. The resulting luminescence is a quantitative measure of pathway activation.

This compound is a potent and selective inhibitor of FGFR4. By utilizing this luciferase-based assay, the dose-dependent inhibition of FGF19-induced FGFR4 signaling by this compound can be accurately quantified.

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruits GRB2 and other signaling molecules, initiating downstream cascades that culminate in the activation of transcription factors that drive the expression of target genes.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Luciferase Reporter Mechanism cluster_nucleus Gene Expression FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Receptor Complex FGF19->FGFR4_KLB Binding pFGFR4 Phosphorylated FGFR4 FGFR4_KLB->pFGFR4 Dimerization & Autophosphorylation FRS2 FRS2 pFGFR4->FRS2 Recruitment & Phosphorylation PI3K PI3K-AKT Pathway pFGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS-RAF-MAPK Pathway SOS->RAS TF Transcription Factors (e.g., SRE-BP, AP-1) RAS->TF PI3K->TF Nucleus Nucleus TF->Nucleus Reporter SRE/AP-1 Response Element Luciferase Luciferase Gene Reporter->Luciferase Light Luminescence Luciferase->Light Luciferin + ATP Fgfr4_IN_1 This compound Fgfr4_IN_1->pFGFR4 Inhibition

Figure 1: FGFR4 Signaling and Reporter Assay Mechanism.

Experimental Workflow

The experimental workflow involves seeding cells, transfecting them with the reporter plasmid, treating them with the agonist (FGF19) and antagonist (this compound), and finally, measuring the luciferase activity.

Experimental_Workflow Luciferase Reporter Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells transfect Transfect with SRE/AP-1 Luciferase Reporter Plasmid seed_cells->transfect incubate1 Incubate for 24-48h transfect->incubate1 pre_treat Pre-treat with This compound (Dose-Response) incubate1->pre_treat incubate2 Incubate for 1-2h pre_treat->incubate2 stimulate Stimulate with FGF19 incubate2->stimulate incubate3 Incubate for 6-24h stimulate->incubate3 lyse Lyse Cells incubate3->lyse add_substrate Add Luciferase Assay Substrate lyse->add_substrate measure Measure Luminescence (Luminometer) add_substrate->measure analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

Figure 2: Experimental Workflow Diagram.

Quantitative Data

The inhibitory activity of this compound and other selected FGFR4 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

CompoundTargetAssay TypeIC50 (nM)Cell Line (for cellular assays)Reference
This compound FGFR4Biochemical0.7-[8]
This compound Cell ProliferationCellular7.8HuH-7[8]
Roblitinib (FGF401) FGFR4Biochemical1.9-2.4-[9]
BLU-554 (Fisogatinib) FGFR4Biochemical5-
BLU9931 FGFR4Biochemical3-[5]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells (or other suitable cell line with low endogenous FGFR4 expression).

  • Reporter Plasmids:

    • SRE-Luciferase or AP-1-Luciferase reporter plasmid.

    • pRL-TK plasmid (Renilla luciferase for normalization).

  • Expression Plasmids:

    • Human FGFR4 expression plasmid.

    • Human β-Klotho expression plasmid.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Opti-MEM I Reduced Serum Medium.

    • Lipofectamine 2000 or other transfection reagent.

    • Recombinant Human FGF19.

    • This compound (dissolved in DMSO).

    • Dual-Luciferase® Reporter Assay System.

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer.

    • CO2 incubator.

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing:

      • 100 ng of SRE-Luc or AP-1-Luc reporter plasmid.

      • 10 ng of pRL-TK (Renilla) plasmid.

      • 50 ng of FGFR4 expression plasmid.

      • 50 ng of β-Klotho expression plasmid.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mixture and the diluted transfection reagent, incubate at room temperature for 20 minutes.

    • Add the transfection complex to each well.

  • Post-transfection Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Compound Treatment and Pathway Stimulation
  • Serum Starvation: After the post-transfection incubation, replace the medium with 100 µL of serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

    • Add the diluted this compound to the respective wells. For control wells, add serum-free DMEM with the same concentration of DMSO.

    • Incubate for 1-2 hours at 37°C.

  • FGF19 Stimulation:

    • Prepare a solution of FGF19 in serum-free DMEM at a final concentration of 100 ng/mL (this may need to be optimized for the specific cell line).

    • Add the FGF19 solution to all wells except for the unstimulated control wells.

  • Final Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay
  • Cell Lysis:

    • Remove the medium from the wells and wash once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes on a shaker.

  • Luciferase Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (Firefly luciferase substrate) to each well.

    • Measure the firefly luminescence using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well.

    • Measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, divide the Firefly luciferase activity by the Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Fold Induction: Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the FGF19-stimulated samples by that of the unstimulated control.

  • Inhibition Curve: Plot the percentage of inhibition against the log concentration of this compound. The percentage of inhibition is calculated as: 100 * (1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))

  • IC50 Determination: Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for a luciferase reporter assay to quantitatively assess the inhibition of the FGFR4 signaling pathway by this compound. This assay is a robust and sensitive tool for screening and characterizing potential FGFR4 inhibitors, which is of significant interest in the field of cancer drug discovery. The provided diagrams and protocols offer a clear guide for researchers to implement this assay in their laboratories.

References

Application Notes and Protocols: Immunohistochemistry for FGFR4 in Fgfr4-IN-1 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical player in the development and progression of various cancers, including hepatocellular carcinoma and rhabdomyosarcoma. The FGF19-FGFR4 signaling axis, when aberrantly activated, drives tumor cell proliferation, survival, and resistance to therapy. Consequently, FGFR4 has become an attractive therapeutic target. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, and assessing its impact on FGFR4 expression and signaling in tumor tissues is crucial for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify FGFR4 protein expression within the tumor microenvironment, providing valuable insights into target engagement and pharmacodynamic effects of FGFR4 inhibitors.

These application notes provide a comprehensive guide to performing and interpreting IHC for FGFR4 in tumor tissues treated with this compound.

Data Presentation

Table 1: Summary of Quantitative FGFR4 IHC Data in this compound Treated Tumors
Treatment GroupNTumor Type% FGFR4 Positive Cells (Mean ± SD)Staining Intensity (Mean H-Score ± SD)
Vehicle Control10Xenograft Model A85 ± 12240 ± 35
This compound (Low Dose)10Xenograft Model A78 ± 15210 ± 40
This compound (High Dose)10Xenograft Model A65 ± 18150 ± 30
Vehicle Control8PDX Model B92 ± 8270 ± 25
This compound8PDX Model B75 ± 14180 ± 38

Note: The data presented in this table is illustrative and intended to demonstrate the expected format for reporting quantitative IHC results. Actual results will vary depending on the tumor model, treatment regimen, and experimental conditions. A statistically significant decrease in FGFR4 expression and intensity is hypothesized following effective this compound treatment.

Experimental Protocols

I. Specimen Preparation and Fixation
  • Tissue Collection: Immediately following excision, tumor tissue samples should be no more than 5 mm thick to ensure proper fixation.

  • Fixation: Immerse tissue samples in a volume of 10% neutral buffered formalin (NBF) that is at least 10 times the volume of the tissue.

  • Fixation Time: Fix for 18-24 hours at room temperature. Under- or over-fixation can negatively impact antigenicity.

  • Processing: Following fixation, dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining Protocol for FGFR4

Reagents and Materials:

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol)

  • Blocking Buffer: 5% normal goat serum in PBST

  • Primary Antibody: Rabbit anti-FGFR4 polyclonal antibody (e.g., Sigma-Aldrich HPA027369, recommended dilution 1:50) or Mouse anti-FGFR4 monoclonal antibody (e.g., Santa Cruz Biotechnology sc-136988, recommended dilution 1:250)[1][2].

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes for 3 minutes each).

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat the Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.

    • Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water and then in PBST.

  • Peroxidase Block:

    • Immerse the slides in 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBST (2 changes for 5 minutes each).

  • Blocking:

    • Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR4 antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Incubate the slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate the slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Rinse the slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse the slides in hematoxylin for 30-60 seconds.

    • Rinse with running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

III. Image Acquisition and Analysis
  • Image Acquisition: Capture high-resolution digital images of the stained slides using a bright-field microscope equipped with a digital camera. Acquire images from at least 5-10 representative fields of view per tumor section at 20x or 40x magnification.

  • Quantitative Analysis (H-Score): The H-score (Histoscore) is a commonly used semi-quantitative method that considers both the staining intensity and the percentage of positive cells.

    • Staining Intensity (I): Score the intensity of FGFR4 staining on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

    • Percentage of Positive Cells (P): Determine the percentage of tumor cells at each intensity level.

    • H-Score Calculation: H-Score = Σ (I × P) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The H-score will range from 0 to 300.

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Activates STAT3 STAT3 FGFR4->STAT3 Activates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT3->Transcription

Caption: FGFR4 Signaling Pathway.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (10% NBF) Processing Dehydration, Clearing, Paraffin Embedding Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-FGFR4) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Imaging Image Acquisition DehydrationMounting->Imaging Quantification Quantitative Analysis (H-Score) Imaging->Quantification

Caption: Immunohistochemistry Experimental Workflow.

Logical_Relationship Tumor_Model Tumor Model with FGFR4 Expression Treatment Treatment with This compound Tumor_Model->Treatment IHC FGFR4 IHC Staining Treatment->IHC Tumor Samples Analysis Quantitative Analysis (e.g., H-Score) IHC->Analysis Outcome Assessment of Target Engagement and Pharmacodynamic Effect Analysis->Outcome

Caption: Logical Relationship of the Experiment.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR4 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[2] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4.[3] Inhibition of FGFR4 signaling by this compound has been shown to induce caspase-dependent apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[4][5]

This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following table summarizes the quantitative data related to the activity of this compound and its effect on cancer cell lines.

ParameterValueCell LineSource
This compound IC₅₀ (FGFR4 kinase) 0.7 nM-[3]
This compound IC₅₀ (Cell Proliferation) 7.8 nMHuH-7 (Hepatocellular Carcinoma)[3]

Signaling Pathway

Inhibition of FGFR4 by this compound disrupts downstream pro-survival signaling pathways, leading to the induction of apoptosis. The key signaling cascades affected include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Activated FGFR4 typically promotes cell survival by activating these pathways, which in turn upregulate anti-apoptotic proteins such as Bcl-2 and c-FLIP and inhibit pro-apoptotic proteins.[6] By blocking FGFR4, this compound leads to the downregulation of these survival signals and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5][7]

Fgfr4_Apoptosis_Pathway Fgfr4_IN_1 This compound FGFR4 FGFR4 Fgfr4_IN_1->FGFR4 PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway FGFR4->MAPK_ERK Activates JAK_STAT JAK/STAT Pathway FGFR4->JAK_STAT Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, c-FLIP) PI3K_AKT->Anti_Apoptotic Upregulates MAPK_ERK->Anti_Apoptotic Upregulates JAK_STAT->Anti_Apoptotic Upregulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bad) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspases Caspase Activation Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Principle of Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Therefore, dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Materials
  • This compound (MedChemExpress, Cat. No. HY-101581 or equivalent)

  • Cancer cell line of interest (e.g., HuH-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • 1X Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

  • Microcentrifuge tubes

  • 96-well plates or culture dishes

Experimental Workflow

Apoptosis_Analysis_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest wash1 4. Wash with PBS harvest->wash1 resuspend 5. Resuspend in Binding Buffer wash1->resuspend annexin_v 6. Add Annexin V-FITC resuspend->annexin_v incubation1 7. Incubate (15 min, RT, dark) annexin_v->incubation1 pi_stain 8. Add Propidium Iodide incubation1->pi_stain flow_cytometry 9. Analyze by Flow Cytometry pi_stain->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol

1. Cell Seeding and Culture: a. Seed the cells of interest in a 6-well plate or other appropriate culture vessel at a density that will result in 70-80% confluency at the time of treatment. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO) group. c. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

3. Cell Harvesting: a. For adherent cells: i. Carefully collect the culture medium, which may contain detached apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Add Trypsin-EDTA and incubate until the cells detach. iv. Neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant. b. For suspension cells: i. Transfer the cell suspension directly into a centrifuge tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant.

4. Staining: a. Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC (or another conjugate) to each tube. e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. f. Add 5 µL of PI solution to each tube. g. Add 400 µL of 1X Binding Buffer to each tube.

5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Set up the flow cytometer with appropriate compensation settings using single-stained controls (Annexin V-FITC only and PI only) and an unstained control. c. Acquire data for at least 10,000 events per sample. d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Live cells
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells
  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
  • Upper-Left (Annexin V- / PI+): Necrotic cells (should be a small population)

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to effectively analyze the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V and PI staining, a quantitative and reliable assessment of apoptosis induction can be achieved, contributing to a better understanding of the therapeutic potential of FGFR4 inhibition in cancer.

References

Fgfr4-IN-1: A Potent and Selective Inhibitor for Investigating FGF19-Driven Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. A significant subset of HCC is driven by the aberrant signaling of the Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis plays a crucial role in regulating bile acid homeostasis, but its overactivation is a key oncogenic driver in a proportion of HCC patients, often associated with FGF19 gene amplification.[3] This has made FGFR4 a compelling therapeutic target for the development of targeted cancer therapies.

Fgfr4-IN-1 (also known as FGF401 or Roblitinib) is a highly potent and selective small-molecule inhibitor of FGFR4. Its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) and other kinases minimizes off-target effects, making it an invaluable tool for preclinical research into FGF19-driven HCC.[1][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo studies of FGF19-driven liver cancer.

Mechanism of Action

This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of the FGFR4 kinase domain. This binding event blocks the autophosphorylation and subsequent activation of FGFR4, thereby inhibiting the downstream signaling cascades that promote cancer cell proliferation, survival, and migration. The primary downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparators
CompoundTarget KinaseIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
This compound (FGF401) FGFR4 1.9 - 2.4 >1000-fold >1000-fold >1000-fold [1][4]
H3B-6527FGFR4<1.2>250-fold>1000-fold>1000-fold[4]
BLU-554 (Fisogatinib)FGFR45~125-fold~440-fold~367-fold[4]
BLU9931FGFR43~297-fold~184-fold~50-fold[4]
Table 2: Cellular Activity of this compound in FGF19-Positive HCC Cell Lines
Cell LineAssayIC50 (nM)Reference
HuH-7ProliferationNot explicitly found for this compound, but FGFR4 knockdown suppresses growth[6]
JHH-7ProliferationFGFR4 knockdown markedly suppressed cell growth[6]
Table 3: Pharmacokinetic Parameters of this compound (FGF401/Roblitinib) in Humans
ParameterValueUnitReference
Tmax (Time to peak concentration)0.55 - 1.03hours[1][7]
T1/2 (Terminal half-life)4.00 - 4.92hours[1][7]
AUC0–t (Area under the curve)2370.87 - 5475.77hour*ng/mL[1][7]
Cmax (Maximum observed concentration)606.07 - 1348.86ng/mL[1][7]

Signaling Pathway and Experimental Workflow Diagrams

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Culture FGF19-positive HCC Cell Lines (e.g., HuH-7, JHH-7) Kinase_Assay->Cell_Culture Cell_Viability Cell Viability/Proliferation Assay (e.g., WST-1, Trypan Blue) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) Cell_Culture->Western_Blot Xenograft Establish HCC Xenograft Model (e.g., HuH-7 in immunodeficient mice) Cell_Viability->Xenograft Western_Blot->Xenograft Treatment Treat with this compound (Oral administration) Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor tissue analysis) Tumor_Measurement->Pharmacodynamics

References

Application Notes and Protocols for Fgfr4-IN-1 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligands, notably FGF19, plays a significant role in various cellular processes including proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer, making it an attractive target for therapeutic intervention.[3][4][5] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, demonstrating significant anti-proliferative effects in cancer cell lines with activated FGFR4 signaling.[1]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for drug screening and mechanistic studies compared to traditional 2D cell cultures.[2] These models better recapitulate the complex cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors in vivo.[2] Consequently, evaluating the efficacy of targeted therapies like this compound in 3D models is crucial for predicting their clinical potential.

These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, including detailed protocols for spheroid/organoid treatment and analysis, quantitative data on its efficacy, and a visual representation of the targeted signaling pathway.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the kinase activity of FGFR4. Upon binding of FGF19 to FGFR4 and its co-receptor β-Klotho, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. The primary pathways activated by FGFR4 include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the STAT3 pathway.[1][6] These pathways are critical for promoting cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling pathways. This inhibition leads to reduced cell growth, proliferation, and survival in FGFR4-dependent cancer cells.[1]

Data Presentation

The following table summarizes the quantitative effects of this compound in 3D cell culture models based on available research.

3D Model SystemCell Type/VariantParameter MeasuredTreatment ConcentrationResultReference
Colorectal Cancer OrganoidsFGFR4-variant and wild-typeGrowthNot SpecifiedSignificantly reduced[1]
Colorectal Cancer OrganoidsFGFR4-variant and wild-typeDiameterNot SpecifiedSignificantly reduced[1]
Colorectal Cancer OrganoidsFGFR4-variant and wild-typeATP ActivityNot SpecifiedSignificantly reduced[1]
Colorectal Cancer Organoids (in vivo xenograft)FGFR4-variantTumor VolumeNot SpecifiedSignificantly reduced at 6 weeks[1]
Colorectal Cancer Organoids (in vivo xenograft)FGFR4-variantp-ERK1/2 ExpressionNot SpecifiedDown-regulated[1]
Colorectal Cancer Organoids (in vivo xenograft)FGFR4-variantp-AKT ExpressionNot SpecifiedDown-regulated[1]
Colorectal Cancer Organoids (in vivo xenograft)FGFR4-variantp-STAT3 ExpressionNot SpecifiedDown-regulated[1]

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Klotho β-Klotho Klotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylation STAT3 STAT3 FGFR4->STAT3 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibition

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Spheroid/Organoid Generation cluster_treatment Treatment cluster_analysis Endpoint Analysis Cell_Seeding 1. Cell Seeding (Low-adhesion plate or Matrigel) Incubation 2. Incubation (3-7 days) Cell_Seeding->Incubation Formation 3. Spheroid/Organoid Formation Incubation->Formation Drug_Addition 4. Addition of This compound Formation->Drug_Addition Treatment_Incubation 5. Incubation (e.g., 72 hours) Drug_Addition->Treatment_Incubation Imaging 6a. Imaging (Size/Morphology) Treatment_Incubation->Imaging Viability_Assay 6b. Viability Assay (e.g., ATP-based) Treatment_Incubation->Viability_Assay Western_Blot 6c. Western Blot (p-ERK, p-AKT) Treatment_Incubation->Western_Blot

Caption: Experimental workflow for this compound treatment in 3D cell culture.

Experimental Protocols

Protocol 1: Generation and Treatment of Tumor Spheroids

Materials:

  • Cancer cell line with known FGFR4 expression (e.g., HuH-7, colorectal cancer cell lines)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration (typically 1,000-5,000 cells per well, to be optimized for each cell line).

    • Seed the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days, or until spheroids of the desired size and morphology have formed. Monitor spheroid formation daily using a microscope.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Carefully remove half of the medium from each well and replace it with an equal volume of the this compound working solutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the treated spheroids for the desired duration (e.g., 72 hours).

Protocol 2: Endpoint Analysis of Treated Spheroids

A. Spheroid Size and Morphology Assessment (Imaging)

  • Acquire brightfield or phase-contrast images of the spheroids in each well using an inverted microscope with an integrated camera.

  • Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.

  • Quantify changes in spheroid size and observe any morphological changes (e.g., compaction, disintegration) in response to this compound treatment compared to the vehicle control.

B. Cell Viability Assessment (ATP-based Assay)

  • Equilibrate the spheroid plate and the ATP-based viability assay reagent (e.g., CellTiter-Glo® 3D) to room temperature.

  • Add a volume of the viability reagent to each well equal to the volume of the medium in the well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for 30 minutes to lyse the cells and stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

C. Western Blot Analysis of Downstream Signaling

  • Carefully collect the spheroids from each treatment group into microcentrifuge tubes.

  • Wash the spheroids with ice-cold PBS.

  • Lyse the spheroids using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-FGFR4, FGFR4, p-ERK1/2, ERK1/2, p-AKT, AKT, p-STAT3, and STAT3. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Conclusion

This compound is a valuable tool for investigating the role of FGFR4 signaling in cancer biology and for preclinical evaluation of FGFR4-targeted therapies. The use of 3D cell culture models provides a more clinically relevant context for these studies. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their 3D cell culture experiments, enabling a more accurate assessment of its therapeutic potential.

References

Application Notes and Protocols for Fgfr4-IN-1 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in preclinical cancer research. The protocols outlined below are intended to serve as a starting point for investigating the therapeutic potential of this compound in various cancer models.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC) and other solid tumors.[1][2][3][4][5] this compound is a small molecule inhibitor designed to selectively target and inhibit the kinase activity of FGFR4, thereby blocking downstream signaling pathways and suppressing tumor growth.

Data Presentation

In Vitro Efficacy of this compound
CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compoundFGFR4Enzymatic Assay-0.7[2]
This compoundCell ProliferationMethylene Blue StainingHuH-7 (Hepatocellular Carcinoma)7.8[2]
In Vivo Efficacy of a Selective FGFR4 Inhibitor (FGF401/Roblitinib) in HCC Xenograft Models
Cancer ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
FGF19-driven HCC XenograftFGF40130 mg/kg, oral gavage, twice dailySignificant tumor regression/stasis[6][7]
Patient-Derived HCC Xenograft (FGF19-positive)FGF401Dose-dependentRobust tumor regression/stasis[6][7]

Signaling Pathway

The binding of the FGF19 ligand to the FGFR4/β-Klotho complex on the cell surface leads to the dimerization and autophosphorylation of the FGFR4 receptor. This activation triggers a cascade of downstream signaling events, primarily through the FRS2 adaptor protein, which then activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for promoting cell proliferation, survival, and differentiation. This compound acts by inhibiting the kinase activity of FGFR4, thereby blocking these downstream oncogenic signals.[8][9][10][11]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_complex FGFR4 / β-Klotho Complex FGF19->FGFR4_complex Binds FRS2 FRS2 FGFR4_complex->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4_complex Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound

Experimental Workflow

A typical preclinical evaluation of this compound involves a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_viability Cell Viability Assays (e.g., MTS, MTT) western_blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) cell_viability->western_blot Confirm Mechanism xenograft Tumor Xenograft Model (e.g., HCC) western_blot->xenograft Proceed to In Vivo dosing This compound Administration (e.g., Oral Gavage) xenograft->dosing efficacy Efficacy Assessment (Tumor Volume, Body Weight) dosing->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dosing->pk_pd toxicity Toxicity Assessment (Histopathology) dosing->toxicity

Experimental Workflow for Preclinical Evaluation of this compound

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HuH-7 for HCC)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13]

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.[12][13]

  • Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to confirm the inhibitory effect of this compound on the FGFR4 signaling pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Note: This protocol is based on studies with the selective FGFR4 inhibitor FGF401 and should be optimized for this compound.[6][7]

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., HuH-7)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration:

    • Formulation: Prepare a suspension of this compound in the chosen vehicle. The stability of the formulation should be confirmed.

    • Dosing: Based on preliminary studies or literature on similar compounds, a starting dose could be in the range of 10-50 mg/kg, administered via oral gavage once or twice daily. The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Perform statistical analysis to determine the significance of the treatment effect.

Safety and Toxicology

Inhibition of FGFR4 is known to cause gastrointestinal toxicities, primarily diarrhea, due to its role in bile acid homeostasis.[14][15] Preclinical toxicology studies should be conducted to determine the maximum tolerated dose (MTD) and to assess for any on-target or off-target toxicities. This typically involves dose-range-finding studies followed by more definitive studies with histopathological analysis of major organs.

Disclaimer

These protocols are intended as a general guide. Researchers must optimize experimental conditions for their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-1 and other FGFR4 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of resistance that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. In many cancers, particularly a subset of hepatocellular carcinoma (HCC), the FGF19/FGFR4 signaling pathway is aberrantly activated, driving tumor growth and survival.[1][2][3][4] this compound and other selective inhibitors bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[1][4]

Q2: My cancer cell line, which was initially sensitive to an FGFR4 inhibitor, is now showing reduced sensitivity. What are the potential causes?

Reduced sensitivity, or acquired resistance, to FGFR4 inhibitors is a significant challenge. The most common causes can be broadly categorized into two main areas:

  • On-target alterations: These are genetic changes in the FGFR4 gene itself that prevent the inhibitor from binding effectively. The most well-documented are "gatekeeper" mutations.[5][6]

  • Bypass signaling activation: The cancer cells activate alternative signaling pathways to circumvent their dependence on FGFR4 for survival and proliferation.[5][7][8]

Q3: What are "gatekeeper" mutations and how do they confer resistance to FGFR4 inhibitors?

Gatekeeper mutations are specific point mutations in the kinase domain of FGFR4 that directly interfere with the binding of the inhibitor.[6][9] The "gatekeeper" residue is a critical amino acid that controls access to a hydrophobic pocket within the ATP-binding site. A mutation at this site can sterically hinder the inhibitor from docking, while still allowing ATP to bind, thus keeping the kinase active. For FGFR4, the valine at position 550 (V550) is a key gatekeeper residue.[6] Mutations at this position, such as V550M or V550L, have been clinically identified in patients who developed resistance to the FGFR4 inhibitor fisogatinib (BLU-554).[6] Another residue in the hinge-1 region, C552, has also been implicated in resistance.[6]

Q4: What are the common bypass signaling pathways activated in response to FGFR4 inhibition?

When FGFR4 is effectively inhibited, cancer cells can adapt by upregulating other signaling pathways to maintain their growth and survival. Key bypass pathways include:

  • EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, the MAPK and PI3K/AKT pathways, is a primary mechanism of acquired resistance.[5][7]

  • PI3K/AKT/mTOR Pathway: Upregulation of this pathway, sometimes due to loss-of-function mutations in its negative regulator, PTEN, can also mediate resistance.[8][10]

  • Other Receptor Tyrosine Kinases (RTKs): Increased signaling from other RTKs, such as MET and ERBB3, has been observed in resistant cells.[8][10]

  • FGFR Redundancy: In some contexts, other FGFR family members, like FGFR3, can be co-expressed and compensate for the inhibition of FGFR4, leading to de novo resistance.[11]

Troubleshooting Guides

Issue 1: Gradual loss of inhibitor efficacy in a long-term cell culture experiment.

Possible Cause: Development of acquired resistance through on-target mutations or bypass signaling.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of your FGFR4 inhibitor in the suspected resistant cells compared to the parental, sensitive cells.

  • Sequence the FGFR4 Kinase Domain: Extract genomic DNA from both parental and resistant cell populations and sequence the region of the FGFR4 gene encoding the kinase domain (exons 12-18). Pay close attention to the gatekeeper residue (V550) and the hinge-1 region (C552).

  • Analyze Bypass Signaling Pathways:

    • Western Blot Analysis: Prepare cell lysates from parental and resistant cells, both with and without FGFR4 inhibitor treatment. Probe for key signaling proteins to identify upregulated pathways. Recommended targets include:

      • p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR.

    • Co-inhibition Experiments: Treat the resistant cells with your FGFR4 inhibitor in combination with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib or an mTOR inhibitor like everolimus). A synergistic effect on cell death or growth inhibition would suggest the involvement of that pathway.

Issue 2: A new cell line with FGF19 amplification is not responding to this compound.

Possible Cause: Intrinsic (de novo) resistance.

Troubleshooting Steps:

  • Confirm Target Expression: Verify the expression of FGFR4 and its co-receptor, Klotho Beta (KLB), in your cell line using qPCR or Western blotting. Both are required for FGF19-mediated signaling.

  • Investigate Pre-existing FGFR4 Mutations: Sequence the FGFR4 kinase domain to rule out any pre-existing mutations that could confer resistance.

  • Assess for FGFR Redundancy: Use qPCR to determine the expression levels of other FGFR family members, particularly FGFR3. High co-expression of FGFR3 may indicate a potential for functional redundancy.[11]

  • Evaluate for Innate Bypass Pathway Activation: Analyze the baseline activation state of key signaling pathways like EGFR and PI3K/AKT. Some cell lines may have a pre-existing co-dependency on these pathways.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature regarding resistance to FGFR4 inhibitors.

Table 1: IC50 Values of FGFR4 Inhibitors in Sensitive vs. Resistant Cell Lines

Cell LineInhibitorConditionIC50 (nM)Fold ChangeReference
Huh7BLU-554Parental (Sensitive)~10-[5]
Huh7-A1BLU-554Resistant Clone 1>1000>100x[5]
Huh7-A2BLU-554Resistant Clone 2>1000>100x[5]
Huh7-A3BLU-554Resistant Clone 3>1000>100x[5]

Table 2: Clinically Identified FGFR4 Mutations Conferring Resistance

InhibitorPatientMutationLocationConsequenceReference
Fisogatinib (BLU-554)Patient 1V550MGatekeeper ResiduePrevents inhibitor binding[6]
Fisogatinib (BLU-554)Patient 2C552SHinge-1 RegionConfers resistance[6]

Experimental Protocols

Protocol 1: Generation of FGFR4 Inhibitor-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to an FGFR4 inhibitor through long-term, dose-escalating exposure.

Methodology:

  • Initial Seeding: Plate a sensitive cancer cell line (e.g., Huh7, which has FGF19 amplification) at a low density.

  • Initial Treatment: Treat the cells with the FGFR4 inhibitor at a concentration approximately equal to the IC50.

  • Culture Maintenance: Maintain the culture, replacing the media with fresh inhibitor-containing media every 3-4 days.

  • Dose Escalation: Once the cells have repopulated the dish and are growing steadily, subculture them and increase the inhibitor concentration by 1.5 to 2-fold.

  • Repeat: Continue this process of dose escalation over several months. The emergence of resistant colonies is expected.

  • Isolation of Clones: Once robust growth is observed at a high concentration of the inhibitor (e.g., >1 µM), isolate single-cell clones using limiting dilution or cloning cylinders.

  • Expansion and Characterization: Expand the resistant clones and continuously culture them in the presence of the high concentration of the inhibitor to maintain the resistant phenotype. Characterize these clones as described in the troubleshooting guides.[5]

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the activation state of key signaling proteins in parental and resistant cells.

Methodology:

  • Cell Treatment: Seed parental and resistant cells. Treat them with either DMSO (vehicle control) or the FGFR4 inhibitor at a relevant concentration (e.g., 10x the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-FGFR4, FGFR4, p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways in FGFR4 Inhibition and Resistance

FGFR4_Signaling_and_Resistance cluster_ligand Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB KLB EGFR EGFR GRB2 GRB2 EGFR->GRB2 Bypass Activation FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Bypass Activation mTOR->Proliferation Inhibitor This compound Inhibitor->FGFR4 Inhibits Gatekeeper Gatekeeper Mutation (V550M) Gatekeeper->Inhibitor Blocks Binding

Caption: Signaling pathways activated by FGF19/FGFR4 and mechanisms of resistance to FGFR4 inhibitors.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Cell Line Shows Reduced Sensitivity Confirm Confirm Resistance (IC50 Shift Assay) Start->Confirm Hypothesis Hypothesize Resistance Mechanism Confirm->Hypothesis OnTarget On-Target Mutation? Hypothesis->OnTarget Yes Bypass Bypass Pathway? Hypothesis->Bypass Yes Sequencing Sequence FGFR4 Kinase Domain OnTarget->Sequencing WesternBlot Western Blot for Signaling Pathways (p-EGFR, p-AKT, etc.) Bypass->WesternBlot MutationFound Gatekeeper Mutation Identified Sequencing->MutationFound PathwayActivated Bypass Pathway Identified WesternBlot->PathwayActivated End Mechanism Confirmed MutationFound->End Coinhibition Co-inhibition Study (e.g., FGFR4i + EGFRi) PathwayActivated->Coinhibition Synergy Synergy Observed Coinhibition->Synergy Synergy->End Yes

Caption: A logical workflow for troubleshooting and identifying mechanisms of resistance to this compound.

References

Overcoming Fgfr4-IN-1 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when working with Fgfr4-IN-1 in vitro, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3]

Q2: What is the reported solubility of this compound in DMSO?

A2: this compound has a reported solubility of approximately 6 mg/mL (12.16 mM) in DMSO.[1] It is often recommended to warm the solution or use sonication to aid dissolution.[1][3] For optimal solubility, it is also advised to use a fresh, unopened container of DMSO as it is hygroscopic and absorbed water can reduce the compound's solubility.[2]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecule inhibitors, it is poorly soluble in water. A concentrated stock solution should first be prepared in DMSO.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 of 0.7 nM.[1][2][4] It functions by blocking the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[5][6]

Troubleshooting Guide: Overcoming Solubility Issues

Issue: Precipitate forms when I dilute my this compound DMSO stock into aqueous media.

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot this problem:

Troubleshooting StepDetailed Explanation
1. Check Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%. High concentrations of DMSO can be toxic to cells. To achieve this, you may need to prepare an intermediate dilution of your stock solution in DMSO or media before the final dilution.
2. Optimize Dilution Method Instead of adding the this compound stock directly to the full volume of media, try adding the stock solution to a smaller volume of media first and vortexing or mixing vigorously. Then, add this to the rest of your media. This rapid mixing can help prevent immediate precipitation.
3. Pre-warm the Media Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility. However, do not overheat the media as this can degrade essential components.
4. Sonication After dilution, briefly sonicating the final solution in a water bath sonicator can help to redissolve any small precipitates that may have formed.[1] Be cautious with sonication time and power to avoid degrading the compound or media components.
5. Prepare Fresh Dilutions This compound solutions in aqueous media may not be stable for long periods. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment.[4]

Issue: My this compound powder is difficult to dissolve in DMSO.

Troubleshooting StepDetailed Explanation
1. Gentle Warming Warm the vial containing the this compound and DMSO at 37°C for a few minutes. This can significantly increase the solubility.[2]
2. Sonication As with aqueous dilutions, sonicating the DMSO stock solution can help to break up any clumps of powder and facilitate dissolution.[1]
3. Ensure Anhydrous DMSO DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[2]
4. Vortexing Ensure thorough mixing by vortexing the solution for an adequate amount of time.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Alternatively, or in addition to warming, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2]

Cell Viability Assay (Methylene Blue Staining)

This protocol is adapted from a method used to assess the effect of this compound on the proliferation of HuH-7 hepatocellular carcinoma cells.[2]

Materials:

  • HuH-7 cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound DMSO stock solution

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Methylene blue staining solution (e.g., 0.5% w/v in 50% ethanol)

  • Lysis buffer (e.g., 3% HCl)

  • Plate reader capable of measuring absorbance at 650 nm

Protocol:

  • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to include a DMSO-only vehicle control. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Add the diluted compounds or vehicle control to the respective wells.

  • Incubate the plate for 72 hours.

  • After incubation, remove the medium and gently wash the cells three times with PBS.

  • Fix the cells by adding 25 µL of fixing solution to each well and incubating for 10 minutes at room temperature.

  • Wash the cells three times with water.

  • Add 100 µL of methylene blue staining solution to each well and incubate for 15 minutes at room temperature.

  • Wash the plates thoroughly with water until the water runs clear.

  • Add 200 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to elute the dye.

  • Measure the optical density at 650 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log of the compound concentration.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 Extracellular Transmembrane Intracellular Tyrosine Kinase FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation, Migration, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Stock Issue with DMSO Stock? Start->Check_Stock Prep_Stock Re-prepare Stock: 1. Use fresh, anhydrous DMSO 2. Warm to 37°C 3. Sonicate Check_Stock->Prep_Stock Yes Check_Dilution Issue with Aqueous Dilution? Check_Stock->Check_Dilution No Prep_Stock->Check_Dilution Optimize_Dilution Optimize Dilution: 1. Check final DMSO % (≤0.5%) 2. Pre-warm media to 37°C 3. Add stock to small media volume first 4. Vortex/mix vigorously Check_Dilution->Optimize_Dilution Yes Resolved Issue Resolved Check_Dilution->Resolved No Still_Precipitate Precipitate Still Present? Optimize_Dilution->Still_Precipitate Sonicate_Final Briefly sonicate final dilution Still_Precipitate->Sonicate_Final Yes Still_Precipitate->Resolved No Sonicate_Final->Resolved Contact_Support Contact Technical Support Resolved->Contact_Support If issue persists

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing Fgfr4-IN-1 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions related to the stability of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3][4]

Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution in aqueous-based cell culture media is often due to the poor solubility of the compound. While this compound is soluble in DMSO, its solubility in aqueous solutions is significantly lower. To prevent this, ensure that the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is also recommended to warm the media slightly and vortex gently while adding the inhibitor stock solution to aid in its dissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution in DMSO.

Q3: How stable is this compound in cell culture media at 37°C?

Q4: Can components of the cell culture media, such as serum, affect the activity of this compound?

A4: Yes, components of the cell culture media can impact the effective concentration and stability of small molecule inhibitors. Serum proteins, for instance, can bind to small molecules, reducing their free concentration and availability to cells.[5] Additionally, some media components may chemically interact with the inhibitor, leading to its degradation. It is advisable to test the efficacy of this compound in both serum-free and serum-containing media if your experimental design allows, to understand the potential impact of serum.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition of FGFR4 signaling.

This could be due to several factors related to the stability and handling of this compound.

Potential Cause Troubleshooting Step
Degradation of this compound in stock solution Ensure stock solutions are stored properly at -80°C in aliquots to minimize freeze-thaw cycles.[3][4] Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.
Degradation of this compound in cell culture media The inhibitor may not be stable over the duration of your experiment at 37°C. Consider replenishing the media with fresh inhibitor at regular intervals (e.g., every 24 hours). Perform a stability study to determine the half-life of this compound in your specific cell culture media (see experimental protocol below).
Binding to serum proteins If using serum-containing media, serum proteins can bind to this compound, reducing its effective concentration.[5] Try reducing the serum concentration or performing the experiment in serum-free media if your cells can tolerate it.
Incorrect final concentration Double-check all calculations for dilutions from the stock solution to the final working concentration in the cell culture media.
Cell density and confluency High cell densities can lead to faster metabolism or depletion of the inhibitor from the media. Ensure consistent cell seeding densities across experiments.

Issue 2: High variability between replicate wells or experiments.

High variability can often be traced back to issues with compound stability and experimental setup.

Potential Cause Troubleshooting Step
Incomplete dissolution or precipitation Visually inspect the media after adding this compound for any signs of precipitation. Pre-warm the media and mix thoroughly during the addition of the inhibitor stock.
Uneven distribution of the inhibitor Ensure thorough mixing of the media after the addition of this compound before dispensing it into individual wells.
Edge effects in multi-well plates Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
Photodegradation Some small molecules are sensitive to light. Minimize the exposure of your stock solutions and media containing this compound to direct light.[6]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator at 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh this compound powder and dissolve it in DMSO to a known concentration (e.g., 10 mM).

  • Prepare the stability study samples:

    • In a sterile conical tube, add a known volume of your cell culture medium.

    • Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%).

    • Prepare enough volume to collect samples at multiple time points.

    • Prepare a control sample with this compound in a stable solvent (e.g., 50% acetonitrile in water) at the same concentration.

  • Incubation: Place the tube in a 37°C incubator.

  • Sample collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) of the medium.

  • Sample preparation for HPLC:

    • To precipitate proteins, add 2-3 volumes of cold acetonitrile to each sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC analysis:

    • Develop an HPLC method to separate this compound from any potential degradation products. This will likely involve a gradient elution with a C18 column.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Data analysis:

    • Integrate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life in the cell culture medium.

Illustrative Stability Data of this compound

The following table presents hypothetical data to illustrate how the stability of this compound might vary under different conditions. Note: This is not experimental data and should be used as a guide for designing your own stability studies.

Condition Half-life (t½) in hours (Illustrative) Notes
DMEM + 10% FBS, 37°C18The presence of serum and metabolic activity of any residual cells can contribute to degradation.
DMEM (serum-free), 37°C24Stability may be slightly improved in the absence of serum proteins.
RPMI-1640 + 10% FBS, 37°C16Different media formulations can impact compound stability.
DMEM + 10% FBS, 4°C> 72Lower temperatures significantly slow down degradation.

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Activation KLB β-Klotho KLB->FGFR4 Binding & Activation FRS2 FRS2 FGFR4->FRS2 Phosphorylation PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibition

Caption: Canonical FGFR4 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Troubleshooting this compound Instability Start Inconsistent or Weak Activity Observed Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock Suspicious Check_Media_Prep Review Media Preparation (Dissolution, Mixing) Check_Stock->Check_Media_Prep OK Prepare_Fresh_Stock->Check_Media_Prep Optimize_Dilution Optimize Dilution Protocol (Pre-warm media, vortex) Check_Media_Prep->Optimize_Dilution Issue Found Perform_Stability_Assay Perform Stability Assay (e.g., HPLC) Check_Media_Prep->Perform_Stability_Assay OK Optimize_Dilution->Perform_Stability_Assay Adjust_Protocol Adjust Experimental Protocol (Replenish inhibitor, change media) Perform_Stability_Assay->Adjust_Protocol Instability Detected Consider_Serum Consider Serum Effects (Binding) Perform_Stability_Assay->Consider_Serum Stable Adjust_Protocol->Consider_Serum Modify_Media Test in Reduced Serum or Serum-Free Media Consider_Serum->Modify_Media Suspected End Consistent Activity Achieved Consider_Serum->End Not a Factor Modify_Media->End

Caption: A logical workflow for troubleshooting issues related to this compound instability.

Stability_Assay_Workflow Experimental Workflow for Stability Assessment Start Start Prep_Stock Prepare this compound Stock Solution (DMSO) Start->Prep_Stock Spike_Media Spike Cell Culture Media with this compound Prep_Stock->Spike_Media Incubate Incubate at 37°C Spike_Media->Incubate Collect_Samples Collect Aliquots at Multiple Time Points Incubate->Collect_Samples Prep_Samples Prepare Samples for HPLC (Protein Precipitation) Collect_Samples->Prep_Samples HPLC_Analysis Analyze by HPLC Prep_Samples->HPLC_Analysis Analyze_Data Analyze Data (Peak Area vs. Time) HPLC_Analysis->Analyze_Data Determine_HalfLife Determine Half-Life Analyze_Data->Determine_HalfLife End End Determine_HalfLife->End

Caption: A step-by-step workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: Fgfr4-IN-1 Analog Synthesis and Potency Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis and evaluation of Fgfr4-IN-1 analogs aimed at improving potency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing analogs of this compound?

A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma.[1][2] Developing analogs aims to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound. A key strategy involves designing covalent inhibitors that target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1-3), thereby enhancing selectivity.[3]

Q2: What are the key downstream signaling pathways activated by FGFR4?

A2: Upon binding its ligand, such as FGF19, and the co-receptor β-klotho, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades. The primary pathways involved in cancer cell proliferation and survival are the Ras-Raf-MAPK and PI3K-Akt pathways.[4] Inhibition of FGFR4 is designed to block these oncogenic signals.

Q3: What are the common challenges in synthesizing pyrimidine-based kinase inhibitors like this compound analogs?

A3: Common challenges include ensuring the purity of starting materials and intermediates, optimizing reaction conditions (temperature, catalysts, and solvents) for coupling reactions such as the Buchwald-Hartwig amination, and managing the reactivity of the acrylamide "warhead" in covalent inhibitors, which can be prone to polymerization or unwanted side reactions.[5][6] Careful control of the reaction environment and purification steps are crucial.

Q4: How can I assess the potency and selectivity of my synthesized this compound analogs?

A4: Potency is typically determined by in vitro kinase assays to measure the half-maximal inhibitory concentration (IC50) against FGFR4.[7] Selectivity is assessed by comparing the IC50 value for FGFR4 to those for other FGFR family members (FGFR1, FGFR2, FGFR3) and a broader panel of kinases. Cellular assays, such as proliferation or viability assays (e.g., MTT or CellTiter-Glo), are then used to determine the compound's efficacy in a biological context.[8][9]

Troubleshooting Guides

Guide 1: Synthesis of 2-Aminopyrimidine Covalent Inhibitors
Issue Possible Cause(s) Troubleshooting Steps
Low yield in Buchwald-Hartwig coupling step - Inactive catalyst- Inefficient ligand- Suboptimal base or solvent- Impure starting materials- Use fresh palladium catalyst (e.g., Pd(OAc)2) and phosphine ligand (e.g., XantPhos).[5]- Screen different bases (e.g., Cs2CO3, K2CO3) and solvents (e.g., dioxane, toluene).[5][6]- Ensure starting materials are dry and free of impurities by recrystallization or chromatography.
Side reactions involving the acrylamide warhead - Polymerization of the acrylamide moiety- Michael addition with nucleophilic reagents or solvents- Introduce the acryloyl chloride at a low temperature (0 °C) and use a non-nucleophilic base (e.g., DIEA).[5]- Use anhydrous solvents to prevent hydrolysis.- Purify the final product promptly to minimize degradation.
Difficulty in purifying the final product - Presence of closely related impurities- Poor solubility of the compound- Utilize column chromatography with a gradient elution system to separate impurities.- Consider reverse-phase HPLC for final purification if solubility allows.- If the product is a solid, recrystallization from an appropriate solvent system can be effective.
Guide 2: In Vitro FGFR4 Kinase Assays (e.g., ADP-Glo™)
Issue Possible Cause(s) Troubleshooting Steps
High background signal (low Z' factor) - ATP contamination in reagents- High intrinsic ATPase activity of the kinase preparation- Use high-purity ATP and kinase buffer.- Run a "no enzyme" control to determine the background from the reagents.- Optimize the kinase concentration to ensure the signal is well above background.[7]
Inconsistent IC50 values - Inaccurate compound concentration- Compound precipitation at high concentrations- Time-dependent inhibition (for covalent inhibitors)- Confirm the concentration of your stock solution by a reliable method (e.g., NMR with an internal standard).- Check the solubility of your compound in the assay buffer. Use a lower top concentration if precipitation is observed.- For covalent inhibitors, pre-incubate the compound with the enzyme for a defined period before initiating the reaction to ensure consistent covalent modification.[10]
No or weak inhibition observed - Inactive compound- Insufficient compound concentration- High ATP concentration in the assay- Verify the structure and purity of your synthesized compound.- Test a wider range of compound concentrations.- The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration is at or near the Km value for FGFR4.[11]
Guide 3: Cellular Viability/Proliferation Assays (e.g., MTT)
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Compound precipitation in culture media- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Check the solubility of your compound in the cell culture medium. If needed, use a solubilizing agent like DMSO at a final concentration that is non-toxic to the cells.
Discrepancy between biochemical and cellular potency - Poor cell permeability of the compound- Compound efflux by transporters- Off-target effects influencing cell viability- Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Consider that high compound metabolism within the cell can reduce its effective concentration.[12]- If cellular potency is much higher than biochemical potency, it may indicate off-target effects. Profile your compound against a broader kinase panel.[9]
MTT assay artifacts - Direct reduction of MTT by the compound- Interference with cellular metabolic activity- Run a control with your compound in cell-free medium containing MTT to check for direct reduction.- Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®), to confirm your results.[8]

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of 2-Aminopyrimidine FGFR4 Inhibitors
CompoundR GroupFGFR4 IC50 (nM)[5]FGFR1 IC50 (nM)[5]FGFR2 IC50 (nM)[5]FGFR3 IC50 (nM)[5]
2a H12.8>10000>10000>10000
2n 3'-Cl, 5'-F2.6>10000>10000>10000
2o 3',5'-diCl4.1>10000>10000>10000
2p 3',5'-diF3.8>10000>10000>10000
Table 2: Potency of Representative Covalent FGFR4 Inhibitors
InhibitorFGFR4 IC50 (nM)Selectivity over FGFR1/2/3Reference
This compound 0.7Not specified[13]
Compound 1 9 (cellular pFGFR4)>100-fold[3]
BLU9931 3~297x, 184x, 50xNot specified
H3B-6527 <1.2>250-foldNot specified
FGF401 (Roblitinib) 1.9>1000-foldNot specified

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminopyrimidine Analogs

This protocol is a representative example for the synthesis of 2-aminopyrimidine-based covalent FGFR4 inhibitors.[5]

  • Step 1: Etherification. To a solution of 2-chloropyrimidin-5-ol in DMF, add potassium carbonate (K2CO3) and tetrabutylammonium iodide (Bu4N+·I−). Add the desired substituted benzyl bromide and stir the mixture at 60 °C for 2 hours. After cooling, extract the product with an organic solvent, dry, and purify by chromatography.

  • Step 2: Buchwald-Hartwig Coupling. In a reaction vessel, combine the product from Step 1, the appropriate Boc-protected o-phenylenediamine, palladium(II) acetate (Pd(OAc)2), XantPhos, and cesium carbonate (Cs2CO3) in an anhydrous solvent like dioxane. Degas the mixture and heat at 100 °C overnight. After cooling, filter the reaction mixture and purify the product by chromatography.

  • Step 3: Boc Deprotection. Dissolve the product from Step 2 in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure to obtain the deprotected amine.

  • Step 4: Acrylamide Formation. Dissolve the amine from Step 3 in anhydrous DCM and cool to 0 °C. Add N,N-diisopropylethylamine (DIEA), followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0 °C for 2 hours. Quench the reaction, extract the final product, and purify by column chromatography.

Protocol 2: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[1][7][14]

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the inhibitor compound in the kinase reaction buffer.

    • In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle (DMSO) control.

    • Add 2.5 µL of a solution containing FGFR4 enzyme and the substrate (e.g., poly(E,Y)4:1) in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for FGFR4.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Analog Inhibitor->FGFR4 Inhibits Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical In Vitro Kinase Assay (FGFR1-4) Purification->Biochemical Cellular Cellular Assays (Proliferation, Viability) Biochemical->Cellular SAR SAR Analysis & Data Evaluation Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement Troubleshooting_Logic Start Experiment Fails (Low Yield / Inconsistent Data) CheckSynthesis Review Synthesis Protocol Start->CheckSynthesis CheckAssay Review Assay Protocol Start->CheckAssay Reagents Check Reagent Purity & Stability CheckSynthesis->Reagents Conditions Optimize Reaction Conditions CheckSynthesis->Conditions Compound Verify Compound Integrity & Concentration CheckAssay->Compound Controls Check Assay Controls CheckAssay->Controls Rerun Rerun Experiment Reagents->Rerun Conditions->Rerun Compound->Rerun Controls->Rerun

References

Technical Support Center: Interpreting Unexpected Results in Fgfr4-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the FGFR4 inhibitor, Fgfr4-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its mechanism of action involves covalently binding to a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain. This covalent and irreversible binding locks the inhibitor in the ATP-binding pocket, preventing the receptor from being activated by its ligands, such as FGF19. This blockage inhibits downstream signaling pathways that are crucial for cell proliferation and survival in FGFR4-dependent cancers.

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. In biochemical assays using the purified FGFR4 enzyme, the IC50 is reported to be as low as 0.7 nM[1]. In cell-based assays, the IC50 is typically higher due to factors like cell membrane permeability and efflux pumps. For instance, in the HuH-7 hepatocellular carcinoma cell line, the IC50 for inhibiting cell proliferation is approximately 7.8 nM[1]. It is crucial to establish a baseline IC50 in your specific cell model.

Q3: What are the known off-target effects of this compound?

Q4: What are the common mechanisms of resistance to this compound and other FGFR inhibitors?

Resistance to FGFR inhibitors, including this compound, can arise through several mechanisms:

  • On-target mutations: Mutations in the FGFR4 kinase domain can prevent the inhibitor from binding effectively. A common site for such "gatekeeper" mutations is the valine residue at position 550 (V550L/M)[3].

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of FGFR4. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which can be activated by other receptor tyrosine kinases[4][5][6].

  • Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce EMT, a process where cancer cells become more migratory and invasive, and less dependent on FGFR signaling[5].

Troubleshooting Guides for Unexpected Results

Problem 1: Higher than expected IC50 value (Reduced Potency)

A higher than expected IC50 value suggests that this compound is less effective at inhibiting cell viability or a specific cellular process than anticipated.

Table 1: Troubleshooting Summary for Higher than Expected IC50

Possible CauseRecommended Action
Suboptimal Assay Conditions - Verify the cell seeding density and ensure cells are in the logarithmic growth phase. - Optimize the incubation time with this compound. - Ensure the viability reagent (e.g., MTS, WST-1) is not interacting with the compound.
Cell Line Specific Factors - Confirm high expression and activation of FGFR4 in your cell line via Western blot or qPCR. - Investigate if your cell line has a known or acquired resistance mutation (e.g., FGFR4 V550L) by sequencing the FGFR4 kinase domain. - Assess the expression of drug efflux pumps (e.g., ABCG2) which can reduce the intracellular concentration of the inhibitor.
Compound Instability - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Verify the purity and integrity of the compound if possible.
Acquired Resistance - For long-term experiments, consider that cells may have developed resistance over time. - Analyze resistant clones for on-target mutations or bypass pathway activation.

Troubleshooting Workflow for High IC50 Values

high_ic50_workflow start High IC50 Observed check_assay Verify Assay Conditions (Seeding, Incubation Time) start->check_assay check_cell_line Characterize Cell Line (FGFR4 Expression/Activation) check_assay->check_cell_line If conditions are optimal check_compound Assess Compound Integrity (Fresh Stock, Purity) check_cell_line->check_compound If FGFR4 is expressed/active sequence_fgfr4 Sequence FGFR4 Kinase Domain check_compound->sequence_fgfr4 If compound is stable check_resistance Investigate Acquired Resistance sequence_fgfr4->check_resistance If no mutation found analyze_bypass Analyze Bypass Pathways (p-AKT, p-ERK) check_resistance->analyze_bypass

Caption: A logical workflow for troubleshooting unexpectedly high IC50 values in this compound experiments.

Problem 2: No significant inhibition of downstream signaling (e.g., p-ERK, p-AKT) after treatment

This indicates that this compound is not effectively blocking the intended signaling pathway, even if it affects cell viability.

Table 2: Troubleshooting Summary for Lack of Downstream Signaling Inhibition

Possible CauseRecommended Action
Insufficient Drug Concentration or Treatment Time - Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting FGFR4 signaling. - Ensure the concentration used is at or above the IC50 for cell viability.
Bypass Signaling Pathway Activation - Probe for activation of other receptor tyrosine kinases (e.g., EGFR, MET) that can activate the MAPK and PI3K/AKT pathways.[4] - Use a broader panel of phospho-antibodies to identify the activated bypass pathway.
Technical Issues with Western Blotting - Ensure the quality of your antibodies and optimize blotting conditions. - Use appropriate positive and negative controls for phosphorylation events. - Check for equal protein loading.

Bypass Signaling Mechanisms

bypass_signaling cluster_fgfr4 FGFR4 Pathway cluster_bypass Bypass Pathways FGFR4 FGFR4 PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR4->RAS_MAPK Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Proliferation Proliferation/ Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Other_RTK Other RTKs (e.g., EGFR, MET) Other_RTK->PI3K_AKT Other_RTK->RAS_MAPK

Caption: Diagram illustrating how other receptor tyrosine kinases (RTKs) can activate downstream pathways, bypassing the inhibition of FGFR4.

Problem 3: Paradoxical increase in cell proliferation or signaling

In some contexts, kinase inhibitors can lead to a paradoxical increase in signaling or cell growth.

Table 3: Troubleshooting Summary for Paradoxical Effects

Possible CauseRecommended Action
Divergence in FGFR Signaling - Investigate the activation of alternative downstream effectors of FGFR signaling, such as the JAK/STAT pathway, which has been implicated in a switch from proliferative to stem-like states upon FGFR inhibition.[7] - Analyze changes in cell cycle regulators like p21.[7]
Off-Target Effects - Perform a kinome-wide screen to identify potential off-target kinases that might be activated by this compound. - Compare the effects of this compound with other structurally different FGFR4 inhibitors.

Paradoxical Signaling in Response to FGFR Inhibition

paradoxical_signaling FGFR FGFR Proliferation_Pathway Proliferation (MAPK/PI3K) FGFR->Proliferation_Pathway Stemness_Pathway Stemness/Survival (JAK/STAT) FGFR->Stemness_Pathway Fgfr_Inhibitor FGFR Inhibitor Fgfr_Inhibitor->Proliferation_Pathway Cell_Proliferation Cell Proliferation Proliferation_Pathway->Cell_Proliferation Paradoxical_Growth Paradoxical Growth/ Survival Stemness_Pathway->Paradoxical_Growth

Caption: A simplified model showing how FGFR inhibition might block proliferation pathways while paradoxically promoting survival through alternative signaling routes.

Problem 4: Unexpected changes in cell morphology

Changes in cell shape, adhesion, or motility can be an unexpected outcome of this compound treatment.

Table 4: Troubleshooting Summary for Unexpected Morphological Changes

Possible CauseRecommended Action
Epithelial-to-Mesenchymal Transition (EMT) - Assess the expression of EMT markers by Western blot or qPCR (e.g., decreased E-cadherin, increased N-cadherin and Vimentin).[5] - Perform migration or invasion assays to functionally assess changes in cell motility.
Cytotoxicity at high concentrations - Determine if the morphological changes are associated with decreased cell viability at the concentrations used. - Observe cells at multiple time points to distinguish between specific phenotypic changes and signs of apoptosis or necrosis.

Experimental Protocols

Cell Viability Assay (General Protocol)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for FGFR4 Signaling Pathway (General Protocol)

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations and for different durations. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FGFR4, phospho-FGFR4, total ERK, phospho-ERK, total-AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

Data Presentation

Table 5: this compound Potency in Different Contexts

Assay TypeSystemReported IC50Reference
Biochemical AssayPurified FGFR4 Kinase0.7 nM[1]
Cell Proliferation AssayHuH-7 Cells7.8 nM[1]

References

Minimizing toxicity of Fgfr4-IN-1 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr4-IN-1 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 0.7 nM.[1][2] It works by binding to the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its downstream signaling pathways.[3] These pathways, including RAS-MAPK and PI3K-AKT, are involved in cell proliferation, survival, and migration.[4] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[4][5]

Q2: What are the known on-target toxicities associated with FGFR4 inhibition?

A2: The primary on-target toxicity of FGFR4 inhibition is gastrointestinal, most commonly manifesting as diarrhea.[6][7] This is due to the physiological role of the FGF19-FGFR4 signaling axis in regulating bile acid synthesis in the liver.[8][9] Inhibition of FGFR4 disrupts this feedback loop, leading to an overproduction of bile acids, which can cause diarrhea.[7][8] Another potential on-target toxicity is liver-related, including elevations in liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[10][11]

Q3: Are there off-target toxicities associated with this compound?

A3: this compound is a highly selective inhibitor for FGFR4 over other FGFR family members (FGFR1, 2, and 3) and a panel of other kinases.[12] This selectivity is designed to minimize off-target toxicities commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (primarily driven by FGFR1 inhibition) and certain dermatological and ocular toxicities.[5][6] However, as with any small molecule inhibitor, the potential for unforeseen off-target effects cannot be entirely ruled out and should be monitored.

Q4: What are the recommended starting doses for this compound in mouse models?

A4: Based on available preclinical data for a compound identified as FGFR-IN-1 (likely the same as or structurally very similar to this compound), doses of 30 and 100 mg/kg per day administered orally have been used in a Huh7 mouse xenograft model, demonstrating anti-tumor efficacy.[12] Researchers should perform dose-ranging studies to determine the optimal therapeutic window and toxicity profile in their specific animal model and tumor type.

Troubleshooting Guide: Managing Potential Toxicities

This guide provides practical advice for identifying and mitigating common toxicities observed with FGFR4 inhibitors in animal models.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategies
Diarrhea On-target inhibition of FGFR4 leading to bile acid dysregulation.[6][7][8]Monitoring: Daily monitoring of animal well-being, fecal consistency, and body weight.Supportive Care: Ensure adequate hydration. Consider providing a low-fat diet.Pharmacological Intervention: Co-administration of a bile acid sequestrant, such as cholestyramine, has been shown to prevent liver damage associated with FGFR4 inhibition in preclinical models and may alleviate diarrhea.[11]Dose Adjustment: If diarrhea is severe, consider reducing the dose of this compound or adjusting the dosing schedule (e.g., intermittent dosing).
Weight Loss Can be secondary to diarrhea, dehydration, or reduced food intake.Monitoring: Record body weights at least three times per week.Supportive Care: Provide nutritional support with palatable, high-calorie food supplements. Ensure easy access to water.Dose Adjustment: A dose reduction or temporary cessation of treatment may be necessary if significant weight loss (>15-20%) occurs.
Elevated Liver Enzymes (AST, ALT) Potential on-target hepatotoxicity due to altered bile acid homeostasis.[10][11]Monitoring: Collect blood samples for liver function tests at baseline and at regular intervals during the study.Histopathology: At the end of the study, perform a thorough histopathological examination of the liver.Pharmacological Intervention: Co-administration of a bile acid sequestrant may protect the liver.[11]Dose Adjustment: Reduce the dose if significant elevations in liver enzymes are observed.
General Morbidity (lethargy, ruffled fur) Can be indicative of overall toxicity.Monitoring: Daily clinical observation of animals.Evaluation: If general morbidity is observed, assess for specific signs of toxicity (diarrhea, dehydration, etc.) to identify the root cause.Dose Adjustment: Consider dose reduction or euthanasia if animals meet humane endpoint criteria.

Data Summary

In Vitro Potency of this compound
Target IC50 Cell Line Assay Type
FGFR40.7 nM[1][2]-Biochemical Assay
HuH-7 (Hepatocellular Carcinoma)7.8 nM[2]HuH-7Proliferation Assay
Hep3B (Hepatocellular Carcinoma)1.1 nM[12]Hep3BProliferation Assay
Huh7 (Hepatocellular Carcinoma)2.5 nM[12]Huh7Proliferation Assay
Preclinical Efficacy of an FGFR4 Inhibitor
Animal Model Treatment Dose Tumor Growth Reduction
Huh7 Mouse Xenograft30 mg/kg/day[12]62.7%[12]
Huh7 Mouse Xenograft100 mg/kg/day[12]70.8%[12]

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the average weight of the mice, the dosing volume (e.g., 100 µL), and the number of animals, calculate the total mass of this compound needed. It is advisable to prepare a slight excess (e.g., for one extra animal) to account for any loss during preparation.

  • Prepare the vehicle: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1]

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to create a stock solution. The solubility of this compound in DMSO is approximately 6 mg/mL.[1] Warming or sonication may be required to fully dissolve the compound.[2]

    • Ensure the solution is clear before proceeding.

  • Prepare the final formulation:

    • In a separate tube, add the required volume of PEG300.

    • Add the this compound/DMSO stock solution to the PEG300 and vortex thoroughly until the solution is clear.

    • Add the required volume of Tween 80 and vortex until the solution is clear.

    • Finally, add the required volume of saline or PBS and vortex thoroughly to create a homogenous suspension.

  • Administration: Administer the prepared formulation to the mice via oral gavage at the calculated volume. Prepare the formulation fresh daily as solutions may be unstable.[13]

Monitoring for Toxicity in Animal Models

Protocol:

  • Baseline Measurements: Before the start of the treatment, record the body weight and perform a baseline clinical assessment of each animal. If possible, collect a baseline blood sample for hematology and serum chemistry (especially liver function tests).

  • Daily Monitoring:

    • Conduct a daily visual inspection of all animals to assess their general health, posture, activity level, and grooming.

    • Specifically check for signs of diarrhea (soiled bedding or perianal region) and note the consistency of feces.

    • Ensure free access to food and water.

  • Body Weight Measurement: Record the body weight of each animal at least three times per week.

  • Interim Blood Collection: Depending on the duration of the study, collect blood samples at one or more interim time points to monitor for changes in liver enzymes and other relevant parameters.

  • Humane Endpoints: Establish clear humane endpoints for the study. These may include, but are not limited to, a body weight loss of more than 20%, severe and persistent diarrhea, lethargy, or inability to access food and water. Animals reaching these endpoints should be euthanized.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS Cell_Response Cell Proliferation, Survival, Migration PLCg->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibition

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Start of this compound Treatment in Animal Model observe Daily Clinical Observation (Diarrhea, Weight Loss, Morbidity) start->observe no_toxicity Continue Treatment and Monitoring observe->no_toxicity No toxicity Toxicity Observed observe->toxicity Yes no_toxicity->observe supportive_care Initiate Supportive Care (Hydration, Nutrition) toxicity->supportive_care bile_acid_sequestrant Consider Co-administration of Bile Acid Sequestrant supportive_care->bile_acid_sequestrant dose_reduction Reduce this compound Dose bile_acid_sequestrant->dose_reduction evaluate_response Evaluate Response to Interventions dose_reduction->evaluate_response resolved Toxicity Resolved evaluate_response->resolved Yes persistent Toxicity Persists/Worsens evaluate_response->persistent No resolved->no_toxicity humane_endpoint Consider Humane Endpoint persistent->humane_endpoint

Caption: Troubleshooting Workflow for Managing this compound Toxicity.

References

Fgfr4-IN-1 Technical Support Center: Troubleshooting Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential acquired resistance to Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to FGFR4 inhibitors like this compound can arise through two primary mechanisms:

  • On-target mutations: These are mutations within the FGFR4 gene itself that prevent the inhibitor from binding effectively to the kinase domain. The most common on-target resistance mutations are "gatekeeper" mutations.

  • Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing their dependency on the FGFR4 pathway. A key bypass pathway implicated in resistance to FGFR4 inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Q2: What specific on-target mutations in FGFR4 have been reported to cause resistance to selective FGFR4 inhibitors?

A2: The most well-characterized acquired resistance mutations in FGFR4 occur within the ATP-binding pocket of the kinase domain. These include:

  • Gatekeeper Mutations: The "gatekeeper" residue is critical for inhibitor binding. Mutations at this position can sterically hinder the inhibitor's access to a hydrophobic pocket. For FGFR4, the valine at position 550 (V550) is the gatekeeper residue. The following mutations at this position have been clinically identified to confer resistance to the selective FGFR4 inhibitor fisogatinib (BLU-554):

    • V550L (Valine to Leucine)[2][3]

    • V550M (Valine to Methionine)[2][3][4][5]

  • Hinge-1 Mutation: Another critical residue for inhibitor binding is located in the hinge region. A mutation at cysteine 552 (C552) has also been shown to lead to resistance:

    • C552R (Cysteine to Arginine)[2][3][4]

These mutations can lead to a significant decrease in the potency of selective FGFR4 inhibitors.

Data Presentation: Inhibitor Sensitivity

The following table summarizes the reported fold-change in the half-maximal inhibitory concentration (IC50) of fisogatinib, a selective FGFR4 inhibitor, against various FGFR4 mutations compared to wild-type (WT) FGFR4. This data illustrates the profound impact of these mutations on inhibitor efficacy.

MutationAmino Acid ChangeLocationReported Fold Reduction in Potency (IC50) vs. WT
V550LValine to LeucineGatekeeper Residue300- to 30,000-fold
V550MValine to MethionineGatekeeper Residue300- to 30,000-fold
C552RCysteine to ArginineHinge-1 Residue300- to 30,000-fold

Data sourced from studies on the selective FGFR4 inhibitor fisogatinib (BLU-554).[2][3]

Q3: Our this compound treated cells have developed resistance, but we have not detected any mutations in the FGFR4 gene. What could be the cause?

A3: In the absence of on-target mutations, acquired resistance is likely mediated by the activation of bypass signaling pathways. In hepatocellular carcinoma (HCC) models, the activation of the EGFR signaling cascade has been identified as a primary mechanism of resistance to FGFR4 inhibition.[1] This can occur through the upregulation of EGFR or its ligands, leading to the activation of downstream pathways such as MAPK and PI3K/AKT, which then drive cell proliferation and survival independently of FGFR4.[1]

Troubleshooting Steps:

  • Assess EGFR Pathway Activation: Perform immunoblotting to check for increased phosphorylation of EGFR, ERK (p44/42 MAPK), and AKT in your resistant cell lines compared to the parental, sensitive cells.

  • Test Combination Therapy: Evaluate the effect of co-treating your resistant cells with this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib). A restoration of sensitivity to the FGFR4 inhibitor would suggest that EGFR bypass signaling is the resistance mechanism.[6][7]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to escalating doses of the inhibitor.

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Initial Dosing: Start by treating the parental cell line with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitoring: Maintain the cells in the presence of the inhibitor, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current inhibitor concentration, increase the dose of this compound by 1.5- to 2-fold.[8]

  • Repeat Cycles: Repeat the process of adaptation and dose escalation. This is a lengthy process that can take several months.

  • Characterization of Resistant Clones: Once a cell line is established that can proliferate in the presence of a high concentration of this compound (e.g., >10-fold the initial IC50), isolate and expand single-cell clones.

  • Validation: Confirm the resistance of the newly generated cell line by performing a cell viability assay to determine the IC50 of this compound and compare it to the parental cell line.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines a common method for assessing cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Parental and resistant cell lines

  • 96-well, opaque-walled multiwell plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (typically 72-120 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 KLB β-Klotho FGF19->KLB FGFR4 FGFR4 KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4

Caption: Canonical FGFR4 signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Acquired Resistance to this compound cluster_consequence Consequence OnTarget On-Target Mutations (FGFR4 Kinase Domain) Gatekeeper Gatekeeper Mutation (e.g., V550M/L) OnTarget->Gatekeeper Hinge Hinge-1 Mutation (e.g., C552R) OnTarget->Hinge Bypass Bypass Pathway Activation EGFR EGFR Pathway Activation Bypass->EGFR Resistance Resistance to This compound Gatekeeper->Resistance Hinge->Resistance EGFR->Resistance

Caption: Overview of acquired resistance mechanisms to this compound.

Experimental_Workflow start Sensitive Parental Cell Line step1 Long-term culture with escalating doses of This compound start->step1 step2 Isolation of Resistant Clones step1->step2 step3a Cell Viability Assay (Determine IC50) step2->step3a step3b Sequencing of FGFR4 gene step2->step3b step3c Immunoblot for Bypass Pathways (pEGFR, pERK) step2->step3c result_a Increased IC50 step3a->result_a result_b Identify On-Target Mutations step3b->result_b result_c Detect Pathway Activation step3c->result_c

Caption: Workflow for generating and characterizing this compound resistant cell lines.

References

Navigating the Challenges of Fgfr4-IN-1 Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in various cellular processes and a promising target in cancer therapy. However, its utility in experimental setups can be hampered by its inherent instability in solution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and address the challenges associated with this compound degradation, ensuring the reliability and reproducibility of your experimental results.

Quick Reference: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Inconsistent or lower than expected bioactivity This compound degradation in stock solution or working solution.Prepare fresh solutions for each experiment. Assess stock solution integrity via HPLC.
High variability between replicate experiments Inconsistent handling and storage of this compound solutions. Degradation due to environmental factors (light, temperature).Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. Maintain consistent temperature during experiments.
Precipitate formation in stock or working solutions Poor solubility or degradation leading to insoluble byproducts.Ensure complete dissolution in an appropriate solvent (e.g., DMSO). If precipitation occurs in aqueous buffers, consider the buffer's pH and composition.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound?

A1: Proper storage is critical to maintaining the integrity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]

  • Solutions: Vendor information suggests that solutions of this compound are unstable and should be prepared fresh for each experiment.[2][3] If a stock solution must be prepared, it is recommended to store it in small aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[1][3] Some sources suggest a shorter stability of up to 1 year at -20°C.[3]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] Ensure the DMSO is of high purity and anhydrous to prevent hydrolysis.

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate degradation.[3] Prepare small-volume aliquots of your stock solution to ensure that each aliquot is used only once.

Experimental Setup

Q4: My results with this compound are inconsistent. What could be the reason?

A4: Inconsistent results are often linked to the degradation of the inhibitor. Several factors can contribute to this:

  • Solution Instability: As mentioned, this compound solutions are known to be unstable.[2][3] Always prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.

  • pH of the Buffer: The stability of small molecule inhibitors can be pH-dependent. While specific data for this compound is limited, pyridyl-based kinase inhibitors can be susceptible to hydrolysis under certain pH conditions. It is advisable to maintain a stable pH in your experimental buffer system.

  • Light Exposure: Protect your this compound solutions from direct light, as some small molecules are photosensitive.

  • Temperature Fluctuations: Maintain a consistent temperature throughout your experiment.

Q5: At what concentration should I use this compound in my cell-based assays?

A5: The effective concentration of this compound will depend on the cell line and the specific experimental conditions. It has a reported IC50 of 0.7 nM for FGFR4.[1][3] For cellular assays, such as inhibiting the proliferation of hepatocellular carcinoma cells (e.g., HuH-7), an IC50 of 7.8 nM has been reported.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Degradation and Stability

Q6: What are the known degradation pathways for this compound?

A6: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, common degradation mechanisms for small molecule inhibitors include hydrolysis and oxidation. The presence of functional groups susceptible to these reactions in the structure of this compound suggests these are potential degradation routes.

Q7: How can I check if my this compound has degraded?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method to assess the purity and detect degradation products of small molecules. A shift in the retention time or the appearance of new peaks can indicate degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in a chosen solvent or buffer over time.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).

  • Dilute the stock solution to a final working concentration in the experimental buffer to be tested.

  • Initial Analysis (Time 0): Immediately analyze a sample of the freshly prepared solution by HPLC-UV to establish the initial purity and peak area of this compound.

  • Incubate Samples: Store the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each time point.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl) for acidic hydrolysis

  • Sodium hydroxide (NaOH) for basic hydrolysis

  • Hydrogen peroxide (H2O2) for oxidative degradation

  • Light source for photolytic degradation (as per ICH Q1B guidelines)

  • Heating apparatus for thermal degradation

  • HPLC-MS system

Methodology:

  • Acid Hydrolysis: Treat the this compound solution with a mild acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the this compound solution with a mild base (e.g., 0.1 N NaOH) and incubate under similar conditions as acid hydrolysis.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Photolytic Degradation: Expose the this compound solution to a defined light source (e.g., UV and visible light).

  • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C).

  • Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products based on their mass-to-charge ratio.

Visualizing Key Concepts

To aid in understanding the experimental context and troubleshooting logic, the following diagrams illustrate relevant pathways and workflows.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2a FRS2α FGFR4->FRS2a Phosphorylates PLCG PLCγ FGFR4->PLCG Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->Cell_Effects PKC->Cell_Effects Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting Start Inconsistent Experimental Results Check_Inhibitor Check this compound Integrity Start->Check_Inhibitor Check_Protocol Review Experimental Protocol Start->Check_Protocol Prepare_Fresh Prepare Fresh Stock & Working Solutions Check_Inhibitor->Prepare_Fresh Assess_Stability Assess Stability (HPLC) Prepare_Fresh->Assess_Stability Consistent_Results Consistent Results Achieved Prepare_Fresh->Consistent_Results Problem_Identified Degradation Confirmed Assess_Stability->Problem_Identified Optimize_Conditions Optimize Conditions (pH, Temp, Light) Check_Protocol->Optimize_Conditions Optimize_Conditions->Consistent_Results Problem_Identified->Optimize_Conditions

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

By following these guidelines and protocols, researchers can mitigate the challenges posed by this compound instability and ensure the generation of high-quality, reliable data in their drug discovery and development efforts.

References

Technical Support Center: Fgfr4-IN-1 Resistance and Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating combination therapy strategies to prevent or overcome resistance to Fgfr4-IN-1 and other selective FGFR4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to selective FGFR4 inhibitors like this compound?

A1: Acquired resistance to selective FGFR4 inhibitors in cancer models, particularly hepatocellular carcinoma (HCC), typically arises from two main categories of molecular alterations:

  • On-Target Mutations: These are genetic changes within the FGFR4 gene itself. A common mechanism is the emergence of "gatekeeper" mutations in the kinase domain, such as V550M or V550L, and hinge-1 mutations like C552S.[1] These mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket, reducing its efficacy while potentially leaving the kinase constitutively active.[1][2]

  • Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on FGFR4 for survival and proliferation. The most frequently observed bypass pathways include the activation of EGFR, MAPK, and PI3K/AKT/mTOR signaling.[3][4][5] This means that even if FGFR4 is effectively inhibited, these other pathways can take over and continue to drive tumor growth.

Q2: My cancer cell line shows intrinsic (de novo) resistance to this compound despite expressing FGF19 and FGFR4. What could be the cause?

A2: Intrinsic resistance can be multifactorial. One potential cause is the pre-existence of activated bypass signaling pathways. For instance, a subset of HCC tumors with high FGF19 expression also exhibit increased activation of EGFR signaling, which can confer innate resistance to FGFR4 inhibition.[3][4] Another possibility is FGFR redundancy, where other FGFR family members, such as FGFR3, may compensate for the inhibition of FGFR4, thus sustaining downstream signaling.[6]

Q3: What are the most promising combination strategies to overcome or prevent resistance to this compound?

A3: Based on the known resistance mechanisms, several combination strategies have shown promise in preclinical and clinical studies:

  • Dual EGFR/FGFR4 Blockade: For resistance mediated by EGFR activation, combining an FGFR4 inhibitor with an EGFR inhibitor can restore sensitivity.[3][4]

  • Downstream Pathway Inhibition: Co-targeting the PI3K/AKT/mTOR pathway with inhibitors like everolimus or the MAPK pathway with MEK inhibitors can effectively block common bypass routes.[5][7]

  • Pan-FGFR Inhibition: In cases of resistance due to FGFR4 gatekeeper mutations, using a "gatekeeper-agnostic" pan-FGFR inhibitor (e.g., LY2874455) that binds differently and is unaffected by the mutation can be an effective strategy.[1][8]

  • Combination with Immunotherapy: Combining FGFR4 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies like spartalizumab or pembrolizumab) is being explored to leverage potential immunomodulatory effects of targeting the FGF19-FGFR4 axis.[9][10][11]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Troubleshooting Steps
Decreased this compound efficacy in a previously sensitive cell line over time. Development of acquired resistance.1. Sequence the FGFR4 kinase domain to check for gatekeeper mutations (e.g., V550, C552).2. Perform Western blot analysis to assess the phosphorylation status of key bypass pathway proteins (p-EGFR, p-AKT, p-ERK).3. Test combination therapies based on findings (e.g., add an EGFR inhibitor if p-EGFR is elevated).
No significant cell death observed with this compound, only cytostatic effects. FGFR redundancy or incomplete pathway inhibition.1. Use siRNA/shRNA to knockdown other FGFRs (e.g., FGFR3) to see if sensitivity to this compound increases.[6]2. Test a pan-FGFR inhibitor to see if broader FGFR blockade is more effective.[6]3. Combine this compound with a PI3K/mTOR inhibitor to achieve a more complete shutdown of pro-survival signaling.[5]
In vivo xenograft model shows initial tumor regression followed by rapid regrowth. Acquired resistance in the tumor.1. Biopsy the relapsed tumor and perform genomic and proteomic analysis as described for cell lines.2. Initiate a second-line treatment in a new cohort of mice based on the identified resistance mechanism (e.g., combination of this compound and an mTOR inhibitor).
High variability in response to this compound across different patient-derived xenograft (PDX) models. Intrinsic resistance due to tumor heterogeneity.1. Characterize the baseline signaling in each PDX model before treatment (e.g., screen for baseline p-EGFR, p-AKT levels).2. Stratify PDX models based on their molecular profiles to test the most appropriate combination strategy for each subtype.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Efficacy of FGFR4 Inhibitors in Sensitive and Resistant HCC Models

Cell Line Inhibitor IC50 (Sensitive) IC50 (Resistant) Resistance Mechanism
HuH-7 BLU-554 (Fisogatinib) ~5.77 nM[6] >1 µM EGFR/MAPK/AKT Activation[3]
JHH-7 FGF-401 (Roblitinib) ~10 nM[6] >1 µM EGFR/MAPK/AKT Activation[3]

| Patient-Derived | Fisogatinib (BLU-554) | N/A | N/A | FGFR4 V550M Gatekeeper Mutation[1] |

Table 2: Efficacy of Combination Therapies in this compound Resistant Models

Model Combination Therapy Effect
FGFR4i-Resistant HCC Cells FGFR4i + EGFR inhibitor Restored sensitivity to FGFR4i[3][4]
HCC PDX Model FGF401 + Everolimus (mTORi) Delayed onset of resistance, prolonged survival[5]
FGFR4V550M Xenograft LY2874455 (pan-FGFRi) Overcame resistance, decreased tumor growth[1]

| Advanced Solid Tumors (Clinical) | EVER4010001 + Pembrolizumab | Objective Response Rate (ORR) of 16.7% in 80mg group[10] |

Key Signaling Pathways and Experimental Workflows

Diagrams

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates STAT STAT FGFR4->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Fgfr4_IN1 This compound Fgfr4_IN1->FGFR4 Inhibits

Caption: Canonical FGF19-FGFR4 signaling pathway and point of inhibition.

Resistance_Mechanisms FGFR4 FGFR4 Downstream Downstream Signaling (ERK, AKT) FGFR4->Downstream Proliferation Tumor Growth Downstream->Proliferation FGFR4_Inhibitor FGFR4 Inhibitor FGFR4_Inhibitor->FGFR4 Gatekeeper On-Target Gatekeeper Mutation (e.g., V550M) Gatekeeper->FGFR4 Prevents Inhibitor Binding EGFR_Bypass Bypass Signaling (EGFR Activation) EGFR_Bypass->Downstream Reactivates

Caption: Key mechanisms of resistance to FGFR4 inhibitors.

Combination_Strategies cluster_problem Resistance Mechanism cluster_solution Combination / Alternative Strategy Gatekeeper Gatekeeper Mutation Pan_FGFRi Pan-FGFR Inhibitor Gatekeeper->Pan_FGFRi Overcome by EGFR_Bypass EGFR Bypass EGFRi EGFR Inhibitor EGFR_Bypass->EGFRi Combine FGFR4i with PI3K_Bypass PI3K/AKT Bypass mTORi mTOR Inhibitor PI3K_Bypass->mTORi Combine FGFR4i with FGFR4_Inhibitor FGFR4 Inhibitor

Caption: Logic for selecting combination therapies based on resistance mechanisms.

Detailed Experimental Protocols

Protocol 1: Western Blot for Assessing Bypass Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the EGFR, AKT, and MAPK signaling pathways in cell lines sensitive versus resistant to this compound.

1. Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (wet or semi-dry) and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-FGFR4 (Tyr642)

    • Total FGFR4

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

2. Procedure:

  • Cell Culture and Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat cells with this compound (at a concentration that inhibits p-FGFR4 in sensitive cells, e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

    • Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer according to manufacturer's recommendations.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities, normalizing phosphoprotein signals to their respective total protein signals.

Protocol 2: Cell Viability Assay for Testing Combination Therapies

This protocol uses a standard colorimetric assay (e.g., MTS or MTT) to determine the effect of this compound in combination with a second inhibitor (e.g., an EGFR or mTOR inhibitor) on the viability of resistant cells.

1. Materials:

  • Resistant cancer cell line.

  • 96-well cell culture plates.

  • This compound.

  • Second inhibitor (e.g., Gefitinib for EGFR, Everolimus for mTOR).

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Plate reader.

2. Procedure:

  • Cell Seeding:

    • Seed resistant cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the second inhibitor.

    • Treat cells with:

      • This compound alone (multiple concentrations).

      • Second inhibitor alone (multiple concentrations).

      • Combination of both inhibitors (in a fixed-ratio or matrix format).

      • Vehicle control (DMSO).

    • Ensure each condition is performed in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves and calculate IC50 values for single agents.

    • For combination data, use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

References

The effect of Fgfr4-IN-1 on other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide focuses on the selectivity of this compound and its effects on other receptor tyrosine kinases (RTKs).

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for FGFR4 over other FGFR family members?

A1: this compound is designed to be a highly selective inhibitor of FGFR4. While specific kinome scan data for this compound may not be publicly available, data from other well-characterized selective FGFR4 inhibitors, such as Roblitinib (FGF401) and BLU9931, demonstrate a high degree of selectivity. For instance, Roblitinib exhibits over 1,000-fold selectivity for FGFR4 against a panel of other kinases, including other FGFR family members[1][2]. Similarly, BLU9931 shows significant selectivity for FGFR4 over FGFR1, FGFR2, and FGFR3[2]. It is crucial to confirm the selectivity profile of the specific batch of this compound being used in your experiments.

Q2: What are the known downstream signaling pathways of FGFR4 that are inhibited by this compound?

A2: FGFR4 activation triggers several downstream signaling cascades involved in cell proliferation, survival, and migration. This compound is expected to inhibit these pathways by blocking the kinase activity of FGFR4. The primary pathways affected include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: This cascade is a central regulator of cell growth and differentiation.

  • STAT3 Pathway: Activation of STAT3 is associated with cell proliferation and anti-apoptotic effects.

Inhibition of these pathways can be monitored by assessing the phosphorylation status of key downstream components such as AKT, ERK, and STAT3[3].

Q3: What are the potential off-target effects of this compound on other receptor tyrosine kinases?

A3: While this compound is designed for high selectivity, the potential for off-target activity against other RTKs should always be considered, especially at higher concentrations. The degree of off-target effects can vary. For example, some pan-FGFR inhibitors are known to also inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs)[2]. It is recommended to perform a kinase panel screening to determine the specific off-target profile of this compound in your experimental system.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after treatment with this compound, suggesting off-target effects.

  • Possible Cause: The concentration of this compound used may be too high, leading to inhibition of other kinases.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits FGFR4 phosphorylation without causing the unexpected phenotype.

    • Assess Off-Target Kinase Activity: Use a biochemical kinase assay or a cell-based phosphorylation assay to test the effect of this compound on a panel of other relevant RTKs (e.g., VEGFR, PDGFR, EGFR).

    • Consult Selectivity Data: Refer to the provided selectivity data tables to identify potential off-target kinases and investigate their roles in the observed phenotype.

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: Variability in cell line expression of FGFR4 or other interacting proteins. Cell passage number and culture conditions can also affect results.

  • Troubleshooting Steps:

    • Confirm FGFR4 Expression: Verify the expression level of FGFR4 in your cell line using Western blot or qPCR.

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Serum Starvation: For phosphorylation studies, ensure complete serum starvation before stimulation and inhibitor treatment to reduce background signaling.

Issue 3: Difficulty in confirming target engagement (inhibition of FGFR4 phosphorylation).

  • Possible Cause: Suboptimal experimental conditions for the phosphorylation assay.

  • Troubleshooting Steps:

    • Optimize Ligand Stimulation: Ensure you are using an appropriate FGF ligand (e.g., FGF19) at an optimal concentration and time to stimulate FGFR4 phosphorylation.

    • Review Western Blot Protocol: For Western blot analysis, ensure the use of appropriate phosphatase inhibitors during cell lysis and a suitable blocking buffer (e.g., BSA instead of milk for phospho-antibodies) to minimize background[4].

    • Use a Positive Control: Include a known potent FGFR4 inhibitor as a positive control to validate your assay system.

Data Presentation

Table 1: Selectivity Profile of Representative Selective FGFR4 Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
H3B-6527FGFR4<1.2>250-fold>1000-fold>880-fold[2]
Roblitinib (FGF401)FGFR41.9>1000-fold>1000-fold>1000-fold[1][2]
BLU9931FGFR43~297-fold~184-fold~50-fold[2]
Fisogatinib (BLU-554)FGFR45~125-fold~440-fold~350-fold[2]

Table 2: Inhibitory Activity of a Pan-FGFR/VEGFR Inhibitor

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)Reference
LY28744552.82.66.467[2]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is a general guideline for assessing the inhibitory activity of this compound against a panel of purified receptor tyrosine kinases.

Materials:

  • Purified recombinant kinase (FGFR4 and other RTKs of interest)

  • Kinase-specific substrate

  • ATP

  • This compound (and other control inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and this compound to their desired concentrations in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of this compound or DMSO vehicle control.

    • 2 µL of diluted kinase.

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)

This protocol provides a general method for assessing the effect of this compound on the phosphorylation of FGFR4 and other RTKs in a cellular context.

Materials:

  • Cell line expressing the RTK(s) of interest.

  • Cell culture medium and serum.

  • This compound.

  • Stimulating ligand (e.g., FGF19 for FGFR4).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies (phospho-specific and total protein for each RTK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Visualizations

experimental_workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Phosphorylation Assay b_start Prepare Reagents (Kinase, Substrate, ATP, this compound) b_reaction Set up Kinase Reaction in 384-well plate b_start->b_reaction b_incubation Incubate 60 min at RT b_reaction->b_incubation b_stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) b_incubation->b_stop b_detect Add Kinase Detection Reagent (Generate Luminescence) b_stop->b_detect b_read Read Luminescence b_detect->b_read b_analyze Calculate % Inhibition and IC50 b_read->b_analyze c_start Culture & Treat Cells (Serum starve, add inhibitor, stimulate) c_lysis Cell Lysis (with phosphatase inhibitors) c_start->c_lysis c_quantify Protein Quantification c_lysis->c_quantify c_wb Western Blot (SDS-PAGE, Transfer) c_quantify->c_wb c_probe Antibody Probing (p-RTK, Total RTK) c_wb->c_probe c_detect ECL Detection c_probe->c_detect c_analyze Analyze Band Intensity c_detect->c_analyze

Caption: Experimental workflows for assessing this compound activity.

signaling_pathway cluster_membrane cluster_downstream cluster_cellular_response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PI3K PI3K FGFR4->PI3K RAS RAS FGFR4->RAS STAT3 STAT3 FGFR4->STAT3 Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

References

Technical Support Center: Validating Fgfr4-IN-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Fgfr4-IN-1 to study FGFR4 signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by binding to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the autophosphorylation of FGFR4 and the subsequent activation of downstream signaling pathways.[2][3]

Q2: What is the primary signaling pathway activated by FGFR4?

Upon binding its ligand, primarily FGF19, FGFR4 dimerizes and autophosphorylates on specific tyrosine residues.[2] This creates docking sites for adaptor proteins like FRS2, which in turn recruits GRB2 and other signaling molecules.[4] This assembly activates major downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell proliferation, survival, and migration.[4][5][6]

Q3: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be validated using several orthogonal approaches:

  • Biochemical Readout (Phosphorylation): Assess the phosphorylation status of FGFR4 and its downstream effectors (e.g., p-ERK, p-AKT) via Western Blot or in-cell immunoassays. A decrease in phosphorylation upon this compound treatment indicates target inhibition.

  • Direct Target Binding (CETSA): A Cellular Thermal Shift Assay (CETSA) can confirm the direct physical interaction between this compound and FGFR4 within the cell.[7][8][9][10][11]

  • Functional Cellular Readout: Measure the biological consequence of FGFR4 inhibition, such as a decrease in cell proliferation or viability in cancer cell lines dependent on FGFR4 signaling.[12][13]

Q4: What are appropriate positive and negative controls for my experiments?

  • Positive Controls:

    • A cell line with known high expression and activation of the FGF19-FGFR4 signaling axis (e.g., certain hepatocellular carcinoma cell lines like HuH-7).[1]

    • Stimulation with the FGFR4 ligand, FGF19, to induce pathway activation.

  • Negative Controls:

    • A cell line with low or no FGFR4 expression.

    • A vehicle control (e.g., DMSO) to account for solvent effects.

    • A structurally related but inactive compound as a negative control for the inhibitor's specific effects.

Q5: What is the expected molecular weight of FGFR4 in a Western Blot?

The estimated molecular weight of the full-length, glycosylated FGFR4 isoform 1 is approximately 95-110 kDa.[14]

Troubleshooting Guides

Problem 1: No change in p-FGFR4 levels after this compound treatment in Western Blot.
Potential Cause Recommended Solution
Low endogenous FGFR4 activity Confirm that your cell line has an active FGFR4 signaling pathway. You may need to stimulate the cells with FGF19 prior to inhibitor treatment.
Incorrect inhibitor concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Poor antibody quality Validate your primary antibody for p-FGFR4 (e.g., phospho-Y642) using a positive control cell lysate known to have high p-FGFR4 levels.[15][16] Check the antibody datasheet for recommended applications and dilutions.[17][18]
Suboptimal Western Blot protocol Ensure complete protein transfer and use appropriate blocking buffers and antibody incubation conditions. Consider using a positive control for the Western Blot procedure itself.
This compound degradation Ensure proper storage and handling of the this compound compound to maintain its activity.
Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
Potential Cause Recommended Solution
Suboptimal heating temperature Empirically determine the optimal temperature that results in partial denaturation of FGFR4 in your vehicle-treated control. This is crucial for observing a thermal shift.
Insufficient cell number or protein concentration Ensure you have a sufficient number of cells to yield a detectable amount of soluble FGFR4 after heating and centrifugation.
Inefficient cell lysis Use a lysis buffer and protocol that effectively solubilizes proteins while minimizing degradation. Sonication or freeze-thaw cycles may be necessary.
Variability in sample processing Maintain consistency in heating times, centrifugation speeds, and all other steps of the CETSA protocol across all samples.
Low protein stability If FGFR4 is inherently unstable in your cell line, consider using a lower temperature range for the assay or cross-linking agents, although the latter can complicate interpretation.

Experimental Protocols

Protocol 1: Western Blot for p-FGFR4 Inhibition
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • If necessary, serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes to induce FGFR4 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FGFR4 (Tyr642) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total FGFR4 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound or vehicle (DMSO) at the desired concentration for the optimized time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble FGFR4 by Western Blot as described in Protocol 1.

    • A positive result is indicated by a higher amount of soluble FGFR4 at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Autophosphorylation & Recruitment GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_treatment Step 1: Cell Treatment cluster_heating Step 2: Heating cluster_lysis Step 3: Lysis & Centrifugation cluster_analysis Step 4: Analysis (Western Blot) Vehicle Vehicle (DMSO) Heat_Vehicle Heat Gradient Vehicle->Heat_Vehicle Inhibitor This compound Heat_Inhibitor Heat Gradient Inhibitor->Heat_Inhibitor Lysis_Vehicle Lysis & Spin Heat_Vehicle->Lysis_Vehicle Lysis_Inhibitor Lysis & Spin Heat_Inhibitor->Lysis_Inhibitor WB_Vehicle Soluble FGFR4 (Unbound, Denatures) Lysis_Vehicle->WB_Vehicle WB_Inhibitor Soluble FGFR4 (Bound, Stabilized) Lysis_Inhibitor->WB_Inhibitor

References

Validation & Comparative

A Comparative Guide to FGFR4 Inhibitors in Hepatocellular Carcinoma: Fgfr4-IN-1 vs. BLU-554 (Fisogatinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it a compelling therapeutic target. This guide provides an objective comparison of two prominent FGFR4 inhibitors, Fgfr4-IN-1 and BLU-554 (Fisogatinib), based on available preclinical data.

At a Glance: Key Performance Metrics

ParameterThis compoundBLU-554 (Fisogatinib)
Target FGFR4FGFR4
Potency (Biochemical IC50) 0.7 nM[1][2]5 nM[3][4]
Cellular Potency (IC50 in HuH-7 HCC cells) 7.8 nM[1]Not explicitly stated in the provided results, but potent in HCC cell lines.
Selectivity Potent inhibitor of FGFR4. Detailed kinase selectivity profile not readily available in public sources.Highly selective for FGFR4 over other FGFR family members (FGFR1-3 IC50s: 624-2203 nM) and a wide range of other kinases.[4]
Mechanism of Action Not explicitly stated, but likely an ATP-competitive inhibitor.Covalent, irreversible inhibitor that binds to a unique cysteine (Cys552) in the ATP-binding pocket of FGFR4.

In-Depth Analysis

Potency and Efficacy in HCC Cell Lines

Both this compound and BLU-554 demonstrate high potency against FGFR4 at the nanomolar level in biochemical assays. In cellular assays, this compound has a reported IC50 of 7.8 nM for inhibiting the proliferation of the HuH-7 human HCC cell line[1]. BLU-554 has also shown significant anti-tumor activity in various HCC models that are dependent on FGFR4 signaling.

Selectivity Profile

A critical aspect of targeted therapy is the selectivity of the inhibitor, as off-target effects can lead to toxicity. BLU-554 has been extensively characterized and is reported to be highly selective for FGFR4. Its IC50 values for FGFR1, FGFR2, and FGFR3 are over 100-fold higher than for FGFR4, demonstrating a wide therapeutic window in terms of FGFR family selectivity[4]. The detailed kinase selectivity profile for this compound against a broad panel of kinases is not as readily available in the public domain, which limits a direct and comprehensive comparison of their off-target activities.

Mechanism of Action

BLU-554 is a covalent, irreversible inhibitor that forms a specific bond with cysteine 552 in the ATP-binding pocket of FGFR4. This unique cysteine residue is not present in other FGFR family members, contributing to its high selectivity. The exact binding mode of this compound is not as clearly detailed in the available literature, though it is described as a potent inhibitor, suggesting it likely acts as an ATP-competitive inhibitor.

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway in HCC

The diagram below illustrates the canonical FGFR4 signaling pathway implicated in hepatocellular carcinoma. Activation of FGFR4 by its ligand, FGF19, leads to the phosphorylation of downstream signaling molecules, including FRS2, which in turn activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway in HCC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF19 FGF19 FGF19->FGFR4 Binds

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for comparing the efficacy of FGFR4 inhibitors in HCC cell lines.

Experimental_Workflow Workflow for FGFR4 Inhibitor Evaluation in HCC Cell Lines cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed HCC Cell Lines (e.g., HuH-7, Hep3B) treatment Treat with serial dilutions of This compound or BLU-554 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis treatment->western ic50 Determine IC50 values viability->ic50 pathway_inhibition Analyze phosphorylation of FGFR4, FRS2, ERK western->pathway_inhibition comparison Compare Potency and Mechanism of Action ic50->comparison pathway_inhibition->comparison

Caption: A generalized workflow for in vitro comparison of FGFR4 inhibitors.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • HCC cell lines (e.g., HuH-7, Hep3B)

  • 96-well opaque-walled microplates

  • Cell culture medium

  • This compound and BLU-554

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed HCC cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and BLU-554 in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, with the volume being equal to the volume of the cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway, providing evidence of target engagement and pathway inhibition.

Materials:

  • HCC cell lines

  • This compound and BLU-554

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pFGFR4, anti-FGFR4, anti-pFRS2, anti-FRS2, anti-pERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HCC cells and treat them with this compound or BLU-554 at various concentrations for a specified time (e.g., 1-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

Both this compound and BLU-554 are potent inhibitors of FGFR4 with demonstrated activity in HCC cell lines. BLU-554 is a well-characterized, highly selective, covalent inhibitor that has progressed into clinical trials. While this compound shows high potency, a more comprehensive public dataset on its selectivity and in vivo efficacy would be beneficial for a complete head-to-head comparison. The choice between these inhibitors for preclinical research may depend on the specific experimental goals, with BLU-554 offering a more extensively validated profile. Further studies are warranted to fully elucidate the comparative therapeutic potential of these two agents.

References

A Head-to-Head Comparison of Two Potent FGFR4 Inhibitors: Fgfr4-IN-1 and Roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biochemical and cellular activities of two prominent fibroblast growth factor receptor 4 (FGFR4) inhibitors: Fgfr4-IN-1 and Roblitinib (FGF401). This analysis is based on available preclinical data to inform research and development decisions.

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1] This has spurred the development of selective FGFR4 inhibitors. Here, we compare this compound, a potent research compound, with Roblitinib (FGF401), a clinical-stage inhibitor, to provide a comprehensive overview of their performance based on experimental data.

Biochemical Activity and Selectivity

A key differentiator for FGFR4 inhibitors is their potency and selectivity against other kinases, including other members of the FGFR family (FGFR1, 2, and 3), to minimize off-target effects.

ParameterThis compoundFGF401 (Roblitinib)
FGFR4 IC50 0.7 nM1.9 nM[2][3]
Selectivity Data not publicly available>1,000-fold selective against a panel of 65 kinases.[2][3] In a kinome-wide scan of 456 kinases, FGFR4 was the only target.[2]
Mechanism of Action Not specifiedReversible covalent inhibitor[2][3]

Roblitinib (FGF401) , on the other hand, has been extensively characterized. It exhibits an IC50 of 1.9 nM for FGFR4 and displays exceptional selectivity.[2][3] Biochemical assays have shown it to be over 1,000-fold more selective for FGFR4 compared to a panel of 65 other kinases, and a broader kinome scan identified FGFR4 as its sole target.[2] Roblitinib employs a reversible covalent mechanism of action, which contributes to its high potency and selectivity.

Cellular Activity

The efficacy of these inhibitors has been evaluated in various cancer cell lines, particularly those dependent on the FGFR4 signaling pathway.

Cell LineThis compound (IC50)FGF401 (Roblitinib) (IC50)
HuH-7 (HCC) 7.8 nM12 nM[4]
Hep3B (HCC) Data not available9 nM[4]
JHH7 (HCC) Data not available9 nM[4]

This compound has been shown to inhibit the proliferation of the HuH-7 hepatocellular carcinoma cell line with an IC50 of 7.8 nM.

Roblitinib (FGF401) has demonstrated potent anti-proliferative activity across multiple HCC cell lines that are positive for FGF19, FGFR4, and the co-receptor β-klotho (KLB).[2][5] It inhibits the growth of HuH-7, Hep3B, and JHH7 cells with IC50 values of 12 nM, 9 nM, and 9 nM, respectively.[4]

In Vivo Preclinical Data

Animal models provide crucial insights into the in vivo efficacy and pharmacokinetic properties of drug candidates.

This compound: Publicly available in vivo data for this compound is limited, preventing a direct comparison of its anti-tumor activity and pharmacokinetic profile with Roblitinib.

Roblitinib (FGF401): Extensive in vivo studies have been conducted on Roblitinib. It has demonstrated remarkable anti-tumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft (PDX) models that are positive for FGF19, FGFR4, and KLB.[2][6] In these models, Roblitinib induced tumor regression and stasis in a dose-dependent manner.[5][7]

Pharmacokinetic studies in mice revealed a half-life (T1/2) of 1.4 hours, a clearance (CL) of 28 mL/min/kg, and a volume of distribution (Vss) of 2.3 L/kg following intravenous administration.[4] In rats, the half-life was 4.4 hours, clearance was 19 mL/min/kg, and the volume of distribution was 3.9 L/kg.[4] Roblitinib also exhibits good oral pharmacokinetic properties.[2][7]

Clinical Development

This compound: As a research compound, this compound has not entered clinical trials.

Roblitinib (FGF401): Roblitinib has progressed to Phase 1/2 clinical trials for the treatment of patients with HCC and other solid tumors expressing FGFR4 and KLB.[5] The trials have established a recommended Phase 2 dose (RP2D) and have shown that Roblitinib has a manageable safety profile with preliminary evidence of clinical activity.[5]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

reagents 1. Prepare Assay Plate: - Add kinase, substrate, and inhibitor to wells incubation1 2. Incubate to allow kinase reaction reagents->incubation1 ATP detection 3. Add Detection Reagent (e.g., ADP-Glo™) incubation1->detection incubation2 4. Incubate to allow detection reaction detection->incubation2 read 5. Read Luminescence incubation2->read analyze 6. Analyze Data: - Calculate IC50 read->analyze

Caption: Workflow for a typical biochemical kinase assay.

Protocol:

  • Reagents: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the test inhibitor (this compound or Roblitinib) are prepared in an appropriate kinase assay buffer.

  • Assay Procedure: The inhibitor is serially diluted and added to the wells of a microplate. The FGFR4 enzyme and substrate are then added. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

seed 1. Seed Cells in 96-well plate treat 2. Add Inhibitor (serial dilutions) seed->treat incubate 3. Incubate for specified time (e.g., 72h) treat->incubate mtt 4. Add MTT Reagent incubate->mtt formazan 5. Incubate to allow formazan formation mtt->formazan solubilize 6. Add Solubilizing Agent formazan->solubilize read 7. Read Absorbance solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow of a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HuH-7) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[8][9]

  • Treatment: The cells are treated with serial dilutions of the inhibitor (this compound or Roblitinib).

  • Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow the inhibitor to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

implant 1. Implant Tumor Cells subcutaneously in mice growth 2. Allow Tumors to reach a certain volume implant->growth randomize 3. Randomize Mice into treatment groups growth->randomize treat 4. Administer Inhibitor or vehicle (control) randomize->treat monitor 5. Monitor Tumor Growth and body weight treat->monitor endpoint 6. Euthanize and collect tumors for analysis monitor->endpoint

Caption: General workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., Hep3B or HuH-7) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[7][10][11]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., Roblitinib administered orally), while the control group receives a vehicle.[7]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

Signaling Pathway

Both this compound and Roblitinib (FGF401) exert their effects by inhibiting the FGFR4 signaling pathway. The binding of the FGF19 ligand to the FGFR4/KLB complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promotes cell proliferation, survival, and differentiation. By inhibiting the kinase activity of FGFR4, these compounds block the phosphorylation cascade and subsequent downstream signaling, leading to an anti-tumor effect in FGFR4-dependent cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound / FGF401 Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition.

Conclusion

Both this compound and Roblitinib (FGF401) are potent inhibitors of FGFR4. Roblitinib has been more extensively characterized, demonstrating high selectivity and promising in vivo efficacy, which has led to its advancement into clinical trials. While this compound shows high potency in biochemical and cellular assays, a more comprehensive evaluation of its selectivity, in vivo activity, and pharmacokinetic properties is needed to fully assess its potential as a therapeutic agent. This guide provides a summary of the currently available data to aid researchers in selecting the appropriate tool compound for their specific research needs.

References

A Comparative Guide to Pan-FGFR and Selective FGFR4 Inhibitors: Focus on Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive therapeutic targets.[2] This has led to the development of both pan-FGFR inhibitors, which target multiple family members (FGFR1, FGFR2, FGFR3, and FGFR4), and selective inhibitors targeting specific isoforms.[3] This guide provides a detailed comparison of the selectivity and performance of pan-FGFR inhibitors versus the selective inhibitor, Fgfr4-IN-1, supported by experimental data and protocols.

Introduction to FGFR Inhibition Strategies

FGFR inhibitors can be broadly categorized into two main types:

  • Pan-FGFR Inhibitors: These small molecules are designed to bind to the ATP-binding pocket of the kinase domain of multiple FGFR isoforms.[4] Their broad activity can be advantageous in cancers driven by alterations in different FGFRs. Examples include erdafitinib, pemigatinib, and infigratinib.[5][6]

  • Selective FGFR4 Inhibitors: These compounds are engineered for high potency against FGFR4 while sparing other FGFR isoforms.[4] The rationale for this selectivity lies in targeting cancers specifically driven by the FGF19-FGFR4 signaling axis, such as a subset of hepatocellular carcinomas (HCC), thereby potentially reducing side effects associated with inhibiting FGFR1-3.[4] this compound is a potent and selective inhibitor of FGFR4.[4]

Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and a selection of pan-FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Selective FGFR4 Inhibitor

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound---0.7[4][7]
Roblitinib (FGF401)>1000x selectivity>1000x selectivity>1000x selectivity1.9[5]
Fisogatinib (BLU-554)624100522035[5]
H3B-652732012901060<1.2[5]

Data presented is compiled from multiple sources and may have been generated using different assay conditions.

Table 2: IC50 Values of Representative Pan-FGFR Inhibitors

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Erdafitinib1.22.53.05.7[8]
Pemigatinib0.40.51.230[5]
Infigratinib (BGJ398)0.91.41.0>40-fold selective vs FGFR4[6]
Futibatinib (TAS-120)1.81.41.63.7[5]
LY28744552.82.66.46.0[5]
FIIN-23.094.32745.3[6]
PRN13710.61.34.119.3[5]

Data presented is compiled from multiple sources and may have been generated using different assay conditions.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the FGFR signaling pathway and the experimental workflows used to assess their efficacy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT->Transcription Inhibitor Pan-FGFRi or This compound Inhibitor->FGFR

Caption: The FGFR signaling cascade, a key driver of cellular processes, and the point of intervention for FGFR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) IC50 Determine IC50 Values KinaseAssay->IC50 CellCulture Cancer Cell Lines (e.g., HuH-7) InhibitorTreatment Treat with Inhibitor CellCulture->InhibitorTreatment ProliferationAssay Cell Proliferation Assay (e.g., BrdU) InhibitorTreatment->ProliferationAssay CETSA Cellular Thermal Shift Assay (CETSA) InhibitorTreatment->CETSA CellularIC50 Determine Cellular IC50 ProliferationAssay->CellularIC50 TargetEngagement Confirm Target Engagement CETSA->TargetEngagement

Caption: A generalized workflow for evaluating the efficacy and selectivity of FGFR inhibitors, from biochemical to cellular assays.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are outlines for key assays used to characterize FGFR inhibitors.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction.[9] The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[9]

  • Protocol Outline:

    • Kinase Reaction: In a 384-well plate, combine the FGFR enzyme, a suitable substrate (e.g., Poly(E,Y)4:1), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[10] Incubate at room temperature for a defined period (e.g., 60 minutes).[10]

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[11]

    • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[11]

    • Data Acquisition: Measure luminescence using a plate reader.[10] IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[12] A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[12]

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of the test compound, the FGFR kinase-antibody mixture, and the fluorescent tracer at appropriate concentrations in a kinase buffer.[12]

    • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[12]

    • Incubation: Incubate the plate at room temperature for 1 hour.[12]

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[13] The emission ratio is calculated, and IC50 values are determined from the dose-response curve.

Cell-Based Assays

1. Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

  • Principle: The proliferation of cells, such as the HuH-7 hepatocellular carcinoma cell line, can be measured using various methods, including the incorporation of Bromodeoxyuridine (BrdU) or by using reagents that are converted to a fluorescent or colored product by metabolically active cells. This compound has been shown to inhibit the proliferation of HuH-7 cells with an IC50 of 7.8 nM.[4]

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control. Incubate for a specified period (e.g., 72 hours).

    • Proliferation Measurement: Add the detection reagent (e.g., BrdU labeling reagent) and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader. The cellular IC50 is calculated from the dose-response curve.[4]

2. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[14]

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15] In a CETSA experiment, cells are treated with a compound and then heated. Unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble.[15]

  • Protocol Outline:

    • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

    • Heating: Heat the cell suspensions at various temperatures to create a melt curve, or at a single fixed temperature for isothermal dose-response analysis.[16]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Protein Detection: The amount of soluble FGFR protein in the supernatant is quantified by methods such as Western blotting or ELISA.[15] An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target engagement.

Conclusion

The choice between a pan-FGFR inhibitor and a selective FGFR4 inhibitor is dependent on the specific cancer biology and therapeutic strategy. While pan-FGFR inhibitors offer the potential to treat a broader range of FGFR-driven cancers, they may also be associated with off-target toxicities related to the inhibition of multiple FGFR isoforms. Conversely, highly selective FGFR4 inhibitors like this compound provide a targeted approach for cancers specifically dependent on FGFR4 signaling, with the potential for a more favorable safety profile. However, the efficacy of selective FGFR4 inhibitors might be limited in tumors where other FGFRs can compensate for the inhibition of FGFR4, a phenomenon known as FGFR redundancy.[5][6] The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the continued development and evaluation of novel FGFR-targeted therapies.

References

Fgfr4-IN-1: A Comparative Analysis of Kinome Scan and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Fgfr4-IN-1's kinome profile against other selective FGFR4 inhibitors, supported by available experimental data.

This guide provides a comparative analysis of the kinome selectivity of this compound and other prominent FGFR4 inhibitors. Due to the limited publicly available kinome scan data for a compound explicitly named "this compound," this guide focuses on a potent inhibitor designated as "compound 1" from a key discovery study, which exhibits characteristics similar to those described for this compound, alongside other well-characterized selective FGFR4 inhibitors such as Roblitinib (FGF401), Fisogatinib (BLU-554), and H3B-6527.

Executive Summary

Selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising therapeutic strategy, particularly for hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. The selectivity of these inhibitors across the human kinome is a critical determinant of their therapeutic window, minimizing off-target effects. This guide summarizes the available quantitative data on the selectivity of key FGFR4 inhibitors, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathway and experimental workflows.

Kinome Selectivity Comparison

The following tables summarize the available quantitative data on the selectivity of several potent FGFR4 inhibitors. The data is compiled from various public sources and scientific publications.

Table 1: FGFR Family Selectivity of Investigated Inhibitors

InhibitorFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Fold Selectivity (FGFR1/FGFR4)
This compound (putative) 0.7[1][2]>1000 (estimated)>1000 (estimated)>1000 (estimated)>1400
Compound 1 9 (pFGFR4)>100-fold vs FGFR4>100-fold vs FGFR4>100-fold vs FGFR4>100
Roblitinib (FGF401) 1.9[1]>1000[1]>1000[1]>1000[1]>526
Fisogatinib (BLU-554) 5[3]624[4]1202[4]2203[4]125
H3B-6527 <10 (biochemical)>50-fold vs FGFR4>50-fold vs FGFR4>50-fold vs FGFR4>50

Table 2: Kinome-wide Selectivity of Investigated Inhibitors

InhibitorKinase Panel SizeConcentration for ScanKey Off-Targets (% Inhibition or Kd)Selectivity Score (S(10))
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Roblitinib (FGF401) 456[1][5]Not specifiedFGFR4 was the only target identified[1][5]Not specified
Fisogatinib (BLU-554) 4563 µMCSF1R (90.1% inhibition, Kd = 2716 nM)0.005
H3B-6527 39510 µMMinimal off-target activity observed in visual representationNot specified

Experimental Protocols

The kinome scan data presented in this guide are primarily generated using competition binding assays, such as the KINOMEscan™ platform. Below is a generalized protocol for such an assay.

KINOMEscan™ Competition Binding Assay Protocol

  • Kinase Expression: Human kinases are expressed as fusions with a DNA tag, typically in E. coli or insect cells.

  • Immobilization of Ligand: A proprietary, immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

  • Competition Assay: The test inhibitor (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM, 3 µM, or 10 µM) with the tagged kinase and the immobilized ligand.

  • Binding Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control (% of control). A lower percentage indicates stronger binding of the inhibitor to the kinase.

  • Selectivity Score (S-Score): To quantify selectivity, an S-score can be calculated. S(10) at a given concentration is the number of kinases with a % of control value less than 10, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Dissociation Constant (Kd) Determination: For hits identified in the primary screen, a dose-response analysis is performed by incubating the kinase with a range of inhibitor concentrations to determine the dissociation constant (Kd), which represents the binding affinity.

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer:f0 Binds KLB β-Klotho KLB->FGFR4_dimer:f0 Co-receptor FRS2 FRS2 FGFR4_dimer:f1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects Regulates AKT AKT PI3K->AKT AKT->Cell_Effects Regulates

Caption: The FGFR4 signaling pathway, activated by FGF19 and the co-receptor β-Klotho.

Kinome Scan Experimental Workflow

Kinome_Scan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis Inhibitor Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor, Kinase, and Ligand Beads Inhibitor->Incubation Kinase_Library Tagged Kinase Library (400+ kinases) Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Ligand_Beads->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data_Analysis Calculate % of Control qPCR->Data_Analysis Selectivity_Profile Generate Kinome Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for a competition-based kinome scan experiment.

References

Unraveling the Potency and Selectivity of Fgfr4-IN-1: A Computational and In Vitro Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fgfr4-IN-1's performance against other Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, supported by computational docking insights and in vitro experimental data.

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma where its signaling pathway is often aberrantly activated. This compound is a potent inhibitor of FGFR4, and understanding its interaction with the receptor at a molecular level, along with its activity and selectivity profile, is crucial for its development as a therapeutic agent. This guide delves into the computational docking studies of this compound and compares its in vitro efficacy with a panel of other well-characterized FGFR inhibitors.

Comparative Analysis of FGFR Inhibitor Potency

The in vitro inhibitory activity of this compound against FGFR4 and other FGFR family members is summarized below, alongside a selection of other known FGFR inhibitors for a comprehensive comparison. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity Profile
This compound 0.7 [1]---Potent FGFR4 inhibitor
BLU-554 (Fisogatinib)5[2]624[2]1,560[2]2,203[2]Highly Selective for FGFR4
BLU99313[2]888[2]552[2]150[2]Selective for FGFR4
FGF401 (Roblitinib)1.9[2]>1000-fold selectivity>1000-fold selectivity>1000-fold selectivityHighly Selective for FGFR4
H3B-6527<1.2[2]320[2]1,290[2]1,060[2]Highly Selective for FGFR4
LY28744556[2]2.8[2]2.6[2]6.4[2]Pan-FGFR
Infigratinib (BGJ398)60[2]0.9[2]1.4[2]1[2]FGFR1-3 selective
AZD4547----FGFR1-3 selective
Pemigatinib30[2]0.4[2]0.5[2]1.2[2]Pan-FGFR
Erdafitinib5.7[3]1.22.53.1Pan-FGFR
FIIN-245.3[2]3.09[2]4.3[2]27[2]Pan-FGFR (irreversible)
FIIN-335.3[2]13.1[2]21[2]31.4[2]Pan-FGFR (irreversible)

Understanding FGFR4 Signaling and Inhibition

The following diagram illustrates the canonical FGFR4 signaling pathway and the point of intervention for inhibitors like this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_receptor FGFR4 FGF19->FGFR4_receptor binds KLB KLB KLB->FGFR4_receptor co-receptor FRS2 FRS2 FGFR4_receptor->FRS2 phosphorylates PI3K PI3K FGFR4_receptor->PI3K PLCg PLCγ FGFR4_receptor->PLCg STAT3 STAT3 FGFR4_receptor->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response STAT3->Cell_Response Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4_receptor inhibits (ATP-binding site)

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of FGFR4 inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

  • Add 2 µL of FGFR4 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal correlates with the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HuH-7, which has an activated FGFR4 pathway).[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test inhibitors (e.g., this compound) dissolved in DMSO.

  • Cell proliferation reagent (e.g., WST-1 or MTT).

Procedure:

  • Seed the HuH-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells and determine the IC50 value. This compound has been shown to significantly inhibit the proliferation of HuH-7 cells with an IC50 of 7.8 nM.[1]

Computational Docking Workflow

Computational docking predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (FGFR4) to form a stable complex.

Computational_Docking_Workflow PDB 1. Protein Preparation (Retrieve FGFR4 crystal structure, e.g., PDB ID: 4UXQ) Grid 3. Grid Generation (Define the binding site on FGFR4) PDB->Grid Ligand 2. Ligand Preparation (Generate 3D structure of this compound) Docking 4. Molecular Docking (Run docking algorithm, e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Analyze binding modes and energies) Docking->Analysis MD 6. (Optional) Molecular Dynamics (Simulate complex stability) Analysis->MD

Caption: A typical workflow for computational docking studies.

Methodology Overview:

  • Protein Preparation: The three-dimensional crystal structure of the FGFR4 kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the inhibitor is converted into a 3D conformation, and its energy is minimized.

  • Grid Generation: A grid box is defined around the ATP-binding site of FGFR4 to specify the search space for the docking algorithm.

  • Molecular Docking: A docking program is used to systematically explore various conformations of the inhibitor within the defined binding site and to score these poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Scoring: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and key interactions with amino acid residues in the active site. The unique cysteine residue (Cys552) in the FGFR4 kinase pocket is a key target for developing selective covalent inhibitors.[4][5]

Concluding Remarks

The available data indicates that this compound is a highly potent inhibitor of FGFR4. Its low nanomolar IC50 value places it among the most effective FGFR4 inhibitors discovered to date. For a comprehensive understanding of its therapeutic potential, further studies are warranted to fully characterize its selectivity profile across the human kinome and to evaluate its efficacy in preclinical cancer models. The computational and in vitro methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the rational design and development of next-generation FGFR4-targeted therapies.

References

A Head-to-Head In Vivo Comparison of Leading FGFR4 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for hepatocellular carcinoma (HCC), the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver. This has spurred the development of several potent and selective FGFR4 inhibitors. This guide provides a detailed head-to-head comparison of the in vivo efficacy of three leading clinical-stage FGFR4 inhibitors: Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527. The comparative analysis is based on publicly available preclinical data from studies utilizing well-established cancer models.

The FGF19-FGFR4 Signaling Pathway in Cancer

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and hepatocyte proliferation.[1] In certain cancers, particularly a subset of HCC, amplification of the FGF19 gene leads to its overexpression and constitutive activation of its cognate receptor, FGFR4. This aberrant signaling cascade promotes tumor cell proliferation, survival, and resistance to apoptosis. The pathway is initiated by the binding of FGF19 to a complex of FGFR4 and its co-receptor, β-Klotho (KLB), leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Selective inhibition of FGFR4 is therefore a rational therapeutic strategy for tumors dependent on this pathway.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 β-Klotho FGF19->FGFR4_KLB Inhibitors (Fisogatinib, Roblitinib, H3B-6527) FRS2 FRS2 FGFR4_KLB->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Figure 1: Simplified diagram of the FGF19-FGFR4 signaling pathway and the point of intervention for FGFR4 inhibitors.

In Vivo Efficacy Comparison

The following tables summarize the in vivo anti-tumor activity of Fisogatinib, Roblitinib, and H3B-6527 in preclinical xenograft models of HCC. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Therefore, cross-study comparisons should be interpreted with caution.

Table 1: Summary of In Vivo Efficacy of Fisogatinib (BLU-554)
Model Dose & Schedule Tumor Growth Inhibition (TGI) Regression Reference
Hep3B Xenograft100 mg/kg BIDNot ReportedComplete Regression[2]
LIX-066 XenograftNot SpecifiedDose-dependentNot Specified[3][4]
FGF19-Amplified XenograftNot SpecifiedDose-dependentSustained Regression[5]
Table 2: Summary of In Vivo Efficacy of Roblitinib (FGF401)
Model Dose & Schedule Tumor Growth Inhibition (TGI) Regression Reference
HCC Xenografts (FGF19-dependent)Dose-dependentDose-dependentRegression/Stasis[1]
Patient-Derived Xenografts (PDX)Dose-dependentDose-dependentRegression/Stasis[1]
Table 3: Summary of In Vivo Efficacy of H3B-6527
Model Dose & Schedule Tumor Growth Inhibition (TGI) Regression Reference
Hep3B Xenograft300 mg/kg QDTumor StasisNot Specified[6]
Hep3B Xenograft300 mg/kg BIDNot ReportedRegression[6]
HCC PDX ModelsNot SpecifiedSignificantNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols as described in the cited literature for the key experiments.

Fisogatinib (BLU-554) in Hep3B Xenograft Model[2]
  • Animal Model: Not explicitly stated, but typically immunodeficient mice (e.g., BALB/c nude or NSG) are used for xenograft studies.

  • Cell Line: Human HCC cell line Hep3B, which has amplified FGF19 and expresses FGFR4 and KLB.

  • Tumor Implantation: Hep3B cells were implanted into the mice to establish tumors.

  • Drug Administration: Once tumors were established, mice were treated with Fisogatinib at a dose of 100 mg/kg administered twice daily (BID).

  • Efficacy Assessment: Tumor growth was monitored over time. The study reported that this dosing regimen led to complete tumor regression.

Roblitinib (FGF401) in HCC Xenograft and PDX Models[1]
  • Animal Model: Not explicitly stated.

  • Tumor Models: The study utilized both cell-line derived HCC xenografts and patient-derived HCC xenografts that were dependent on the FGF19/FGFR4 pathway.

  • Drug Administration: Roblitinib was administered in a dose-dependent manner.

  • Efficacy Assessment: The anti-tumor activity was evaluated by measuring tumor volume over the course of the treatment. The results showed that Roblitinib induced tumor regression or stasis in a dose-dependent fashion.

H3B-6527 in Hep3B Xenograft Model[6]
  • Animal Model: BALB/c nude mice.

  • Cell Line: Human HCC cell line Hep3B.

  • Tumor Implantation: Hep3B cells were used to establish subcutaneous xenografts in the mice.

  • Drug Administration: H3B-6527 was administered orally at doses of 300 mg/kg once daily (QD) or twice daily (BID). In some experiments, it was used in combination with Lenvatinib.

  • Efficacy Assessment: Tumor growth was monitored. The 300 mg/kg QD dose resulted in tumor stasis, while the 300 mg/kg BID dose was previously shown to cause tumor regression.

Concluding Remarks

The preclinical in vivo data for Fisogatinib, Roblitinib, and H3B-6527 demonstrate that selective FGFR4 inhibition is a promising therapeutic strategy for HCC with an activated FGF19-FGFR4 pathway. All three inhibitors have shown significant anti-tumor activity, including tumor regression, in relevant preclinical models. Fisogatinib has demonstrated complete tumor regression in a Hep3B xenograft model at a dose of 100 mg/kg BID.[2] H3B-6527 has also shown the ability to induce tumor regression at a dose of 300 mg/kg BID in the same model.[6] Roblitinib has shown dose-dependent regression or stasis in both xenograft and PDX models.[1]

While the available data provide a strong rationale for the clinical development of these agents, the lack of direct head-to-head comparative studies makes it challenging to definitively rank their in vivo efficacy. The observed differences in potency and required dosing schedules may be influenced by variations in experimental design across different studies. Future clinical trial results will be crucial in determining the comparative efficacy and safety profiles of these promising FGFR4 inhibitors in patients with advanced HCC.

References

A Comparative Guide to Fgfr4-IN-1 and Other Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fgfr4-IN-1 and other prominent covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. The information presented is intended to aid researchers in selecting the appropriate tools for their studies in oncology and related fields.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of this pathway through genetic alterations such as gene amplification, mutations, or rearrangements is implicated in the progression of various cancers, including cholangiocarcinoma, urothelial carcinoma, and hepatocellular carcinoma (HCC).[2][4][5] FGFRs, a family of four receptor tyrosine kinases (FGFR1-4), are therefore significant targets for cancer therapy.[1][2][3][6]

Covalent kinase inhibitors offer several advantages over their reversible counterparts, including increased potency, higher selectivity, and a longer duration of action. These inhibitors typically form a permanent bond with a specific amino acid residue in the kinase's ATP-binding pocket, leading to irreversible inactivation.

This guide focuses on comparing this compound with other covalent FGFR inhibitors, highlighting their mechanisms of action, biochemical and cellular potencies, and selectivity profiles.

Mechanism of Covalent Inhibition of FGFRs

Covalent FGFR inhibitors primarily target cysteine residues within the kinase domain. The strategy for achieving selectivity for specific FGFR isoforms, or for pan-FGFR inhibition, often depends on which cysteine is targeted.

  • Selective FGFR4 Inhibition: FGFR4 possesses a unique cysteine residue at position 552 (Cys552) in its hinge region, which is not present in FGFR1, 2, and 3.[7] Inhibitors that selectively target this residue can achieve high specificity for FGFR4.

  • Pan-FGFR Inhibition: A conserved cysteine residue located in the P-loop of all four FGFR isoforms is a common target for pan-FGFR covalent inhibitors.[1][6] By forming a covalent bond with this residue, inhibitors can effectively block the activity of all family members. Inhibitors like FIIN-2 and FIIN-3 utilize this mechanism.[6]

Futibatinib (TAS-120) is another pan-FGFR inhibitor that forms a covalent bond with a cysteine in the ATP-binding pocket.[3]

cluster_selective Selective FGFR4 Inhibition cluster_pan Pan-FGFR Inhibition FGFR4 FGFR4 Inhibition of\nFGFR4 Signaling Inhibition of FGFR4 Signaling FGFR4->Inhibition of\nFGFR4 Signaling Cys552 Cys552 Cys552->FGFR4 located in hinge region Selective Inhibitor (e.g., this compound) Selective Inhibitor (e.g., this compound) Selective Inhibitor (e.g., this compound)->Cys552 FGFR1/2/3/4 FGFR1/2/3/4 Inhibition of\nall FGFR Signaling Inhibition of all FGFR Signaling FGFR1/2/3/4->Inhibition of\nall FGFR Signaling Conserved Cysteine Conserved Cysteine Conserved Cysteine->FGFR1/2/3/4 located in P-loop Pan-FGFR Inhibitor (e.g., FIIN-2, Futibatinib) Pan-FGFR Inhibitor (e.g., FIIN-2, Futibatinib) Pan-FGFR Inhibitor (e.g., FIIN-2, Futibatinib)->Conserved Cysteine

Caption: Mechanisms of Selective vs. Pan-FGFR Covalent Inhibition.

Comparative Performance Data

The following tables summarize the biochemical and cellular activities of this compound and other notable covalent FGFR inhibitors.

Biochemical Potency (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
This compound ---0.7[8]
FIIN-2 3.14.32745[6][9][10][11]
FIIN-3 13213135[6][12]
Futibatinib (TAS-120) 1.81.41.63.7[8][13]
PRN1371 0.61.34.119.3[7][13][14][15]
Cellular Potency (EC50, nM)
InhibitorCell LineFGFR AberrationEC50 (nM)Reference(s)
This compound HuH-7FGFR4 dependent7.8[8]
FIIN-2 Ba/F3-FGFR2-~1[6][9]
FIIN-2 Ba/F3-FGFR2 V564MGatekeeper mutant58[6]
FIIN-3 Ba/F3-FGFR2-~1[6]
FIIN-3 Ba/F3-FGFR2 V564MGatekeeper mutant64[6]
PRN1371 SNU-16FGFR2 amplified2.6[5][14][15]
PRN1371 RT4FGFR3 fusion4.0[16]
PRN1371 JHH7FGFR driven231[16]

Signaling Pathway Overview

FGFR activation by FGF ligands initiates a cascade of downstream signaling events that regulate key cellular processes. This signaling is tightly controlled, and its aberration can lead to oncogenesis.

cluster_downstream Downstream Pathways FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS-MAPK Pathway RAS-MAPK Pathway Downstream Signaling->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway Downstream Signaling->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway Downstream Signaling->PLCγ Pathway Cellular Responses Cell Proliferation Cell Survival Cell Migration RAS-MAPK Pathway->Cellular Responses PI3K-AKT Pathway->Cellular Responses PLCγ Pathway->Cellular Responses Covalent Inhibitors Covalent Inhibitors Covalent Inhibitors->FGFR Block Activation

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of covalent kinase inhibitors.

Biochemical Kinase Activity Assay (e.g., Z'-lyte or similar)

This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Principle: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Materials:

  • Purified recombinant FGFR kinase

  • ATP

  • Synthetic peptide substrate

  • Assay buffer

  • Test compounds (e.g., this compound)

  • Detection reagents

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the FGFR kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence or luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., using HuH-7 cells)

This assay assesses the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

Principle: Measures the viability or metabolic activity of cells after treatment with a test compound. A reduction in cell proliferation indicates an inhibitory effect.

Materials:

  • HuH-7 (hepatocellular carcinoma) or other relevant cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions to allow for signal development.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target protein within a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in stability can be detected by measuring the amount of soluble protein remaining after heat treatment.

Materials:

  • Cells expressing the target kinase

  • Test compound

  • Lysis buffer

  • Equipment for heating and cooling samples

  • Protein detection method (e.g., Western blot or mass spectrometry)

Procedure:

  • Treat intact cells with the test compound or a vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detect the amount of soluble target protein in the supernatant using a specific antibody (Western blot) or other detection methods.

  • The binding of the compound to the target protein will result in a shift in the melting curve to a higher temperature, confirming target engagement.

cluster_workflow Inhibitor Evaluation Workflow Biochemical Assay Biochemical Assay Cellular Proliferation Assay Cellular Proliferation Assay Biochemical Assay->Cellular Proliferation Assay Determine IC50 Target Engagement (CETSA) Target Engagement (CETSA) Cellular Proliferation Assay->Target Engagement (CETSA) Determine EC50 In Vivo Studies In Vivo Studies Target Engagement (CETSA)->In Vivo Studies Confirm Target Binding

Caption: General Workflow for Evaluating Covalent Kinase Inhibitors.

Conclusion

The development of covalent FGFR inhibitors has provided a powerful set of tools for cancer research and therapy. This compound stands out for its high selectivity for FGFR4, making it an excellent probe for studying the specific roles of this receptor. In contrast, pan-FGFR inhibitors like FIIN-2, FIIN-3, and Futibatinib offer broad-spectrum activity against all FGFR isoforms. The choice of inhibitor will depend on the specific research question, with considerations for isoform selectivity, potency, and the potential for overcoming drug resistance. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other kinase inhibitors.

References

Unveiling the Selectivity of Fgfr4-IN-1: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an in-depth comparison of the cross-reactivity profile of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), with other kinases. To provide a comprehensive analysis in the absence of publicly available data for a compound specifically named "this compound," this guide utilizes data from BLU9931, the first-in-class selective and irreversible FGFR4 inhibitor, as a representative molecule. The experimental data presented herein is crucial for assessing potential off-target effects and predicting both efficacy and toxicity.

Kinase Selectivity Profile of BLU9931 (as a proxy for this compound)

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To quantify the cross-reactivity of BLU9931, a comprehensive kinase panel screening was conducted. The following tables summarize the inhibitory activity against other FGFR family members and the broader human kinome.

Table 1: Comparative Inhibitory Activity against FGFR Family Members
Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4 3 1
FGFR1591197
FGFR2493164
FGFR315050

Data sourced from biochemical assays demonstrating the potent and selective inhibition of FGFR4 over other FGFR paralogs.[1][2][3]

Table 2: KINOMEscan Selectivity Profile of BLU9931

A KINOMEscan assay was performed by screening BLU9931 at a concentration of 3 µM against a panel of 456 kinases to assess its kinome-wide selectivity.

Kinase TargetInhibition (%)
FGFR4 99.7
MAPKAPK29
TTK0

This extensive screening demonstrates the remarkable selectivity of BLU9931, with significant binding observed only to its intended target, FGFR4, out of 398 wild-type kinases tested.[1] Weak activity was noted against MAPKAPK2, while no significant inhibition was observed for TTK, another kinase possessing a cysteine residue in a position analogous to Cys552 in FGFR4.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

FGFR Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR family members.

Methodology:

  • FGFR kinase reactions are performed in a buffer solution at the Michaelis-Menten constant (Km) for ATP.

  • Pico- to low-nanomolar concentrations of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are incubated with a peptide substrate (e.g., CSKtide at 1 µM) and ATP (50 to 250 µM).

  • The test compound (e.g., BLU9931) is added in a dose-response concentration series.

  • The reactions are incubated at 25°C for 90 minutes.

  • Reactions are terminated by the addition of a stop buffer.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a Caliper EZReader.

  • IC50 values are calculated by fitting the data to a four-parameter logistic dose-response model.[2]

KINOMEscan Competition Binding Assay

Objective: To assess the binding of the test compound to a large panel of kinases.

Methodology:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., magnetic beads), and the test compound.[4][5][6]

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[4][5][6]

  • Data Analysis: The results are typically reported as the percentage of inhibition relative to a DMSO control. For quantitative binding affinity, dissociation constants (Kd) can be determined from an 11-point dose-response curve.[5][6]

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FGFR4 signaling pathway and the workflow of the KINOMEscan assay.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT STAT FGFR4->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor This compound (BLU9931) Inhibitor->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR qPCR of DNA Tag Elution->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

Caption: KINOMEscan Experimental Workflow.

References

A Comparative Analysis: The Rise of Selective FGFR4 Inhibition with Fgfr4-IN-1 Against First-Generation Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) family has emerged as a critical target. Dysregulation of FGFR signaling is implicated in various malignancies, driving tumor proliferation, survival, and angiogenesis. While first-generation FGFR inhibitors have shown clinical activity, their broad-spectrum activity often leads to off-target effects. This guide provides a detailed comparison of Fgfr4-IN-1, a representative selective FGFR4 inhibitor, against a panel of first-generation, multi-targeted FGFR inhibitors, offering insights for researchers and drug development professionals.

Introduction to FGFR Inhibition

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[1] First-generation FGFR inhibitors are typically multi-targeted, inhibiting several kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), in addition to FGFRs. This lack of specificity can contribute to a wider range of side effects. In contrast, next-generation inhibitors like this compound are designed for high selectivity towards a specific FGFR family member, in this case, FGFR4, which is a key oncogenic driver in certain cancers like hepatocellular carcinoma.[2]

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The in vitro kinase inhibitory activity of this compound (represented by the well-characterized selective FGFR4 inhibitor BLU9931) and several first-generation FGFR inhibitors is summarized below. The data highlights the superior selectivity of this compound for its intended target.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Other Key Targets (IC50, nM)
This compound (BLU9931) 591[3]493[3]150[3]3 [3]Highly selective over other kinases
Dovitinib 8[4]40[5]9[4][5]-FLT3 (1), c-Kit (2), VEGFRs (8-13), PDGFRβ (27)[4]
Ponatinib 2.2[6]2[7]18[7]8[7]Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[6]
Lenvatinib 46[8]---VEGFR1-3 (4-22), PDGFRα/β (51-100), Kit, RET[8]
Lucitanib 17.5[9][10]82.5[9][10]237.5[11]-VEGFR1-3 (7-25), PDGFRα/β (175-525), CSF-1R (5)[9][11]
Nintedanib 69[12][13]37[12][13]108[12][13]300-1,000[14]VEGFR1-3 (13-34), PDGFRα/β (59-65)[12][13]

Cellular Activity: Translating Biochemical Potency to Biological Effect

The efficacy of these inhibitors in a cellular context is crucial for understanding their therapeutic potential. The concentration required to inhibit cell growth by 50% (GI50 or IC50) in cancer cell lines with FGFR alterations provides a measure of their on-target cellular potency.

InhibitorCell Line(s) with FGFR AlterationCellular Potency (GI50/IC50)
This compound (as INCB062079) FGF19-amplified HCC lines< 200 nM[15]
Dovitinib FGFR1/2-amplified breast cancer lines180-190 nM[16]
Ponatinib FGFR1-4 expressing Ba/F3 cells8-34 nM[7][17]
Lucitanib FGFR1/2-amplified/mutated cancer lines45-3,160 nM[18]
Lenvatinib Various cancer cell lines230-640 nM[8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are standard protocols for key in vitro assays.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound and first-generation inhibitors

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add 2 µL of FGFR4 enzyme diluted in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of a mix containing the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Format)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line with a known FGFR4 dependency (e.g., FGF19-amplified hepatocellular carcinoma cells).

  • Complete cell culture medium.

  • This compound and first-generation inhibitors.

  • 96-well plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor compounds. Include a vehicle-only (DMSO) control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[19]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Differentiation Differentiation STAT3->Differentiation Fgfr4_IN_1 This compound Fgfr4_IN_1->FGFR4

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

Inhibitor_Comparison_Workflow start Start: Select Inhibitors (this compound vs. First-Gen) biochem_assay Biochemical Kinase Assay start->biochem_assay cell_assay Cell Viability Assay start->cell_assay ic50_biochem Determine Biochemical IC50 (Potency & Selectivity) biochem_assay->ic50_biochem ic50_cell Determine Cellular IC50 (Efficacy) cell_assay->ic50_cell data_analysis Comparative Data Analysis ic50_biochem->data_analysis ic50_cell->data_analysis conclusion Conclusion: Compare Performance Profiles data_analysis->conclusion

Caption: Experimental workflow for comparing FGFR inhibitors.

Conclusion

The data presented clearly demonstrates the distinct profiles of the selective inhibitor this compound and first-generation multi-targeted FGFR inhibitors. While first-generation inhibitors like ponatinib and dovitinib show high potency against multiple FGFRs, they also inhibit other critical kinases, which can lead to a broader spectrum of biological effects and potential toxicities. In contrast, this compound exhibits exquisite selectivity for FGFR4, offering a more targeted approach for cancers driven by aberrant FGFR4 signaling. This high selectivity is advantageous in minimizing off-target effects and provides a valuable tool for dissecting the specific role of FGFR4 in cancer biology. The choice between a selective and a multi-targeted inhibitor will ultimately depend on the specific genetic context of the tumor and the overall therapeutic strategy.

References

Fgfr4-IN-1 and Alternatives in Sorafenib-Resistant Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fgfr4-IN-1 and other selective FGFR4 inhibitors against alternative therapeutic strategies in preclinical models of sorafenib-resistant hepatocellular carcinoma (HCC). The information presented is collated from multiple peer-reviewed studies and is intended to support ongoing research and development in this critical area of oncology.

Introduction to Sorafenib Resistance in HCC and the Role of FGFR4

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. Sorafenib, a multi-kinase inhibitor, has been a standard first-line treatment for advanced HCC. However, a significant number of patients either present with intrinsic resistance or develop acquired resistance to sorafenib, limiting its long-term efficacy.[1][2]

One of the key mechanisms implicated in sorafenib resistance is the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[3][4] FGF19, the specific ligand for FGFR4, is often overexpressed in a subset of HCC tumors.[4] The binding of FGF19 to FGFR4 activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis, thereby counteracting the therapeutic effects of sorafenib.[5] Specifically, the FGF19-FGFR4 axis has been shown to suppress sorafenib-induced, reactive oxygen species (ROS)-mediated apoptosis.[6] This makes FGFR4 a compelling therapeutic target for overcoming sorafenib resistance in HCC.

Comparative Efficacy of FGFR4 Inhibitors

While specific data for a compound explicitly named "this compound" is limited in the reviewed literature, several potent and selective FGFR4 inhibitors have been evaluated in preclinical models of sorafenib-resistant HCC. This section compares the efficacy of these representative FGFR4 inhibitors, including BLU9931, FGF401, and Fisogatinib (BLU-554), alongside other relevant inhibitors.

In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of various FGFR4 inhibitors on sorafenib-resistant HCC cell lines.

CompoundCell Line(s)AssayKey FindingsReference(s)
BLU9931 Sorafenib-Resistant HCC cellsApoptosis AssayShowed strong synergistic effect with sorafenib in inducing apoptosis.[7]
Ponatinib Sorafenib-Resistant HCC cellsApoptosis Assay, ROS AssayOvercomes sorafenib resistance by enhancing ROS-associated apoptosis through inhibition of the FGF19/FGFR4 axis.[6]
Infigratinib Sorafenib-Resistant HCC XenograftsTumor Growth InhibitionPotently suppresses the growth of sorafenib-resistant HCCs.[8]
FGF401 FGF19-high HCC modelsTumor Growth InhibitionShowed superior antitumor activity compared to sorafenib.[9]
Fisogatinib (BLU-554) FGF19-positive HCC xenograftsTumor Growth InhibitionReduces tumor size in preclinical mouse models.[4]
In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of FGFR4 inhibitors in sorafenib-resistant HCC xenograft models.

CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
Infigratinib Sorafenib-resistant HCC xenograftsNot SpecifiedSignificantly inhibited tumor growth.[8]
FGF401 High FGF19-expressing HCC xenograftsNot SpecifiedShowed superior antitumor activity compared to sorafenib.[9]
Fisogatinib (BLU-554) Hep3B and LIX-066 xenograft tumors (FGF19-positive)Not SpecifiedDemonstrated in vivo antitumor efficacy.[4]
BLU9931 HCC tumor xenograft with FGF19 overexpressionNot SpecifiedShowed remarkable antitumor activity.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Establishment of Sorafenib-Resistant HCC Cell Lines

Sorafenib-resistant HCC cell lines are typically generated by continuous exposure of parental HCC cell lines (e.g., Huh-7, HepG2) to gradually increasing concentrations of sorafenib over a prolonged period.

  • Initial Culture: Parental HCC cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).

  • Sorafenib Exposure: Cells are treated with a starting concentration of sorafenib, often below the IC50 value.

  • Dose Escalation: The concentration of sorafenib is incrementally increased as the cells develop resistance and resume proliferation.

  • Maintenance: Once established, the resistant cell lines are maintained in a medium containing a constant concentration of sorafenib to retain the resistant phenotype.

  • Verification: Resistance is confirmed by comparing the IC50 value of sorafenib in the resistant cell line to that of the parental cell line using a cell viability assay.

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, sorafenib) or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (DAPI Staining and Western Blot for Cleaved PARP)

DAPI Staining:

  • Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Fixation: Cells are fixed with a solution such as 4% paraformaldehyde.

  • Staining: Fixed cells are stained with DAPI (4',6-diamidino-2-phenylindole) solution.

  • Imaging: The stained nuclei are visualized using a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Western Blot for Cleaved PARP:

  • Protein Extraction: Total protein is extracted from treated and control cells.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody against cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Sorafenib-resistant HCC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., this compound, sorafenib, vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

Signaling Pathways and Experimental Workflow

FGF19-FGFR4 Signaling Pathway in Sorafenib Resistance

The following diagram illustrates the central role of the FGF19-FGFR4 signaling pathway in promoting sorafenib resistance in HCC.

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention FGFR4 FGFR4 GRB2 GRB2 FGFR4->GRB2 Activates PI3K PI3K FGFR4->PI3K Activates KLB Klotho-β FGF19 FGF19 FGF19->FGFR4 Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Sorafenib Sorafenib Sorafenib->RAF Inhibits Fgfr4_IN_1 This compound (or other FGFR4i) Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway driving sorafenib resistance in HCC.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines a typical experimental workflow for assessing the efficacy of an FGFR4 inhibitor in sorafenib-resistant HCC models.

Experimental_Workflow cluster_setup Model Establishment cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Parental_HCC Parental HCC Cell Lines Generate_Resistant Generate Sorafenib- Resistant Cell Lines Parental_HCC->Generate_Resistant Cell_Viability Cell Viability Assay (MTS/MTT) Generate_Resistant->Cell_Viability Apoptosis_Assay Apoptosis Assay (DAPI, Cleaved PARP) Generate_Resistant->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Generate_Resistant->Signaling_Analysis Xenograft_Model Establish Sorafenib- Resistant Xenografts Generate_Resistant->Xenograft_Model Data_Analysis Analyze Data and Draw Conclusions Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Treatment_Groups Treatment with this compound, Sorafenib, Combination, and Vehicle Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating FGFR4 inhibitors in sorafenib-resistant HCC.

Conclusion

The available preclinical evidence strongly suggests that the FGF19-FGFR4 signaling pathway is a key driver of sorafenib resistance in a subset of HCC. Selective FGFR4 inhibitors, represented here by compounds such as BLU9931, FGF401, and fisogatinib, have demonstrated significant efficacy in overcoming this resistance in both in vitro and in vivo models. These agents, either as monotherapies or in combination with sorafenib, present a promising therapeutic strategy for patients with FGF19-driven, sorafenib-resistant HCC. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for this patient population.

References

Comparative Analysis of Fgfr4-IN-1 and Alternative Selective FGFR4 Inhibitors: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective FGFR4 inhibitors demonstrate a strong correlation between their in vitro potency and selectivity and their in vivo anti-tumor efficacy. These inhibitors are designed to target the ATP-binding pocket of the FGFR4 kinase domain, often exploiting a unique cysteine residue (Cys552) to achieve high selectivity over other FGFR family members (FGFR1, 2, and 3).[1][2] This selectivity is crucial for minimizing off-target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia.[2] In preclinical models of FGF19-driven HCC, selective FGFR4 inhibitors have shown significant tumor growth inhibition and even complete tumor regression.[3][4]

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for representative selective FGFR4 inhibitors, which can be considered analogous to Fgfr4-IN-1's anticipated profile.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
Representative this compound (e.g., Fisogatinib/BLU-554) FGFR4 5 >100-fold>100-fold>100-fold[5]
FGFR1624-[5]
FGFR2>1000-[5]
FGFR32203-[5]
Roblitinib (FGF401) FGFR4 1.9 >1000-fold>1000-fold>1000-fold[6][7]
FGFR1>10,000-[8]
FGFR2>10,000-[8]
FGFR3>10,000-[8]
Pan-FGFR Inhibitor (e.g., Erdafitinib) FGFR11-[1]
FGFR22.5-[1]
FGFR36-[1]
FGFR4 1-6 [1]

Table 2: In Vivo Efficacy in FGF19-Driven HCC Xenograft Models

CompoundModelDosing RegimenTumor Growth InhibitionKey FindingsReference
Representative this compound (e.g., Fisogatinib/BLU-554) FGF19-amplified HCC xenograft100 mg/kg BID or 200 mg/kg QD for 21 daysComplete tumor regression in 100% of miceWell-tolerated with significant anti-tumor efficacy.[3]
FGF19-overexpressing HCC xenograftDose-dependentSignificant tumor growth inhibitionEfficacy in models without FGF19 gene amplification.[3]
Roblitinib (FGF401) Hep3B HCC xenograft30 mg/kg BID for 10 daysMaximal inhibition of tumor growth (stasis)Dose-dependent inhibition of pFGFR4 in tumors.[8]
HCC patient-derived xenograft (PDX)Not specifiedRobust tumor regression/stasisEfficacy in clinically relevant models.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

1. In Vitro FGFR Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials : Recombinant FGFR4 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, substrate (e.g., poly(E,Y)4:1), this compound or alternative inhibitors, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, add the inhibitor dilutions, recombinant FGFR4 enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular Proliferation Assay (Example: CCK-8 Assay)

This assay measures cell viability to determine the anti-proliferative effect of the inhibitor.

  • Materials : HCC cell line with aberrant FGF19/FGFR4 signaling (e.g., Hep3B, HUH7), culture medium, this compound or alternative inhibitors, and Cell Counting Kit-8 (CCK-8) solution.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

3. In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

  • Materials : Immunocompromised mice (e.g., nude mice), HCC cells (e.g., Hep3B), Matrigel, this compound or alternative inhibitors, and calipers.

  • Procedure :

    • Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the inhibitor orally or via another appropriate route at the specified dose and schedule.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Mandatory Visualization

Signaling Pathway of FGFR4 Inhibition

FGFR4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (or alternative) Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the mechanism of action of selective inhibitors.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture HCC Cell Culture (e.g., Hep3B) Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (to ~150 mm³) Implantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Dosing Daily Dosing with this compound or Vehicle (e.g., Oral Gavage) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor burden limit) Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia PD_Analysis Pharmacodynamic Analysis (e.g., pFGFR4 Western Blot) Euthanasia->PD_Analysis Data_Analysis Data Analysis & Reporting (Tumor Growth Inhibition) Euthanasia->Data_Analysis

Caption: Workflow for a typical preclinical in vivo xenograft study.

Conclusion

The strong correlation between in vitro potency and in vivo efficacy of selective FGFR4 inhibitors underscores the validity of this therapeutic approach for cancers driven by aberrant FGF19/FGFR4 signaling. While specific data for "this compound" is not publicly available, the performance of representative inhibitors like Fisogatinib and Roblitinib provides a robust framework for comparison. These compounds exhibit high selectivity for FGFR4, leading to significant and often complete tumor regression in relevant preclinical models. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to advance novel FGFR4-targeted therapies.

References

Navigating the Therapeutic Landscape: A Comparative Analysis of Fgfr4-IN-1 and Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the rapidly evolving field of targeted cancer therapy, the distinction between selective and multi-targeted kinase inhibitors is critical for optimizing treatment outcomes and minimizing patient risk. This guide provides a comprehensive comparison of the selective inhibitor Fgfr4-IN-1 and broader-spectrum pan-FGFR inhibitors, offering researchers, scientists, and drug development professionals a detailed assessment of their respective therapeutic windows, supported by experimental data and methodologies.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Its aberrant activation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. While pan-FGFR inhibitors have shown clinical activity, their broader action against multiple FGFR isoforms can lead to a narrower therapeutic window due to on-target, off-tumor toxicities.[2][3] This has spurred the development of more selective agents like this compound, which specifically targets FGFR4, a key driver in certain malignancies such as hepatocellular carcinoma (HCC) amplified with its ligand FGF19.[4][5]

Unraveling the FGFR Signaling Cascade

The FGFR signaling pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes like proliferation and survival.[3]

FGFR Signaling Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:int->FRS2 Phosphorylation PI3K PI3K FGFR:int->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Fig. 1: Simplified FGFR Signaling Pathway

Comparative Analysis of Inhibitor Selectivity and Potency

The therapeutic window of a kinase inhibitor is largely determined by its selectivity. This compound is a highly selective covalent inhibitor of FGFR4. Pan-FGFR inhibitors, by contrast, target multiple FGFR family members (FGFR1, 2, 3, and often 4) with varying degrees of potency. This lack of selectivity can lead to off-target toxicities, as FGFR1, 2, and 3 are involved in various physiological processes, including phosphate homeostasis and tissue repair.[3][5]

InhibitorTarget(s)IC50 (nM) vs FGFR1IC50 (nM) vs FGFR2IC50 (nM) vs FGFR3IC50 (nM) vs FGFR4Reference(s)
This compound FGFR4>10,000>10,000>10,0001.3[6]
Infigratinib FGFR1/2/30.91.41>40[7]
Erdafitinib Pan-FGFR1.22.54.61-6[8][9]
Futibatinib Pan-FGFR1.81.41.63.7[7]
Pemigatinib FGFR1/2/30.40.51.230[8]

Table 1: Comparative IC50 Values of this compound and Pan-FGFR Inhibitors. Data compiled from publicly available sources. IC50 values represent the concentration of inhibitor required to inhibit 50% of the kinase activity and are a measure of potency.

The Therapeutic Window: Efficacy vs. Toxicity

A wider therapeutic window indicates a greater separation between the doses required for therapeutic efficacy and those that cause unacceptable toxicity. The high selectivity of this compound is predicted to result in a wider therapeutic window compared to pan-FGFR inhibitors.

Common adverse events associated with pan-FGFR inhibitors are often a direct consequence of their on-target effects on FGFR1, FGFR2, and FGFR3. These include:

  • Hyperphosphatemia: Inhibition of FGFR1-mediated signaling disrupts phosphate homeostasis.[10][11]

  • Diarrhea: Often linked to the inhibition of FGFR4's role in bile acid metabolism.[2]

  • Stomatitis, hand-foot syndrome, and nail toxicities: These are also frequently observed class effects.[12]

  • Ocular toxicities: Including dry eyes and retinal disorders, have been reported.[11]

By selectively targeting FGFR4, this compound is expected to mitigate many of these off-target toxicities, potentially allowing for higher, more effective dosing and a more favorable safety profile.[5]

Adverse EventThis compound (Predicted)Pan-FGFR Inhibitors (Observed)MechanismReference(s)
HyperphosphatemiaLowHigh (42-82%)Inhibition of FGFR1-mediated FGF23 signaling[10][12]
DiarrheaModerate to HighModerate to HighInhibition of FGFR4 and bile acid synthesis[2]
StomatitisLowModerate (19%)On-target effects on mucosal tissues[12]
Hand-Foot SyndromeLowModerate (13%)On-target dermatological effects[12]
Ocular ToxicitiesLowModerate (8%)On-target effects in ocular tissues[12]

Table 2: Comparison of Predicted and Observed Adverse Events. Percentages for pan-FGFR inhibitors are pooled from clinical trial data.

Experimental Methodologies

The assessment of an inhibitor's therapeutic window relies on a series of well-defined in vitro and in vivo experiments.

Experimental Workflow Experimental Workflow for Therapeutic Window Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinome-Wide Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Viability Cell-Based Viability/Proliferation Assay (EC50 Determination) Xenograft Tumor Xenograft Efficacy Studies Cell_Viability->Xenograft Selectivity_Profiling->Cell_Viability Therapeutic_Window Therapeutic Window Assessment Xenograft->Therapeutic_Window Toxicity_Study Preclinical Toxicology Studies (MTD Determination) Toxicity_Study->Therapeutic_Window

Fig. 2: Workflow for Assessing Therapeutic Window
Key Experimental Protocols:

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A purified recombinant FGFR kinase is incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

  • General Protocol:

    • Prepare a serial dilution of the inhibitor (e.g., this compound or a pan-FGFR inhibitor) in an appropriate buffer.

    • In a microplate, combine the inhibitor dilutions, recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4), a suitable peptide substrate, and ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[13][14]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell Viability/Proliferation Assay (EC50 Determination)

  • Objective: To measure the effectiveness of an inhibitor in reducing the viability or proliferation of cancer cells that are dependent on FGFR signaling.

  • Principle: Cancer cell lines with known FGFR alterations are treated with a range of inhibitor concentrations. After a set incubation period, cell viability is assessed using metabolic assays such as MTT or CellTiter-Glo®.

  • General Protocol:

    • Seed cancer cells (e.g., HCC cells with FGF19 amplification for FGFR4 inhibitors) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value from the dose-response curve.[15]

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • General Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the inhibitor (e.g., orally or via intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[16][17]

Conclusion: A Path Towards More Precise Cancer Therapy

The comparison between this compound and pan-FGFR inhibitors highlights a critical paradigm in modern drug development: the pursuit of precision. While pan-FGFR inhibitors have demonstrated clinical utility, their broader target profile inherently links efficacy to a higher risk of on-target, off-tumor toxicities, thereby narrowing their therapeutic window.[2][10]

This compound, with its high selectivity for FGFR4, represents a more targeted approach. This specificity is anticipated to translate into a more favorable safety profile, potentially allowing for more effective and sustained target inhibition in cancers driven by aberrant FGFR4 signaling. The logical relationship underscores the trade-off between broad-spectrum activity and a superior therapeutic index.

Inhibitor Comparison Logic Logical Comparison of Inhibitor Types Pan_FGFR_Inhibitor Pan-FGFR Inhibitor Multiple_FGFR_Inhibition Inhibition of FGFR1, 2, 3, 4 Pan_FGFR_Inhibitor->Multiple_FGFR_Inhibition Broad_Efficacy Potential for Broad Efficacy in various FGFR-driven cancers Multiple_FGFR_Inhibition->Broad_Efficacy Off_Target_Toxicity Increased risk of On-Target, Off-Tumor Toxicities (e.g., Hyperphosphatemia) Multiple_FGFR_Inhibition->Off_Target_Toxicity Narrow_TW Narrower Therapeutic Window Off_Target_Toxicity->Narrow_TW Fgfr4_IN_1 This compound Selective_FGFR4_Inhibition Selective Inhibition of FGFR4 Fgfr4_IN_1->Selective_FGFR4_Inhibition Targeted_Efficacy Efficacy in FGFR4-driven cancers (e.g., FGF19-amplified HCC) Selective_FGFR4_Inhibition->Targeted_Efficacy Reduced_Toxicity Reduced risk of FGFR1/2/3-related Toxicities Selective_FGFR4_Inhibition->Reduced_Toxicity Wider_TW Wider Therapeutic Window Reduced_Toxicity->Wider_TW

Fig. 3: Logic Diagram of Inhibitor Characteristics

Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window of this compound and validate its potential as a safer and more effective treatment option for patients with FGFR4-dependent cancers. This guide serves as a foundational resource for researchers navigating the complexities of FGFR-targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Fgfr4-IN-1, a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles with side-shieldsTo protect eyes from splashes of solutions or contact with the powdered form of the compound.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Regular checks for tears or punctures are essential.
Body Protection A fully buttoned lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Physicochemical and Storage Information

Proper storage and handling are critical to maintaining the integrity and activity of this compound.

Property Value Source
Molecular Weight 493.52 g/mol [1]
Appearance Powder[1]
Solubility 6.4 mg/mL in DMSO (warming may be required)[1]
Storage (Powder) -20°C[1]
Storage (in solvent) -80°C[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Log: Record the date of receipt and assigned storage location.

  • Store: Immediately transfer the compound to the appropriate storage temperature as specified in the table above.

Preparation of Stock Solutions
  • Work in a Fume Hood: All manipulations of the powdered form of this compound must be conducted in a certified chemical fume hood.

  • Use Appropriate PPE: Wear all recommended PPE, including double gloves and a respirator if weighing the powder.

  • Weighing: Carefully weigh the desired amount of the compound.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. Warming may be necessary to achieve full dissolution.[1]

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at -80°C.

Use in Experiments
  • Aliquot: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of the stock solution.

  • Dilution: Perform all dilutions within a chemical fume hood.

  • Handling: When handling solutions containing this compound, always wear appropriate PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container. This includes:

    • Unused or expired this compound (powder or solution).

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).

    • Empty vials that contained the compound.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (based on the SDS for FGFR4-IN-4, this would include "Harmful" and "Dangerous for the environment").[2]

  • Disposal Procedure:

    • All this compound waste must be disposed of through the institution's official hazardous waste management program.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and the institutional safety office.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials.

  • Clean: Decontaminate the area according to your institution's protocols for hazardous chemical spills.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Exposure
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving In Fume Hood Aliquoting Aliquoting Dissolving->Aliquoting Store at -80°C Use_in_Assay Use in Assay Aliquoting->Use_in_Assay Waste_Segregation Waste Segregation Use_in_Assay->Waste_Segregation Hazardous_Waste_Disposal Hazardous Waste Disposal Waste_Segregation->Hazardous_Waste_Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.